molecular formula C11H12O B075188 1-phenylcyclobutanecarbaldehyde CAS No. 1469-83-6

1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188
CAS No.: 1469-83-6
M. Wt: 160.21 g/mol
InChI Key: ZCECDJPMXUAMJE-UHFFFAOYSA-N
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Description

1-phenylcyclobutanecarbaldehyde is a high-value synthetic intermediate characterized by the unique steric and electronic properties of the cyclobutane ring fused with an aromatic system. Its primary research application is in medicinal chemistry and organic synthesis, where it serves as a versatile building block for the construction of complex molecules. The aldehyde functional group provides a highly reactive handle for diverse transformations, including nucleophilic additions, reductive aminations, and condensations, to introduce the 1-phenylcyclobutyl moiety into a target structure. This scaffold is of significant interest in drug discovery, particularly in the design of conformationally restricted analogs and bioisosteres. The cyclobutane ring introduces significant ring strain, which can be exploited to influence the pharmacokinetic and pharmacodynamic properties of lead compounds, potentially enhancing target binding affinity and metabolic stability. Researchers utilize this compound in the synthesis of novel ligands for GPCRs, kinase inhibitors, and other biologically active small molecules. This product is provided with stringent quality control to ensure high purity and consistency for sensitive research applications. It is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCECDJPMXUAMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481310
Record name 1-Phenyl-cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-83-6
Record name 1-Phenyl-cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Phenylcyclobutanecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights.

Synthetic Strategy

The most common and efficient synthesis of this compound is a two-step process. The first step involves the cycloalkylation of phenylacetonitrile with 1,3-dibromopropane to form the key intermediate, 1-phenylcyclobutanecarbonitrile. This reaction is effectively carried out using phase-transfer catalysis, which enhances reaction rates and yields. The second step is the reduction of the nitrile group in 1-phenylcyclobutanecarbonitrile to an aldehyde using diisobutylaluminium hydride (DIBAL-H). This bulky reducing agent allows for the selective partial reduction of the nitrile to the corresponding aldehyde, preventing over-reduction to the amine.[1][2][3][4][5][6]

Synthesis_Pathway cluster_step2 Step 2: Reduction phenylacetonitrile Phenylacetonitrile intermediate 1-Phenylcyclobutanecarbonitrile phenylacetonitrile->intermediate KOH, Toluene/H2O, TBAB (Phase-Transfer Catalysis) dibromopropane 1,3-Dibromopropane dibromopropane->intermediate aldehyde This compound intermediate->aldehyde 1. DIBAL-H, Toluene 2. H3O+

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
PhenylacetonitrileC₈H₇N117.15233.51.015
1,3-DibromopropaneC₃H₆Br₂201.891671.989
1-PhenylcyclobutanecarbonitrileC₁₁H₁₁N157.21105 (at 0.75 Torr)Not available
This compoundC₁₁H₁₂O160.2195-971.142 (predicted)[7]

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
CycloalkylationKOH, Tetrabutylammonium bromide (TBAB)Toluene/Water95 (reflux)1 hour52%[4]
ReductionDiisobutylaluminium hydride (DIBAL-H)Toluene-78 to 02.5 hours~70-80% (typical)

Table 3: Spectroscopic Data

CompoundIR Absorption (cm⁻¹)¹H NMR (CDCl₃, δ ppm)
1-Phenylcyclobutanecarbonitrile~2240 (C≡N stretch)[8]Aromatic protons, cyclobutyl protons
This compound~1725 (C=O stretch), ~2720 & ~2820 (aldehyde C-H stretch)[9]~9.5-10.0 (aldehyde proton), aromatic protons, cyclobutyl protons

Experimental Protocols

Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a phase-transfer catalysis method.[4]

Materials:

  • Phenylacetonitrile

  • 1,3-Dibromopropane

  • Potassium hydroxide (powdered)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Celite

Procedure:

  • A suspension of powdered potassium hydroxide (536 g, 9.56 mol) in a mixture of toluene (1.54 L) and water (154 mL) is heated to 45 °C in a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Tetrabutylammonium bromide (28 g, 0.085 mol) and 1,3-dibromopropane (379 g, 1.88 mol) are added to the heated suspension.

  • A solution of phenylacetonitrile (200 g, 1.7 mol) in toluene (500 mL) is added dropwise to the reaction mixture over approximately 42 minutes. During the addition, the reaction temperature is allowed to rise to 95 °C.

  • After the addition is complete, the mixture is heated to reflux and stirred for 1 hour. The completion of the reaction can be monitored by HPLC or TLC.

  • The reaction mixture is cooled to room temperature (20-25 °C) and filtered through a pad of Celite.

  • The solid residue is washed with toluene (1.0 L).

  • The combined organic filtrates are washed sequentially with water (2 x 300 mL) and brine (150 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-phenylcyclobutanecarbonitrile as an orange oil.

  • The crude product is purified by vacuum distillation (boiling point 105 °C at 750 mTorr) to afford pure 1-phenylcyclobutanecarbonitrile as a colorless liquid.[4]

Synthesis of this compound

This procedure is a general method for the reduction of nitriles to aldehydes using DIBAL-H.[10][11]

Materials:

  • 1-Phenylcyclobutanecarbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1 M solution in toluene or hexanes)

  • Anhydrous toluene (or other suitable anhydrous solvent like DCM or THF)

  • Methanol

  • Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid

  • Ethyl acetate or dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1-phenylcyclobutanecarbonitrile (1 eq.) in anhydrous toluene is prepared in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a thermometer.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of DIBAL-H (1.1-1.5 eq.) is added dropwise to the cooled nitrile solution, ensuring the internal temperature is maintained at or below -70 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C.

  • The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed. Alternatively, the reaction can be worked up by the addition of dilute hydrochloric acid.

  • The resulting suspension is filtered through Celite, and the filter cake is washed with ethyl acetate or DCM.

  • The layers of the filtrate are separated, and the aqueous layer is extracted with ethyl acetate or DCM.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Mechanistic Insights

The reduction of 1-phenylcyclobutanecarbonitrile to this compound with DIBAL-H proceeds through the formation of an intermediate imine-aluminum complex. The bulky diisobutylaluminium hydride acts as a hydride donor. The nitrogen of the nitrile coordinates to the Lewis acidic aluminum atom, which activates the nitrile carbon towards nucleophilic attack by the hydride. This results in the formation of an N-aluminyl imine intermediate. This intermediate is stable at low temperatures and does not undergo further reduction. Upon aqueous workup, the imine is hydrolyzed to the final aldehyde product.[1][2][3][6]

DIBALH_Reduction_Mechanism nitrile 1-Phenylcyclobutanecarbonitrile intermediate Imine-Aluminum Complex nitrile->intermediate Coordination & Hydride Transfer dibal DIBAL-H dibal->intermediate imine Imine intermediate->imine aldehyde This compound imine->aldehyde Hydrolysis h3o H3O+ h3o->imine

References

An In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanecarbaldehyde is a substituted cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic data. While the direct biological activity of this compound is not extensively documented, the significance of the cyclobutane moiety in drug discovery is explored, highlighting its potential as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₂O.[1] Its molecular weight is 160.21 g/mol .[1] The structure consists of a cyclobutane ring substituted with a phenyl group and a carbaldehyde (formyl) group at the same carbon atom.

PropertyValueReference
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
CAS Number 1469-83-6[1]
Boiling Point 95-97 °C
Density 1.142 g/cm³

Synthesis

The synthesis of this compound can be achieved via the Meyers aldehyde synthesis, a method that utilizes dihydro-1,3-oxazines as intermediates to produce aldehydes.[2][3][4] This versatile synthesis allows for the creation of unsymmetrical aldehydes.[3]

Experimental Protocol: Meyers Aldehyde Synthesis

This protocol is adapted from the general method described by A. I. Meyers and colleagues for the synthesis of aldehydes from dihydro-1,3-oxazines.[2][4][5][6]

Materials:

  • 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

  • n-Butyllithium (in hexane)

  • 1,3-Dibromopropane

  • Dry Tetrahydrofuran (THF)

  • Sodium borohydride

  • Ethanol

  • Water

  • Oxalic acid

  • Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

  • Formation of the Lithio Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of n-butyllithium in hexane to the solution while maintaining the temperature at -78 °C. The formation of the yellow lithio salt indicates the deprotonation at the benzylic position.

  • Alkylation: To the suspension of the lithio salt, add a solution of 1,3-dibromopropane in dry THF dropwise via the dropping funnel. The reaction mixture is typically stirred at -78 °C for several hours until the reaction is complete, which can be monitored by the disappearance of the yellow color of the lithio salt.

  • Reduction of the Imine: After the alkylation is complete, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting dihydro-1,3-oxazine derivative is then reduced. A solution of sodium borohydride in ethanol is added to the reaction mixture at a controlled temperature (e.g., -40 °C) and buffered to approximately pH 7. This reduces the carbon-nitrogen double bond of the oxazine ring to a tetrahydro-1,3-oxazine.[2]

  • Hydrolysis to the Aldehyde: The resulting tetrahydro-1,3-oxazine is hydrolyzed to the aldehyde. The crude product from the reduction step is treated with an aqueous solution of oxalic acid. The mixture is then steam distilled or extracted with an organic solvent to isolate the this compound.[2] Purification can be achieved by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Start 2-Benzyl-4,4,6-trimethyl- 5,6-dihydro-1,3-oxazine Lithio_Salt Lithio Salt Intermediate Start->Lithio_Salt Deprotonation Base n-Butyllithium in THF -78 °C Alkylated_Oxazine Alkylated Dihydro-1,3-oxazine Lithio_Salt->Alkylated_Oxazine Alkylation Alkylating_Agent 1,3-Dibromopropane in THF Tetrahydro_Oxazine Tetrahydro-1,3-oxazine Intermediate Alkylated_Oxazine->Tetrahydro_Oxazine Reduction Reduction Sodium Borohydride (pH 7, -40 °C) Product This compound Tetrahydro_Oxazine->Product Hydrolysis Hydrolysis Aqueous Oxalic Acid

Caption: Meyers Aldehyde Synthesis Workflow.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataPredicted/Typical Values
¹H NMR Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H). Aldehydic proton: ~9.5-10.0 ppm (singlet, 1H). Cyclobutane protons: ~1.8-2.6 ppm (multiplet, 6H).
¹³C NMR Carbonyl carbon: ~190-200 ppm. Aromatic carbons: ~125-140 ppm. Quaternary cyclobutane carbon: ~50-60 ppm. Methylene carbons of cyclobutane: ~20-40 ppm.
IR Spectroscopy C=O stretch (aldehyde): ~1720-1740 cm⁻¹ (strong). C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (two weak bands). Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aromatic C=C stretch: ~1450-1600 cm⁻¹.
Mass Spectrometry Molecular ion (M⁺): m/z = 160. Fragmentation patterns may include loss of the formyl group (M-29) and characteristic fragments of the phenylcyclobutane moiety.

Relevance in Drug Discovery

While there is limited direct research on the biological activities of this compound, the cyclobutane ring is a recognized structural motif in medicinal chemistry. The incorporation of a cyclobutane scaffold can influence a molecule's pharmacological properties in several ways:

  • Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for binding to specific biological targets.

  • Metabolic Stability: The presence of a cyclobutane ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

  • Lipophilicity and Permeability: The cyclobutane moiety can modulate the lipophilicity of a compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across biological membranes.

Derivatives of related structures, such as 1-phenylcyclopropane carboxamides, have been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects. This suggests that the 1-phenylcycloalkane scaffold, including the cyclobutane variant, holds promise for the development of new therapeutic agents.

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic Scaffold 1-Phenylcyclobutane Scaffold Properties Favorable Properties: - Conformational Rigidity - Metabolic Stability - Modulated Lipophilicity Scaffold->Properties Derivatization Chemical Derivatization (e.g., at carbaldehyde) Scaffold->Derivatization Lead_Compounds Lead Compounds Properties->Lead_Compounds Derivatization->Lead_Compounds Optimization Lead Optimization Lead_Compounds->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Role of the 1-Phenylcyclobutane Scaffold.

Conclusion

This compound is a valuable synthetic intermediate with potential for further exploration in medicinal chemistry. The established Meyers aldehyde synthesis provides a reliable route for its preparation. While direct biological data is scarce, the structural features of the 1-phenylcyclobutane core suggest its utility as a scaffold in the design of novel drug candidates with potentially improved pharmacological profiles. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

Spectroscopic and Synthetic Insights into 1-Phenylcyclobutanecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. This document details the available spectroscopic data, outlines a key synthetic protocol, and explores a potential photochemical reaction pathway.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5-10.0s1HAldehydic proton (-CHO)
~7.2-7.4m5HAromatic protons (C₆H₅)
~2.8-3.2m2HCyclobutyl protons α to phenyl and carbonyl
~2.0-2.4m4HRemaining cyclobutyl protons

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~200-205Carbonyl carbon (C=O)
~140-145Quaternary aromatic carbon (C-ipso)
~128-130Aromatic CH carbons
~125-128Aromatic CH carbons
~55-60Quaternary cyclobutyl carbon
~30-35Cyclobutyl CH₂ carbons
~15-20Cyclobutyl CH₂ carbon
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2820, ~2720Medium, WeakAldehydic C-H stretch (Fermi doublet)
~1710StrongCarbonyl (C=O) stretch
~1600, ~1490, ~1450Medium to WeakAromatic C=C stretches
Mass Spectrometry (MS)
m/zInterpretation
160[M]⁺ (Molecular ion)
131[M - CHO]⁺
105[C₆H₅CO]⁺
104[C₈H₈]⁺ (Styrene radical cation)
77[C₆H₅]⁺

Synthesis of this compound

A key method for the synthesis of this compound is the Meyers aldehyde synthesis, which utilizes a dihydro-1,3-oxazine intermediate.[1][2][3][4]

Experimental Protocol

The synthesis involves the reaction of a suitable Grignard reagent with an appropriate oxazine, followed by reduction and hydrolysis to yield the aldehyde.

Step 1: Formation of the Grignard Adduct A solution of 2-(1-phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a Grignard reagent, such as methylmagnesium bromide, is added dropwise. The reaction mixture is stirred at this temperature for several hours.

Step 2: Reduction of the Oxazine Ring The reaction mixture is then treated with a reducing agent, typically sodium borohydride in ethanol, to reduce the C=N bond of the oxazine ring.

Step 3: Hydrolysis to the Aldehyde The resulting tetrahydro-1,3-oxazine is hydrolyzed under mild acidic conditions, for example, with an aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired this compound. The product is then extracted with an organic solvent, dried, and purified by vacuum distillation.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis & Purification A 2-(1-Phenylcyclobutyl) -dihydro-1,3-oxazine D Formation of Grignard Adduct A->D B Grignard Reagent (e.g., MeMgBr) B->D C Anhydrous THF, -78°C C->D F Reduction of C=N bond D->F E Sodium Borohydride (NaBH4) in Ethanol E->F H Hydrolysis F->H G Aqueous Oxalic Acid G->H I Extraction & Distillation H->I J 1-Phenylcyclobutane- carbaldehyde I->J

Caption: Synthetic workflow for this compound via the Meyers aldehyde synthesis.

Photochemical Reactivity: Norrish Type I Reaction

Aldehydes and ketones, upon absorption of ultraviolet light, can undergo a variety of photochemical reactions. For this compound, a plausible pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[5][6][7][8][9]

Upon excitation, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the bond between the carbonyl carbon and the cyclobutyl ring can break, forming a phenylacyl radical and a cyclobutyl radical. These radical intermediates can then undergo several secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Norrish_Type_I cluster_excitation Photoexcitation cluster_cleavage α-Cleavage cluster_products Potential Products Start This compound (S₀) Excited Excited State (S₁ or T₁) Start->Excited Radicals Phenylacyl Radical + Cyclobutyl Radical Excited->Radicals Norrish Type I Decarbonylation Phenylcyclobutane + Carbon Monoxide Radicals->Decarbonylation Decarbonylation Recombination Isomeric Ketones Radicals->Recombination Recombination Abstraction Benzaldehyde + Cyclobutene Radicals->Abstraction H Abstraction

Caption: Plausible Norrish Type I photochemical reaction pathway for this compound.

References

An In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarbaldehyde, a valuable chemical intermediate with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential role as a structural motif in the development of novel therapeutics.

Chemical Identity and Properties

This compound is an organic compound featuring a phenyl group and a formyl group attached to the same carbon of a cyclobutane ring. Its chemical formula is C₁₁H₁₂O[1].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [2]
CAS Number 1469-83-6[2]
Boiling Point 95-97 °C[2]
Density (Predicted) 1.142 ± 0.06 g/cm³[2]
Appearance Not available
Solubility Not available

Synthesis of this compound

While direct synthesis from commercially available starting materials is possible, a common and effective strategy involves a two-step process: the synthesis of the corresponding nitrile followed by its reduction.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

A plausible route to the precursor, 1-phenylcyclobutanecarbonitrile, involves the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

  • Phenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium amide (NaNH₂) or a similar strong base

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add sodium amide in portions.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Slowly add 1,3-dibromopropane via the dropping funnel.

  • After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclobutanecarbonitrile.

Experimental Protocol: Reduction to this compound

The aldehyde is obtained by the controlled reduction of the nitrile using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 1-Phenylcyclobutanecarbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute acid (e.g., 1M HCl) for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclobutanecarbonitrile in anhydrous DCM or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of DIBAL-H solution dropwise via a syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add the aqueous Rochelle's salt solution, followed by vigorous stirring until two clear layers form. Alternatively, quench with dilute acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Role in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, its structural motif, the cyclobutane ring, is of significant interest in medicinal chemistry. The incorporation of a cyclobutane ring can impart valuable properties to drug candidates.

The Cyclobutane Ring as a Bioisosteric Scaffold

The cyclobutane moiety is often employed as a bioisosteric replacement for other common groups in drug molecules, such as gem-dimethyl groups or larger rings. This substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.

G cluster_0 Traditional Scaffold cluster_1 Cyclobutane Scaffold cluster_2 Receptor Binding Pocket a Flexible Linker (e.g., alkyl chain) b Rigid Cyclobutane Motif a->b Bioisosteric Replacement c Receptor b->c Improved Binding (Conformational Constraint)

Caption: Bioisosteric replacement with a cyclobutane scaffold.

Conformational Constraint and Target Affinity

The rigid nature of the cyclobutane ring restricts the conformational freedom of a molecule. This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.

Experimental and Analytical Workflows

The synthesis and characterization of this compound and its derivatives follow a standard workflow in synthetic organic chemistry.

G start Starting Materials synthesis Synthesis of 1-Phenylcyclobutanecarbonitrile start->synthesis reduction Reduction to This compound synthesis->reduction purification Purification (Chromatography/Distillation) reduction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay end Lead Compound Development bioassay->end

Caption: General workflow for synthesis and evaluation.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. General hazards for aldehydes include flammability, skin and eye irritation, and respiratory tract irritation[3].

Conclusion

This compound is a synthetically accessible building block with significant potential in the field of drug discovery. The unique properties conferred by the cyclobutane ring make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. This guide provides foundational information for researchers interested in exploring the applications of this and related compounds in their drug development programs.

References

An In-depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and spectroscopic properties of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis and drug discovery. This document includes tabulated physical data, detailed experimental protocols for its synthesis and characterization, and a visualization of a key synthetic transformation.

Core Physical Properties

This compound is a colorless to pale yellow oil. A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
Boiling Point 95-97 °C
Density (Predicted) 1.142 ± 0.06 g/cm³
CAS Number 1469-83-6[1]

Table 1: Physical Properties of this compound

Synthesis and Characterization

A reliable method for the synthesis of this compound involves the reduction of 1-phenyl-1-cyclobutanecarbonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • 1-phenyl-1-cyclobutanecarbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes)

  • Anhydrous diethyl ether

  • Hydrochloric acid (aqueous solution)

  • Petroleum ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenyl-1-cyclobutanecarbonitrile in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of hydrochloric acid, ensuring the temperature remains low.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with petroleum ether.

  • Combine the organic extracts and wash them sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • The product can be further purified by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the cyclobutyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HAldehydic proton (-CHO)
~7.2 - 7.5Multiplet5HAromatic protons (C₆H₅)
~2.0 - 2.6Multiplet6HCyclobutyl protons (-CH₂CH₂CH₂-)

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~195 - 205Aldehydic carbonyl carbon (-CHO)
~135 - 145Quaternary aromatic carbon (ipso-C)
~125 - 130Aromatic CH carbons
~50 - 60Quaternary cyclobutyl carbon
~20 - 40Cyclobutyl CH₂ carbons

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the aldehyde and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3080 - 3030MediumAromatic C-H stretch
~2980 - 2850MediumAliphatic C-H stretch
~2820, ~2720Medium, weakAldehydic C-H stretch (Fermi doublet)
~1725 - 1705StrongAldehydic C=O stretch
~1600, ~1495MediumAromatic C=C stretch

Table 4: Predicted IR Absorption Bands for this compound

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
160Molecular ion [M]⁺
131[M - CHO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

Synthetic Utility: A Reaction Workflow

This compound is a versatile intermediate. One common transformation is the Wittig reaction, which converts the aldehyde into an alkene. The general workflow for this reaction is depicted below.

Wittig_Reaction Phosphonium_Salt Triphenylphosphonium Salt (R-CH₂-P(Ph)₃⁺X⁻) Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction with this compound.

This technical guide provides foundational information for researchers working with this compound. Further experimental investigation is encouraged to determine the currently unavailable physical properties and to explore its full potential in synthetic applications.

References

The Discovery and Development of Phenylcyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] While historically underutilized compared to other cyclic systems, the strategic incorporation of cyclobutane rings has led to the development of several marketed drugs.[2] This technical guide focuses on the discovery of phenylcyclobutane derivatives, a subclass of compounds that marries the conformational rigidity of the cyclobutane core with the versatile interactions afforded by the phenyl group. As a central case study, this guide will delve into the discovery and development of a key phenylcyclobutane-containing drug, Ivabradine, highlighting its synthesis, mechanism of action, and pharmacological effects.

Core Compound Profile: Ivabradine

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[3] It is a prime example of a successful drug molecule featuring a phenylcyclobutane core. The key intermediate in its synthesis is (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane.

Synthesis of a Key Phenylcyclobutane Intermediate

The synthesis of (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane, a crucial building block for Ivabradine, has been approached through various routes. Below are detailed experimental protocols adapted from publicly available synthesis methodologies.[4][5][6]

Experimental Protocol: Synthesis of 4,5-Dimethoxy-1-cyanobenzocyclobutane

This protocol describes the cyclization to form the benzocyclobutane ring system.

Materials:

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

  • n-Butyllithium in hexane (2.5 M solution)

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Toluene

  • Ethanol

Procedure:

  • In a 250 ml flask under an argon atmosphere, add 50 ml of anhydrous THF.

  • Cool the mixture to -10 °C.

  • Slowly add 33 ml of 2.5 M n-butyllithium in hexane dropwise, maintaining the temperature below -10 °C. Stir for 10 minutes at -10 °C.

  • Add 13.0 ml of diisopropylamine dropwise, keeping the temperature at -10 °C. Stir for another 10 minutes.

  • Dissolve 10.0 g of 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile in 30 ml of anhydrous THF and add it dropwise to the reaction mixture at -10 °C.

  • Stir the reaction at -10 °C until completion (monitored by TLC).

  • Allow the reaction to warm to 0 °C and add 100 ml of 1 M hydrochloric acid dropwise, keeping the temperature below 20 °C.

  • After 5 minutes of stirring, separate the phases. Wash the aqueous phase twice with 50 ml of toluene.

  • Combine the organic phases and wash with 50 ml of 1 M hydrochloric acid and 50 ml of saturated sodium chloride solution.

  • Evaporate the organic phase in vacuo.

  • Add ethanol to the residue and evaporate again. Repeat this step.

  • Stir the residue on an ice-water bath to induce crystallization.

  • Filter the product, wash with cold ethanol, and dry in vacuo at 40 °C to yield 4,5-dimethoxy-1-cyanobenzocyclobutane.[7]

Experimental Protocol: Reduction and Resolution to (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane

This protocol outlines the reduction of the nitrile and subsequent chiral resolution.

Materials:

  • 4,5-Dimethoxy-1-cyanobenzocyclobutane

  • Raney nickel

  • Ammonia-methanol solution (2M)

  • Hydrogen gas

  • N-acetyl-L-glutamic acid

  • Ethanol

  • Ethyl acetate

  • Hydrogen chloride gas

Procedure:

  • Dissolve 4,5-dimethoxy-1-cyanobenzocyclobutane (10g) in ammonia-methanol solution (530ml).

  • Add Raney nickel (1.0g) and react under a hydrogen atmosphere (45 psi) at 20 °C for 12 hours.

  • Filter the reaction mixture through diatomite and evaporate the solvent to obtain racemic 4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.

  • Dissolve the racemic amine (5.0g) in 95% ethanol (100ml) and add N-acetyl-L-glutamic acid (4.51g).

  • The mixture is subjected to a resolution process to isolate the (1S) enantiomer.

  • The resolved (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane is dissolved in a mixture of ethyl acetate (20ml) and ethanol (5ml) and stirred at 20 °C.

  • Hydrogen chloride gas is passed through the solution for 1 hour at 15-20 °C until the solution becomes turbid.

  • The precipitate is filtered, washed with an ethyl acetate/ethanol mixture (4:1), and dried to afford (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride.[4]

Quantitative Data Presentation

The biological activity of Ivabradine is primarily defined by its potent and selective inhibition of the I_f_ current in the sinoatrial node, which is mediated by the HCN4 ion channel.

CompoundTargetAssayIC50 (µM)Reference
IvabradinehHCN4Patch-clamp in CHO cells0.54[8]
IvabradinehHCN4Patch-clamp in HEK293 cells2.1[7]

Table 1: In vitro potency of Ivabradine on the human HCN4 channel.

Mechanism of Action and Signaling Pathway

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (I_f_) in the sinoatrial (SA) node of the heart.[3] The I_f_ current is a mixed sodium-potassium current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[1] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[2][3]

Ivabradine enters the HCN4 channel pore from the intracellular side when the channel is in its open state.[9][10] By binding within the pore, it blocks the flow of ions, thereby slowing the rate of diastolic depolarization.[3] This leads to a reduction in the firing rate of the SA node and consequently, a decrease in heart rate.[1][3] A key feature of Ivabradine's action is its use-dependence, meaning its blocking effect is more pronounced at higher heart rates.[11]

Ivabradine_Mechanism_of_Action cluster_SANode Sinoatrial Node Pacemaker Cell cluster_DrugAction Pharmacological Intervention HCN4 HCN4 Channel (Open State) If_current Funny Current (If) (Na+/K+ influx) HCN4->If_current generates Block Channel Block HCN4->Block Depolarization Spontaneous Diastolic Depolarization If_current->Depolarization initiates Action_Potential Action Potential Firing Rate Depolarization->Action_Potential triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine Ivabradine->Block binds to intracellular pore Reduced_If Reduced If Current Block->Reduced_If results in Slowed_Depolarization Slowed Depolarization Reduced_If->Slowed_Depolarization leads to Reduced_HR Reduced Heart Rate Slowed_Depolarization->Reduced_HR causes

Ivabradine's mechanism of action on the HCN4 channel.

Experimental and Developmental Workflow

The discovery and development of a phenylcyclobutane derivative like Ivabradine follows a structured workflow, from initial synthesis to clinical evaluation. This process ensures the identification of a potent and safe therapeutic agent.

Phenylcyclobutane_Drug_Discovery_Workflow start Start: Identification of Phenylcyclobutane Scaffold synthesis Chemical Synthesis of Derivative Library start->synthesis in_vitro In Vitro Screening (e.g., Patch-clamp on HCN4) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Efficacy Studies (e.g., Heart rate reduction in animal models) lead_optimization->in_vivo preclinical Preclinical Safety and Toxicology in_vivo->preclinical clinical_trials Clinical Trials (Phase I-III) preclinical->clinical_trials end Regulatory Approval and Market Launch clinical_trials->end Logical_Development_Flow concept Chemical Concept Phenylcyclobutane as a rigid scaffold for biological targeting. synthesis Synthetic Feasibility Development of synthetic routes to key intermediates like (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane. concept->synthesis target_id Biological Target Identification of the I_f current in the sinoatrial node as a key regulator of heart rate. synthesis->target_id pharmacology Pharmacological Effect Selective inhibition of HCN4 channels leading to a reduction in heart rate without affecting contractility. target_id->pharmacology application Therapeutic Application Treatment of stable angina and chronic heart failure. pharmacology->application

References

In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. This document outlines its chemical and physical properties, detailed spectroscopic data, and a key synthesis protocol, presenting all quantitative information in accessible tables and workflows.

Core Chemical and Physical Properties

This compound, with the CAS number 1469-83-6, is a cyclic aldehyde featuring a phenyl-substituted cyclobutane ring.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂OPubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
CAS Number 1469-83-6ChemicalBook, PubChem[1][2]
Boiling Point 95-97 °C (predicted)ChemicalBook
Density 1.142±0.06 g/cm³ (predicted)ChemicalBook

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following data has been compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.

  • Aldehydic Proton (-CHO): Singlet in the range of δ 9.5-10.0 ppm.

  • Cyclobutane Protons (-CH₂-): Multiplets in the range of δ 1.8-2.8 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): Signal expected around δ 200 ppm.

  • Aromatic Carbons (C₆H₅): Multiple signals between δ 125-145 ppm.

  • Quaternary Cyclobutane Carbon (C-Ph): Signal in the range of δ 50-60 ppm.

  • Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of δ 20-40 ppm.

Note: Specific spectral data, including NMR, HPLC, and LC-MS, may be available from commercial suppliers such as Ambeed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands are predicted as follows:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Aldehyde) Strong absorption around 1720-1740
C-H (Aldehyde) Two weak bands around 2720 and 2820
C=C (Aromatic) Medium absorptions around 1450-1600
C-H (Aromatic) Weak to medium absorptions above 3000
C-H (Aliphatic) Medium to strong absorptions below 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclobutane ring.

Synthesis Protocol

A key method for the synthesis of aldehydes, including cycloalkanecarboxaldehydes like this compound, involves the use of dihydro-1,3-oxazine intermediates. This approach is detailed in the work of Meyers et al. in The Journal of Organic Chemistry (1973).

Experimental Workflow: Synthesis via Dihydro-1,3-oxazine

The general synthetic strategy involves the formation of a 2-substituted dihydro-1,3-oxazine, which is then reduced and hydrolyzed to yield the target aldehyde.

Synthesis_Workflow cluster_0 Step 1: Formation of Oxazine Intermediate cluster_1 Step 2: Reduction and Hydrolysis Phenylacetonitrile Phenylacetonitrile Intermediate 2-(1-Phenylcyclobutyl)- dihydro-1,3-oxazine Phenylacetonitrile->Intermediate 1. n-BuLi 2. 1,3-Dibromopropane Dihydro-1,3-oxazine Dihydro-1,3-oxazine Reduction Reduction (NaBH₄) Intermediate->Reduction Hydrolysis Hydrolysis (Oxalic Acid) Reduction->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Steps (Based on Meyers et al., 1973)
  • Formation of the α-lithiated oxazine: A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this is added a stoichiometric amount of n-butyllithium, and the mixture is stirred for 1-2 hours.

  • Alkylation: 1,3-Dibromopropane is added to the solution, and the reaction is allowed to warm to room temperature and stirred overnight. This results in the formation of the 2-(1-phenylcyclobutyl)-dihydro-1,3-oxazine intermediate.

  • Reduction: The crude intermediate is dissolved in methanol and treated with an excess of sodium borohydride (NaBH₄) to reduce the C=N bond of the oxazine ring.

  • Hydrolysis: The resulting N-substituted tetrahydro-1,3-oxazine is hydrolyzed using an aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired this compound.

  • Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography.

References

Technical Guide: 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenylcyclobutanecarbaldehyde, a small molecule with potential applications in medicinal chemistry and drug discovery. This document details the physicochemical properties, synthesis, and potential biological activities of this compound. Given the structural relationship to known neurologically active agents, a particular focus is placed on its potential role as a modulator of N-methyl-D-aspartate (NMDA) receptor signaling. This guide includes detailed experimental protocols, data presented in structured tables, and visualizations of synthetic and signaling pathways to facilitate further research and development.

Physicochemical Properties

This compound is a benzenoid aromatic compound containing a cyclobutane ring substituted with a formyl group. Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂OPubChem
Molecular Weight 160.21 g/mol PubChem
CAS Number 1469-83-6PubChem
Boiling Point 95-97 °CChemicalBook[1]
Density (Predicted) 1.142±0.06 g/cm³ChemicalBook[1]

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The overall synthetic workflow is depicted below.

Synthesis_Workflow Phenylacetonitrile Phenylacetonitrile Intermediate 1-Phenylcyclobutanecarbonitrile Phenylacetonitrile->Intermediate Alkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate Product This compound Intermediate->Product Reduction (DIBAL-H)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a general method for the synthesis of 1-phenylcycloalkanenitriles.

  • Materials:

    • Phenylacetonitrile

    • 1,3-Dibromopropane

    • Powdered potassium hydroxide (KOH)

    • Toluene

    • Water

    • Tetrabutylammonium bromide (TBAB)

  • Procedure:

    • Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and water (10:1 v/v).

    • Heat the suspension to 45 °C with vigorous stirring.

    • Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1 equivalents) to the mixture.

    • Slowly add phenylacetonitrile (1.0 equivalent) dropwise to the reaction mixture.

    • Maintain the reaction at 45 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-phenylcyclobutanecarbonitrile.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

This protocol is based on the known reduction of nitriles to aldehydes using diisobutylaluminum hydride (DIBAL-H).[2][3][4][5]

  • Materials:

    • 1-Phenylcyclobutanecarbonitrile

    • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexane)

    • Anhydrous toluene (or other suitable solvent)

    • Hydrochloric acid (e.g., 1 M aqueous solution)

    • Diethyl ether or ethyl acetate

  • Procedure:

    • Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.1 to 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid at low temperature.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography on silica gel.

Spectral Data (Predicted)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~9.5-10.0s
~7.2-7.5m
~2.5-2.8m
~2.2-2.5m
~1.8-2.1m

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied for its biological activity, its structural analogues, particularly phenylcycloalkylamines, have shown significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[6] These compounds are known to have anticonvulsant and neuroprotective properties.[6]

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[7][8][9] Overactivation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurological disorders.[7][8] NMDA receptor antagonists can block this excessive activation, offering a potential therapeutic strategy.[7][8]

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR:ion->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Antagonist 1-Phenylcyclobutane Derivative (Antagonist) Antagonist->NMDAR:ion Blocks Channel

Caption: Proposed mechanism of action via NMDA receptor antagonism.

The aldehyde functional group in this compound could be a precursor for the synthesis of various derivatives, such as the corresponding amine, which would be a closer analogue to the known NMDA receptor antagonists. Reductive amination of the aldehyde would yield 1-phenylcyclobutanamine derivatives, which could be further modified to explore their therapeutic potential.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting scaffold for medicinal chemistry. Its synthesis from common starting materials is straightforward. Based on the known pharmacology of structurally related molecules, derivatives of this compound, particularly the corresponding amines, are promising candidates for investigation as NMDA receptor antagonists. Further studies are warranted to synthesize and evaluate these derivatives for their potential therapeutic applications in neurological disorders characterized by excitotoxicity. This guide provides the foundational information necessary to initiate such research endeavors.

References

Preliminary Investigation of Cyclobutyl Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a range of biologically active molecules.[1][2][3] Cyclobutyl aldehydes, as reactive intermediates, are pivotal building blocks for the synthesis of these complex molecules. This technical guide provides a preliminary investigation into the synthesis, characterization, reactivity, and biological applications of cyclobutyl aldehydes, with a focus on their relevance to drug development.

Synthesis of Cyclobutyl Aldehydes

The primary route to cyclobutanecarboxaldehyde is the oxidation of the corresponding primary alcohol, cyclobutanol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. Two of the most effective and widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Experimental Protocols

1. Swern Oxidation of Cyclobutanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes. The reaction is known for its mild conditions and high yields.[4][5][6][7][8]

  • Reagents and Materials:

    • Cyclobutanol

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • A solution of oxalyl chloride (2.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO (3.0 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

    • A solution of cyclobutanol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

    • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude cyclobutanecarboxaldehyde can be purified by distillation or column chromatography.

2. Dess-Martin Periodinane (DMP) Oxidation of Cyclobutanol

The Dess-Martin periodinane oxidation is another mild and efficient method for converting primary alcohols to aldehydes. It offers the advantage of being performed at room temperature and having a simple work-up.[9][10][11][12][13]

  • Reagents and Materials:

    • Cyclobutanol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate

    • Sodium thiosulfate

    • Standard glassware

  • Procedure:

    • To a solution of cyclobutanol (1.0 eq) in anhydrous DCM is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

    • The reaction is stirred until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

    • The mixture is stirred vigorously until the solid dissolves.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude cyclobutanecarboxaldehyde is purified by distillation or column chromatography.

Characterization of Cyclobutyl Aldehydes

The characterization of cyclobutyl aldehydes relies on standard spectroscopic techniques.

Technique Expected Observations for Cyclobutanecarboxaldehyde
¹H NMR Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm. Methylene protons of the cyclobutane ring will appear as multiplets in the upfield region (δ 1.5-2.5 ppm).
¹³C NMR Carbonyl carbon (C=O) resonance around δ 200 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region (δ 20-50 ppm).[14]
IR Spectroscopy Strong C=O stretching vibration around 1720-1740 cm⁻¹. C-H stretch of the aldehyde proton typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[15][16][17]
Mass Spectrometry The molecular ion peak (M⁺) will be observed, along with characteristic fragmentation patterns such as the loss of the formyl group (CHO).

Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern of the cyclobutane ring and the solvent used for analysis.

Reactivity and Synthetic Applications

Cyclobutyl aldehydes are versatile intermediates in organic synthesis. The aldehyde functionality can undergo a wide range of transformations, including:

  • Oxidation: to form cyclobutanecarboxylic acids.

  • Reduction: to form cyclobutylmethanols.

  • Nucleophilic Addition: reacting with Grignard reagents, organolithiums, or cyanides to form secondary alcohols or cyanohydrins.

  • Wittig Reaction: to form alkenes.

  • Reductive Amination: to synthesize cyclobutylamines.

These reactions allow for the elaboration of the cyclobutane scaffold into a diverse array of more complex molecules for biological evaluation.

Biological Applications and Drug Development

The cyclobutane ring is increasingly utilized in drug design as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic and pharmacodynamic properties.[1][2][3][18][19]

Cyclobutane-Containing Drugs and Drug Candidates
Compound Class Target Therapeutic Area Reported Activity (IC₅₀)
JAK Inhibitors Janus Kinases (JAK1, JAK2, JAK3, TYK2)Autoimmune diseases, CancerVaries depending on the specific inhibitor and JAK isoform.
Anticancer Agents Various (e.g., Tubulin, Kinases)OncologyMicromolar to nanomolar range against various cancer cell lines.
Antiviral Agents Viral enzymesInfectious Diseases-

Note: This table is a summary and specific IC₅₀ values should be consulted from the primary literature.

Signaling Pathway: JAK-STAT Inhibition

Several cyclobutane-containing molecules have been developed as inhibitors of the Janus kinase (JAK) family of enzymes.[20][21][22][23] The JAK-STAT signaling pathway is crucial for mediating the cellular response to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT1->STAT2 4. Dimerization DNA DNA STAT2->DNA 5. Translocation Inhibitor Cyclobutane Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Transcription

As illustrated in Figure 1, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes involved in inflammation and cell proliferation. Cyclobutane-containing JAK inhibitors act by binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.[20][23]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of cyclobutyl aldehydes and their derivatives.

Synthesis_Workflow Start Cyclobutanol Oxidation Oxidation (Swern or DMP) Start->Oxidation Aldehyde Cyclobutyl Aldehyde Oxidation->Aldehyde Derivatization Derivatization (e.g., Wittig, Reductive Amination) Aldehyde->Derivatization Library Library of Cyclobutane Derivatives Derivatization->Library Purification Purification & Characterization Library->Purification

Biological_Evaluation_Workflow Library Purified Cyclobutane Derivatives Screening Primary Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hits Identification of 'Hits' Screening->Hits DoseResponse Dose-Response Studies & IC₅₀ Determination Hits->DoseResponse Lead Lead Compound(s) DoseResponse->Lead Mechanism Mechanism of Action Studies Lead->Mechanism Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Conclusion

Cyclobutyl aldehydes are valuable synthetic intermediates for the construction of novel, biologically active molecules. The synthetic routes to these aldehydes are well-established, and their reactivity allows for a wide range of chemical transformations. The incorporation of the cyclobutane moiety into drug candidates, particularly as inhibitors of signaling pathways such as JAK-STAT, highlights the potential of this structural motif in modern drug discovery. Further exploration of substituted cyclobutyl aldehydes and their derivatives is warranted to fully exploit their therapeutic potential.

References

An In-Depth Technical Guide to the Theoretical Properties of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical and predicted properties of 1-phenylcyclobutanecarbaldehyde. It is intended to serve as a foundational resource for professionals in chemical research and development, offering data on physicochemical properties, detailed synthetic protocols, and an analysis of its expected spectroscopic characteristics.

Core Molecular Properties

This compound is an organic compound featuring a phenyl group and an aldehyde functional group attached to the same carbon of a cyclobutane ring. Its core properties are summarized below.

Identifiers and Structure
PropertyValueCitation
IUPAC Name 1-phenylcyclobutane-1-carbaldehyde[1]
CAS Number 1469-83-6[1][2]
Molecular Formula C₁₁H₁₂O[1][2]
Molecular Weight 160.21 g/mol [1][2]
Canonical SMILES C1CC(C1)(C=O)C2=CC=CC=C2[1]
InChI Key ZCECDJPMXUAMJE-UHFFFAOYSA-N[1]
Physicochemical Data

The following tables summarize key experimental and computationally predicted physicochemical properties.

Table 1: Experimental and Predicted Physical Properties

PropertyValueNotesCitation
Boiling Point 95-97 °CExperimental[2]
Density 1.142 ± 0.06 g/cm³Predicted[2]
Physical State No Data AvailableLikely a liquid at STP[3]
Solubility No Data AvailableExpected to be soluble in organic solvents[3]

Table 2: Computed Physicochemical Properties

PropertyValueSourceCitation
XLogP3-AA 2.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 160.088815002 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 164PubChem[1]

Synthesis and Experimental Protocols

While a specific synthesis is cited in the literature, a common and reliable method for preparing this compound involves the reduction of its nitrile precursor, 1-phenylcyclobutanecarbonitrile.[2][4] This two-stage approach is outlined below.

G cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Aldehyde Formation A Phenylacetonitrile + 1,3-Dibromopropane B 1-Phenylcyclobutanecarbonitrile A->B  Base (e.g., NaH)  Solvent (e.g., DMF) C 1-Phenylcyclobutanecarbonitrile D This compound C->D  1. DIBAL-H, Toluene, -78°C  2. Aqueous Workup

Caption: Proposed two-stage synthesis pathway for this compound.

Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure describes the alkylation of phenylacetonitrile to form the cyclobutane ring.

  • Preparation : To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add dry N,N-Dimethylformamide (DMF).

  • Base Addition : Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

  • Nucleophile Addition : Slowly add a solution of phenylacetonitrile (1.0 equivalent) in dry DMF to the suspension. Stir the mixture at room temperature for 1 hour.

  • Alkylation : Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to 50-60 °C and stir overnight.

  • Quenching and Extraction : Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-phenylcyclobutanecarbonitrile.

Protocol: Reduction of Nitrile to Aldehyde

This procedure uses Diisobutylaluminum hydride (DIBAL-H) for the controlled reduction of the nitrile to the aldehyde.[1][5][6]

  • Preparation : Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in a dry, aprotic solvent (e.g., toluene, DCM, or THF) in a flame-dried flask under an inert atmosphere.[6][7]

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent over-reduction to the alcohol.[5][6]

  • DIBAL-H Addition : Slowly add a solution of DIBAL-H (1.0 M in solvent, 1.1-1.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.[6][8]

  • Reaction : Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[6][7]

  • Workup : Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[6]

  • Extraction and Purification : Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography or distillation.

Theoretical Spectroscopic and Spectrometric Analysis

No public experimental spectra are available for this compound. The following sections describe the predicted spectral characteristics based on its chemical structure.

Predicted ¹H NMR Spectrum
  • Aldehyde Proton (CHO) : A singlet is expected around δ 9.5-10.0 ppm . This downfield shift is characteristic of aldehyde protons.

  • Phenyl Protons (C₆H₅) : A multiplet integrating to 5 hydrogens is expected between δ 7.2-7.5 ppm . The ortho-, meta-, and para-protons may show distinct patterns but will likely overlap.

  • Cyclobutyl Protons (CH₂)₂ : The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as multiplets in the range of δ 1.8-2.8 ppm . Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will likely be more downfield than the proton on the C3 carbon.

Predicted ¹³C NMR Spectrum
  • Aldehyde Carbonyl (C=O) : A very deshielded signal is expected around δ 195-205 ppm .

  • Aromatic Carbons (C₆H₅) : Signals are expected in the δ 125-145 ppm range. The ipso-carbon (attached to the cyclobutane ring) will be a quaternary signal around δ 140-145 ppm, while the other aromatic carbons will appear between δ 125-130 ppm.

  • Quaternary Cyclobutyl Carbon (C-Ph) : The carbon atom bonded to both the phenyl and aldehyde groups is expected around δ 50-60 ppm .

  • Aliphatic Cyclobutyl Carbons (CH₂) : The methylene carbons of the cyclobutane ring are expected in the aliphatic region, likely between δ 20-35 ppm .

Predicted IR Spectrum
  • C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected around 1705-1725 cm⁻¹ .[3][9] Conjugation is not directly with the phenyl ring, so the value will be typical for an aliphatic aldehyde.

  • C-H Stretch (Aldehyde) : Two characteristic, medium-intensity bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[9]

  • C-H Stretch (Aromatic) : Sharp bands of medium intensity are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[8]

  • C-H Stretch (Aliphatic) : Bands of medium-to-strong intensity are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C=C Stretch (Aromatic) : Two or three sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.[9]

Predicted Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion (M⁺˙) : A peak at m/z = 160 corresponding to the molecular weight of the compound.[1]

  • [M-H]⁺ : A peak at m/z = 159 , resulting from the loss of the aldehydic hydrogen radical.

  • [M-CHO]⁺ : A significant peak at m/z = 131 , resulting from alpha-cleavage and loss of the formyl radical (•CHO). This fragment corresponds to the 1-phenylcyclobutyl cation and is expected to be a major peak.

  • Tropylium Ion : A peak at m/z = 91 is highly probable, formed by rearrangement of the [M-CHO]⁺ fragment or other pathways leading to the stable C₇H₇⁺ ion.

  • Phenyl Ion : A peak at m/z = 77 , corresponding to the C₆H₅⁺ cation.

Chemical Reactivity and Stability

  • Reactivity : The primary site of reactivity is the aldehyde group. It is susceptible to:

    • Oxidation : Can be readily oxidized to 1-phenylcyclobutanecarboxylic acid using common oxidizing agents (e.g., PCC, KMnO₄, Jones reagent).

    • Reduction : Can be reduced to (1-phenylcyclobutyl)methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Nucleophilic Addition : The electrophilic carbonyl carbon is a target for various nucleophiles, including Grignard reagents, organolithiums, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.

    • Reductive Amination : Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Stability : The compound is expected to be stable under standard storage conditions. However, aldehydes can be sensitive to air oxidation over time, potentially forming the corresponding carboxylic acid. The cyclobutane ring imparts some ring strain, but it is generally stable under non-extreme thermal or catalytic conditions.

Biological Activity and Applications

There is currently no significant data in major public databases to suggest that this compound has defined biological activities or is involved in specific signaling pathways. Its primary value for researchers, particularly in drug development, is as a synthetic intermediate or building block . The combination of the phenyl ring and the functionalized four-membered ring provides a unique scaffold that can be elaborated into more complex molecular architectures for medicinal chemistry programs.

References

An In-Depth Technical Guide to the Safety and Handling of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-phenylcyclobutanecarbaldehyde, a key intermediate in various chemical syntheses. The following sections detail its hazard classifications, physical and chemical properties, safe handling procedures, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 95-97 °C
Density 1.142 g/cm³ (predicted)
Solubility Information not readily available. Likely soluble in organic solvents.
Vapor Pressure No data available
Flash Point No data available

Toxicological Data

Disclaimer: The following data is for benzaldehyde and cyclobutanecarbaldehyde and should NOT be used as a substitute for the toxicological data of this compound. These values are for reference only and may not accurately reflect the toxicity of the target compound.

CompoundRouteSpeciesLD50/LC50 Value
Benzaldehyde OralRat1300 mg/kg
DermalRabbit>1250 mg/kg
Cyclobutanecarbaldehyde OralNot specifiedHarmful if swallowed (GHS Category 4)

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. Respirator selection must be based on known or anticipated exposure levels, the hazards of the product, and the safe working limits of the selected respirator.

Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapor or mist.

  • Wash thoroughly after handling.

  • Keep container tightly closed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed.

  • Store locked up.

Disposal:

  • Dispose of waste and residues in accordance with local authority requirements.

  • Do not allow to enter drains, sewers, or watercourses.

Reactivity and Stability

Chemical Stability: Stable under recommended storage conditions.

Reactivity Hazards: As an aldehyde, this compound may exhibit the following reactivity:

  • Oxidizing Agents: Aldehydes are readily oxidized to carboxylic acids and can react vigorously with strong oxidizing agents.[1][2]

  • Reducing Agents: Can be reduced to the corresponding alcohol by reducing agents such as sodium borohydride or lithium aluminum hydride.[3]

  • Acids and Bases: Strong acids and bases can catalyze polymerization or other reactions.[4] Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base if they lack an alpha-hydrogen.[3]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, which can be exothermic and is often catalyzed by acids or bases.[4]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide and other irritating and toxic gases. The thermal decomposition of aromatic aldehydes can be complex.[4][5]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases

Experimental Protocols: General Overview of Irritation Studies

While specific experimental data for this compound is not available, the following provides a general overview of the methodologies used to assess skin and eye irritation based on OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 404 & 439):

  • In Vivo (OECD 404): A single dose of the test substance is applied to the shaved skin of an experimental animal (typically a rabbit). The application site is observed for erythema (redness) and edema (swelling) at specified intervals. The reversibility of any observed skin reactions is also assessed.

  • In Vitro (OECD 439): This method uses a reconstructed human epidermis model. The test chemical is applied to the tissue surface, and cell viability is measured after a specific exposure and post-incubation period. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

Eye Irritation Testing (based on OECD Guideline 405):

  • In Vivo: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is examined for lesions of the cornea, iris, and conjunctiva at specified intervals. The reversibility of any observed effects is also evaluated.

Visualizations

The following diagrams illustrate key safety workflows and potential chemical reactions.

SafeHandlingWorkflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Work-up Work-up Perform Reaction->Work-up Spill Spill Perform Reaction->Spill Exposure Exposure Perform Reaction->Exposure Decontaminate Decontaminate Work-up->Decontaminate Store Chemical Store Chemical Decontaminate->Store Chemical Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Notify Supervisor Notify Supervisor Spill->Notify Supervisor First Aid First Aid Exposure->First Aid First Aid->Notify Supervisor

Caption: Safe handling workflow for this compound.

ReactivityPathways cluster_Oxidation Oxidation cluster_Reduction Reduction cluster_Polymerization Polymerization This compound This compound Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Strong Oxidizing Agent Primary Alcohol Primary Alcohol This compound->Primary Alcohol Reducing Agent Polymer Polymer This compound->Polymer Acid/Base Catalyst

Caption: Potential reactivity pathways of this compound.

References

An In-Depth Technical Guide to Substituted Cyclobutanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Exploratory Research on the Core of Substituted Cyclobutanes

This technical guide provides a comprehensive overview of substituted cyclobutanes, with a focus on their synthesis, unique properties, and burgeoning applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile structural motif.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable building block in modern medicinal chemistry.[1][2] Its inherent ring strain bestows upon it a unique puckered three-dimensional geometry, which offers distinct advantages over more conventional, flexible, or planar scaffolds in drug design.[2][3] The strategic incorporation of the cyclobutane moiety can significantly enhance a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[4] As of January 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring, underscoring its growing importance in drug development.[3]

This guide will delve into the core aspects of substituted cyclobutanes, including their synthesis, conformational properties, and their role in modulating key biological pathways.

Synthesis of Substituted Cyclobutanes: Mastering the Four-Membered Ring

The construction of the strained cyclobutane ring has historically posed a synthetic challenge. However, advancements in synthetic methodologies have made a diverse array of substituted cyclobutanes more accessible.

[2+2] Photocycloaddition: A Cornerstone of Cyclobutane Synthesis

The [2+2] photocycloaddition is arguably the most powerful and widely employed method for the synthesis of cyclobutane rings.[5] This reaction involves the light-induced union of two alkene components to form a cyclobutane ring. The reaction can be performed intramolecularly or intermolecularly and can be sensitized by various photocatalysts.[6]

A generalized experimental workflow for a photochemical [2+2] cycloaddition is depicted below:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification cluster_analysis Characterization Reactants Alkene 1 + Alkene 2 (or diene) Solvent Anhydrous Solvent (e.g., CH2Cl2, Acetone) Irradiation Irradiation (e.g., UV lamp, LED) Reactants->Irradiation Mix & Degas Sensitizer Photosensitizer (optional) (e.g., Thioxanthone) Evaporation Solvent Evaporation Irradiation->Evaporation Reaction Monitoring (TLC, GC) Chromatography Column Chromatography Evaporation->Chromatography NMR NMR Spectroscopy (1H, 13C) Chromatography->NMR MS Mass Spectrometry Chromatography->MS IR IR Spectroscopy Chromatography->IR

Fig. 1: Generalized workflow for [2+2] photocycloaddition.

Table 1: Selected Examples of [2+2] Photocycloaddition Reactions

Alkene 1Alkene 2PhotosensitizerSolventYield (%)Diastereomeric Ratio (dr)Reference
N-Alkyl MaleimideStyreneNoneCH2Cl285-95Varies[1]
N-Aryl MaleimideStyreneThioxanthoneCH2Cl270-90Varies[1]
2(1H)-QuinoloneMethyl AcrylateChiral ThioxanthoneCH2Cl274>95:5[7]
Carbonyl CompoundsDanishefsky DieneNot specifiedNot specified65-99Not specified[8]
Chiral Cyclic EnonesEthyleneNot specifiedAqueous mediaModerate to highVaries[4]
AnetholeAnetholep-OMeTPTAcetone0 (without relay)trans[9]
Other Synthetic Methods

Beyond photocycloadditions, other methods for synthesizing substituted cyclobutanes include:

  • Thermal [2+2] Cycloadditions: While less common for simple alkenes, certain activated alkenes like ketenes can undergo thermal [2+2] cycloadditions.

  • Ring Contractions and Expansions: Ring contraction of five-membered rings or ring expansion of cyclopropanes can also yield cyclobutane derivatives.

  • Intramolecular Cyclization: 1,4-dihalides or other suitably functionalized linear precursors can undergo intramolecular cyclization to form cyclobutanes.

Physicochemical and Conformational Properties

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), which is a result of both angle strain from the compressed C-C-C bond angles (around 88°) and torsional strain from eclipsing interactions.[3] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3] This puckering leads to two distinct substituent positions: axial and equatorial.

The conformational preference of substituents on a cyclobutane ring is a critical factor in determining the molecule's overall shape and its interaction with biological targets. The interplay of steric and electronic effects of the substituents dictates the equilibrium between different puckered conformations.

Table 2: Physicochemical Properties of Selected Cyclobutane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )logPAqueous SolubilityReference
CyclobutaneC4H856.112.5Insoluble[10]
Cyclobutanecarboxylic acidC5H8O2100.12--
CF3-Cyclobutane AnalogsVariesVariesVariesVaries[11]
cis-2-((Fluoro)alkyl)cyclobutanesVariesVariesLowered lipophilicity-[12]
Cyclobutane Fragment LibraryVariesVariescLogP: -1.9 to 4.5-[13]

Substituted Cyclobutanes in Drug Discovery: Targeting Key Signaling Pathways

The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive platform for designing potent and selective modulators of biological targets. Two prominent examples are its use in developing integrin antagonists and tubulin polymerization inhibitors.

Integrin Antagonists for Cancer Therapy

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and play a crucial role in cancer progression, including tumor growth, angiogenesis, and metastasis.[14] The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for many integrins. Substituted cyclobutanes have been successfully employed as rigid scaffolds to mimic the RGD motif and develop potent integrin antagonists.[2][14]

The following diagram illustrates a simplified integrin signaling pathway and the point of intervention for cyclobutane-based antagonists.

integrin_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_ic Intracellular Signaling ECM_Ligand ECM Ligand (e.g., Fibronectin) Integrin Integrin Receptor (αvβ3) ECM_Ligand->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Antagonist Cyclobutane-based Antagonist Antagonist->Integrin Blocks Binding Src Src Kinase FAK->Src Rho_GTPases Rho GTPases Src->Rho_GTPases Actin Actin Cytoskeleton Remodeling Rho_GTPases->Actin Proliferation Cell Proliferation, Survival, Migration Actin->Proliferation

Fig. 2: Integrin signaling and antagonism by cyclobutane derivatives.

Table 3: Biological Activity of Cyclobutane-Based Integrin Antagonists

CompoundTargetAssayIC50 / % InhibitionReference
ICT9055αvβ3Cell AdhesionIC50 < 1 µM[6]
ICT9072αvβ3, αvβ5Cell MigrationGreater inhibition than ICT9055[2]
Various Analogsαvβ3Cell AdhesionVaries[15]
Tubulin Polymerization Inhibitors as Anticancer Agents

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization by binding to the colchicine-binding site. However, the cis-stilbene moiety of CA-4 is prone to isomerization to the less active trans-isomer. To overcome this, cyclobutane rings have been used as conformationally restricted cis-mimics of the stilbene double bond, leading to metabolically stable and potent tubulin polymerization inhibitors.[16]

The diagram below illustrates the process of tubulin polymerization and its inhibition by combretastatin analogs.

tubulin_pathway cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Tubulin_Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Depolymerization Depolymerization Microtubule->Depolymerization Dynamic Instability Depolymerization->Tubulin_Dimer Inhibitor Cyclobutane-based Combretastatin Analog Inhibitor->Tubulin_Dimer Binds & Sequesters

Fig. 3: Tubulin polymerization and inhibition by cyclobutane analogs.

Table 4: Cytotoxicity of Cyclobutane-Containing Combretastatin A-4 Analogs

CompoundCell LineIC50 (µM)Reference
Analog 2a (cis)HepG218.8[16]
Analog 2b (trans)HepG2>100[16]
Analog 2a (cis)SK-N-DZ32.7[16]
Analog 2b (trans)SK-N-DZ>100[16]
Analog 9aHCT-1160.02[17]
Analog 12a1HCT-116>0.1[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted cyclobutanes.

General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

This protocol is adapted from Skolia and Kokotos (2023).[1]

  • Reaction Setup: In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (CH2Cl2, 2.0 mL).

  • Degassing: Seal the vial with a rubber septum and purge with argon for 10-15 minutes.

  • Irradiation: While stirring, irradiate the reaction mixture with a UVA LED lamp (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 16 to 70 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 7:3 v/v) as the eluent to afford the desired cyclobutane adduct.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Tubulin Polymerization Assay

This is a general protocol for a fluorescence-based tubulin polymerization assay, adapted from Cytoskeleton, Inc. technical literature.[18]

  • Reagent Preparation: Reconstitute lyophilized tubulin protein to the desired concentration (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) containing GTP and a fluorescent reporter.

  • Compound Preparation: Prepare stock solutions of the test compounds (e.g., cyclobutane-based combretastatin analogs) in DMSO. Prepare serial dilutions in general tubulin buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds or vehicle control (DMSO).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 420 nm).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The initial rate of polymerization (Vmax) and the final polymer mass can be determined from these curves. The IC50 value for inhibition of tubulin polymerization can be calculated by testing a range of compound concentrations.

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the substituents on the cyclobutane core is a powerful strategy for optimizing the biological activity and pharmacokinetic properties of lead compounds. The rigid nature of the cyclobutane scaffold allows for a more defined exploration of the chemical space around a biological target.

The following diagram illustrates a typical SAR workflow for a cyclobutane-based drug candidate.

sar_workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration Lead Initial Lead Compound (Cyclobutane Core) Analogs Synthesize Library of Analogs (Varying R1, R2, R3, R4) Lead->Analogs Bio_Assay Biological Assays (e.g., IC50, Ki) Analogs->Bio_Assay ADME_Tox ADME/Tox Profiling (Solubility, Stability, etc.) Analogs->ADME_Tox SAR_Analysis Analyze Structure-Activity Relationships Bio_Assay->SAR_Analysis ADME_Tox->SAR_Analysis New_Analogs Design New Analogs Based on SAR SAR_Analysis->New_Analogs New_Analogs->Analogs Iterative Cycle

Fig. 4: Structure-Activity Relationship (SAR) workflow.

Conclusion

Substituted cyclobutanes represent a compelling and increasingly accessible structural class for modern drug discovery. Their unique conformational properties and the ability to serve as rigid scaffolds for pharmacophore presentation offer significant advantages in the design of potent and selective therapeutic agents. The continued development of efficient synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel cyclobutane-containing drugs with improved clinical outcomes. This guide provides a foundational understanding for researchers and drug development professionals to explore and exploit the full potential of this remarkable four-membered ring.

References

Methodological & Application

Synthesis of 1-Phenylcyclobutanecarbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis and drug discovery. The primary method outlined is based on the robust and versatile Meyers aldehyde synthesis, which utilizes dihydro-1,3-oxazine intermediates.

Introduction

This compound is a key intermediate for the synthesis of various more complex molecules, including potential pharmaceutical agents. Its sterically hindered aldehyde functional group attached to a cyclobutyl ring containing a phenyl substituent makes it an interesting scaffold for medicinal chemistry. The Meyers aldehyde synthesis offers a reliable method for the preparation of such sterically demanding aldehydes.[1][2][3] This method involves the alkylation of a 2-alkyl-dihydro-1,3-oxazine, followed by reduction and hydrolysis to furnish the desired aldehyde.

Synthetic Strategy

The synthesis of this compound via the Meyers synthesis can be envisioned through two primary routes, both starting from a commercially available 2,4,4-trimethyl-2-oxazoline. The key is the construction of the 1-phenylcyclobutyl moiety at the 2-position of the oxazine ring.

Route A involves the sequential alkylation of the 2-methyl group, first with a phenyl-bearing electrophile (e.g., benzyl bromide) and subsequently with a three-carbon unit that can form the cyclobutane ring.

Route B , a more convergent approach, involves the reaction of the lithiated 2-alkyl oxazine with a pre-formed electrophile containing the phenylcyclobutane skeleton.

A plausible and well-documented approach analogous to the synthesis of other cycloalkanecarboxaldehydes is the reaction of the lithiated oxazine with an appropriate dihaloalkane to form a spirocyclic intermediate, followed by introduction of the phenyl group.[4] However, a more direct approach involves the reaction of a lithiated 2-alkyl oxazine with a suitable electrophile.

This protocol will detail a likely adaptation of the Meyers synthesis for the target molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound via Meyers Aldehyde Synthesis

This protocol is adapted from the general procedures described by Meyers and his coworkers.[1][2][3][4][5]

Step 1: Formation and Alkylation of the Dihydro-1,3-oxazine

  • Preparation of the Lithio Salt: To a solution of 2,4,4-trimethyl-5,6-dihydro-1,3-oxazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-butyllithium in hexane (1.05 eq) dropwise. The formation of the yellow lithio salt suspension is indicative of successful deprotonation.[2]

  • Reaction with 1-bromo-3-chloropropane: To the suspension of the lithio salt at -78 °C is added 1-bromo-3-chloropropane (1.1 eq) dropwise. The disappearance of the yellow color indicates the completion of the alkylation. The reaction mixture is stirred for an additional 2-3 hours at -78 °C.

  • Second Alkylation with Benzyl Bromide: The reaction mixture is cooled back to -78 °C, and a second equivalent of n-butyllithium (1.05 eq) is added dropwise to deprotonate the newly formed 2-(3-chloropropyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in situ. Following this, benzyl bromide (1.1 eq) is added dropwise, and the reaction is allowed to stir and warm to room temperature overnight. This sequence aims to form the 2-(1-phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine.

  • Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alkylated oxazine.

Step 2: Reduction of the Dihydro-1,3-oxazine

  • Reduction: The crude alkylated oxazine from the previous step is dissolved in a mixture of THF and ethanol. The solution is cooled to -40 °C, and sodium borohydride (1.5 eq) is added portion-wise while maintaining the temperature. The reaction is stirred for 4-6 hours at -40 °C.[3]

  • Work-up: The reaction is carefully quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude tetrahydro-1,3-oxazine.

Step 3: Hydrolysis to this compound

  • Hydrolysis: The crude tetrahydro-1,3-oxazine is suspended in a solution of oxalic acid (2 eq) in water. The mixture is heated to reflux and subjected to steam distillation. The aldehyde is collected in the distillate.[2][3]

  • Purification: The distillate is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting crude aldehyde is purified by vacuum distillation to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields (based on analogous reactions)

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aDeprotonation/Alkylation2,4,4-trimethyl-2-oxazoline, n-BuLi, 1-bromo-3-chloropropaneTHF-782-385-95
1bDeprotonation/AlkylationIntermediate from 1a, n-BuLi, Benzyl BromideTHF-78 to RT1270-85
2ReductionAlkylated Oxazine, NaBH₄THF/Ethanol-404-690-98
3HydrolysisTetrahydro-oxazine, Oxalic acidWaterReflux2-470-85
Overall - - - - - 45-65

Yields are estimated based on reported yields for similar substrates in the Meyers aldehyde synthesis literature.[2][3][4]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product 2_Oxazoline 2,4,4-Trimethyl-2-oxazoline Step1 Step 1: Sequential Alkylation 2_Oxazoline->Step1 nBuLi n-Butyllithium nBuLi->Step1 Dihaloalkane 1-Bromo-3-chloropropane Dihaloalkane->Step1 BenzylBromide Benzyl Bromide BenzylBromide->Step1 Alkylated_Oxazine 2-(1-Phenylcyclobutyl)- dihydro-1,3-oxazine Step1->Alkylated_Oxazine Step2 Step 2: Reduction Tetrahydro_Oxazine 2-(1-Phenylcyclobutyl)- tetrahydro-1,3-oxazine Step2->Tetrahydro_Oxazine Step3 Step 3: Hydrolysis Final_Product This compound Step3->Final_Product Alkylated_Oxazine->Step2 Tetrahydro_Oxazine->Step3

Caption: Workflow for the synthesis of this compound.

Meyers Aldehyde Synthesis Signaling Pathway

Meyers_Synthesis Start 2-Alkyl-dihydro- 1,3-oxazine Deprotonation Deprotonation (n-BuLi) Start->Deprotonation Lithio_Salt Lithio Salt (Nucleophile) Deprotonation->Lithio_Salt Alkylation Alkylation (R-X) Lithio_Salt->Alkylation Alkylated_Oxazine 2-Dialkyl-dihydro- 1,3-oxazine Alkylation->Alkylated_Oxazine Reduction Reduction (NaBH4) Alkylated_Oxazine->Reduction Tetrahydro_Oxazine Tetrahydro- 1,3-oxazine Reduction->Tetrahydro_Oxazine Hydrolysis Hydrolysis (H3O+) Tetrahydro_Oxazine->Hydrolysis Aldehyde Aldehyde Product Hydrolysis->Aldehyde

Caption: Key transformations in the Meyers aldehyde synthesis.

References

Application Notes and Protocols: Grignard Reaction of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Grignard reaction involving 1-phenylcyclobutanecarbaldehyde. This reaction is a valuable tool for carbon-carbon bond formation, leading to the synthesis of chiral secondary alcohols which are important intermediates in medicinal chemistry and materials science.

Introduction

The Grignard reaction is a fundamental organometallic reaction in which an organomagnesium halide (Grignard reagent) adds to a carbonyl group of an aldehyde or ketone.[1][2] This reaction is a versatile method for forming carbon-carbon bonds and synthesizing a wide range of alcohols.[3][4] The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide or methylmagnesium bromide, results in the formation of a new stereocenter, yielding a secondary alcohol. The stereochemical outcome of this reaction can be influenced by the steric hindrance of the bulky 1-phenylcyclobutyl group.

Reaction Scheme

The general reaction of this compound with a Grignard reagent (R-MgX) is depicted below. The reaction proceeds via nucleophilic addition of the carbanionic part of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Reaction_Scheme cluster_reactants Reactants cluster_products Products aldehyde This compound alcohol Secondary Alcohol aldehyde->alcohol 1. R-MgX, Anhydrous Ether 2. H3O+ workup grignard Grignard Reagent (R-MgX) Grignard_Mechanism Start Carbonyl Compound (Aldehyde) Nucleophilic_Attack Nucleophilic Attack of R- on Carbonyl Carbon Start->Nucleophilic_Attack Grignard Grignard Reagent (R-MgX) Grignard->Nucleophilic_Attack Alkoxide_Intermediate Tetrahedral Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation (Acidic Workup) Alkoxide_Intermediate->Protonation Alcohol Alcohol Product Protonation->Alcohol Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Prepare_Reagents Prepare Anhydrous Reagents Dry_Glassware->Prepare_Reagents Grignard_Formation Grignard Reagent Formation (if not commercial) Prepare_Reagents->Grignard_Formation Aldehyde_Addition Addition of Aldehyde Grignard_Formation->Aldehyde_Addition Reaction_Monitoring Monitor Reaction Progress Aldehyde_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purify Product Solvent_Removal->Purification

References

Application Notes and Protocols for the Reduction of 1-Phenylcyclobutanecarbaldehyde to (1-Phenylcyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. (1-Phenylcyclobutyl)methanol, the target alcohol in this protocol, is a valuable building block in medicinal chemistry and materials science. These application notes provide detailed protocols for the reduction of 1-phenylcyclobutanecarbaldehyde to (1-phenylcyclobutyl)methanol using common and effective reducing agents: sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

The protocols outlined below are based on established methods for the reduction of aromatic and aliphatic aldehydes. While specific quantitative data for this compound is not extensively available in the literature, the provided data for analogous compounds offers a strong predictive basis for reaction performance.

Reaction Pathway

G This compound This compound (1-Phenylcyclobutyl)methanol (1-Phenylcyclobutyl)methanol This compound->(1-Phenylcyclobutyl)methanol Reduction G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Dissolve Aldehyde Dissolve Aldehyde Cool to 0C Cool to 0C Dissolve Aldehyde->Cool to 0C Add NaBH4 Add NaBH4 Cool to 0C->Add NaBH4 Stir Stir Add NaBH4->Stir Quench with HCl Quench with HCl Stir->Quench with HCl Solvent Evaporation Solvent Evaporation Quench with HCl->Solvent Evaporation Extraction Extraction Solvent Evaporation->Extraction Column Chromatography (optional) Column Chromatography (optional) Solvent Evaporation->Column Chromatography (optional) Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Filtration->Solvent Evaporation G cluster_0 Choice of Reducing Agent This compound This compound Mild & Selective Mild & Selective This compound->Mild & Selective Need for selectivity (e.g., other reducible groups present) Powerful & Broad Powerful & Broad This compound->Powerful & Broad Reduction of other less reactive groups desired Green & Scalable Green & Scalable This compound->Green & Scalable Industrial scale-up or environmental concerns NaBH4 NaBH4 Mild & Selective->NaBH4 LiAlH4 LiAlH4 Powerful & Broad->LiAlH4 Catalytic Hydrogenation Catalytic Hydrogenation Green & Scalable->Catalytic Hydrogenation

Application Note: Oxidation of 1-Phenylcyclobutanecarbaldehyde to 1-Phenylcyclobutanecarboxylic Acid using Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the efficient oxidation of 1-phenylcyclobutanecarbaldehyde to its corresponding carboxylic acid, 1-phenylcyclobutanecarboxylic acid. The described method utilizes the Pinnick oxidation, a mild and selective chemical transformation employing sodium chlorite. This protocol is particularly suited for researchers in medicinal chemistry and drug development who require a reliable method for the synthesis of carboxylic acid derivatives from aldehydes, even in the presence of other sensitive functional groups. The procedure is robust, scalable, and offers high yields, making it an invaluable tool in organic synthesis.

Introduction

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. While numerous oxidizing agents can effect this transformation, many suffer from harsh reaction conditions, low selectivity, and the use of toxic heavy metals. The Pinnick oxidation, however, stands out as a mild and highly selective method that is tolerant of a broad range of functional groups.[1][2] This makes it an ideal choice for the oxidation of complex molecules.

The reaction proceeds via the active oxidant, chlorous acid, which is generated in situ from sodium chlorite under weakly acidic conditions.[1][2] A key feature of the modern Pinnick protocol is the inclusion of a scavenger, typically 2-methyl-2-butene, to quench the hypochlorous acid byproduct, thereby preventing unwanted side reactions such as chlorination.[3][4] This application note details a standardized protocol for the Pinnick oxidation of this compound, a compound of interest in the synthesis of various biologically active molecules.

Experimental Protocol

This protocol is adapted from established procedures for the Pinnick oxidation of aromatic and sterically hindered aldehydes.

Materials:

  • This compound

  • Sodium chlorite (NaClO2, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Sodium hydroxide (NaOH, 1 M aqueous solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (10.0 eq) followed by sodium dihydrogen phosphate monohydrate (5.0 eq).

  • Initiation of Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium chlorite (3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification (if necessary): The crude 1-phenylcyclobutanecarboxylic acid can be further purified by recrystallization or silica gel column chromatography.

Data Presentation

The Pinnick oxidation is known for its high efficiency across a range of aldehyde substrates. The following table summarizes typical quantitative data for this type of transformation.

SubstrateOxidizing AgentSolvent SystemScavengerReaction Time (h)Yield (%)
BenzaldehydeNaClO2/NaH2PO4t-BuOH/H2O2-methyl-2-butene6>95
CinnamaldehydeNaClO2/NaH2PO4t-BuOH/H2O2-methyl-2-butene8~90
CyclohexanecarboxaldehydeNaClO2/NaH2PO4t-BuOH/H2O2-methyl-2-butene12~85
This compound NaClO2/NaH2PO4 t-BuOH/H2O 2-methyl-2-butene 4-12 Expected >90

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product aldehyde This compound acid 1-Phenylcyclobutanecarboxylic Acid aldehyde->acid Pinnick Oxidation reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O

Caption: General reaction scheme for the Pinnick oxidation.

Experimental Workflow

Workflow start Start dissolve Dissolve Aldehyde in t-BuOH/H2O start->dissolve add_reagents Add 2-methyl-2-butene and NaH2PO4 dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_oxidant Add NaClO2 cool->add_oxidant react Stir at Room Temperature (Monitor by TLC) add_oxidant->react workup Aqueous Work-up react->workup extract Extract with EtOAc workup->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (optional) concentrate->purify end End Product purify->end

References

The Versatile Role of 1-Phenylcyclobutanecarbaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenylcyclobutanecarbaldehyde is a versatile bifunctional molecule incorporating a strained cyclobutane ring and a reactive aldehyde group. This unique structural combination makes it a valuable building block in organic synthesis, enabling access to a diverse range of molecular architectures relevant to medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, supported by quantitative data and visual workflows.

Application Notes

This compound serves as a versatile precursor for the synthesis of various organic molecules through transformations of its aldehyde functionality. These reactions include olefination, condensation, oxidation, reduction, and reductive amination, providing access to alkenes, α,β-unsaturated ketones, carboxylic acids, alcohols, and amines, respectively. The presence of the phenyl-substituted cyclobutane moiety can impart unique conformational constraints and lipophilicity to the resulting molecules, properties that are often sought after in the design of novel therapeutic agents and functional materials.

Key Synthetic Transformations & Protocols

This section details the experimental procedures for several key reactions utilizing this compound.

Olefination Reactions

Olefination reactions are fundamental for the construction of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are powerful methods for converting aldehydes into alkenes.

The Wittig reaction allows for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction is known for its high degree of regioselectivity in double bond formation.

Experimental Protocol:

A general one-pot aqueous Wittig reaction can be adapted for this compound.[1]

  • To a suitable reaction vessel, add the desired phosphonium salt (1.2 equivalents) and a saturated aqueous solution of sodium bicarbonate.

  • Stir the suspension vigorously for 1 minute.

  • Add this compound (1.0 equivalent) to the mixture.

  • Continue vigorous stirring at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

Ylide PrecursorProductYield (%)E:Z RatioReference
(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(1-phenylcyclobutyl)acrylate~85-95>95:5General Protocol[1]
Benzyltriphenylphosphonium chloride1-Phenyl-1-(2-phenylethenyl)cyclobutane~70-85VariesGeneral Protocol[2]

The Horner-Wadsworth-Emmons reaction, utilizing phosphonate carbanions, is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes.[3][4] The water-soluble phosphate byproduct simplifies purification.

Experimental Protocol: [5]

  • Dissolve the phosphonate reagent (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data (Illustrative):

Phosphonate ReagentProductBaseSolventYield (%)Reference
Triethyl phosphonoacetateEthyl 3-(1-phenylcyclobutyl)acrylateNaHTHF>90General Protocol[4][5]

Reaction Workflow: Olefination Reactions

G cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction aldehyde_w This compound product_w Alkene aldehyde_w->product_w PPh3=CHR ylide Phosphorus Ylide ylide->product_w aldehyde_h This compound product_h (E)-Alkene aldehyde_h->product_h (RO)2P(O)CH-R' phosphonate Phosphonate Carbanion phosphonate->product_h

Caption: General workflows for Wittig and HWE reactions.

Aldol Condensation

The Aldol condensation is a classic carbon-carbon bond-forming reaction between an enolate and a carbonyl compound. The reaction of this compound with a ketone like acetone, in the presence of a base, leads to an α,β-unsaturated ketone after dehydration.[6][7]

Experimental Protocol: [6][7]

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone, which serves as both reactant and solvent.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

KetoneProductBaseYield (%)Reference
Acetone4-(1-Phenylcyclobutyl)but-3-en-2-oneNaOH~70-85General Protocol[6][8]

Reaction Pathway: Aldol Condensation

G aldehyde This compound aldol_adduct β-Hydroxy Ketone aldehyde->aldol_adduct ketone Ketone (e.g., Acetone) enolate Enolate ketone->enolate Base enolate->aldol_adduct product α,β-Unsaturated Ketone aldol_adduct->product - H2O

Caption: Base-catalyzed Aldol condensation pathway.

Grignard Reaction

The addition of a Grignard reagent to this compound provides a straightforward route to secondary alcohols.[9][10]

Experimental Protocol: [1]

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous ether/THF.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 equivalents) to the aldehyde solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography or distillation.

Quantitative Data (Illustrative):

Grignard ReagentProductYield (%)Reference
Methylmagnesium bromide1-(1-Phenylcyclobutyl)ethanol>90General Protocol
Phenylmagnesium bromidePhenyl(1-phenylcyclobutyl)methanol>85General Protocol
Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using common reducing agents like sodium borohydride.[11]

Experimental Protocol: [11]

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise with stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data (Illustrative):

Reducing AgentProductSolventYield (%)Reference
NaBH4(1-Phenylcyclobutyl)methanolMethanol>95General Protocol[11]
Oxidation to Carboxylic Acid

Oxidation of this compound yields the corresponding carboxylic acid, a valuable synthon for further derivatization. Potassium permanganate is a powerful oxidizing agent for this transformation.[12][13]

Experimental Protocol: [12]

  • Dissolve this compound (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., acetone or t-butanol) and water.

  • Add potassium permanganate (KMnO4) (1.5-2.0 equivalents) portion-wise while maintaining the temperature below 30 °C with an ice bath.

  • Stir the mixture vigorously at room temperature until the purple color of the permanganate disappears.

  • Filter the manganese dioxide precipitate and wash it with the solvent.

  • Acidify the filtrate with dilute HCl.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the crude product to obtain pure 1-phenylcyclobutanecarboxylic acid.

Quantitative Data (Illustrative):

Oxidizing AgentProductYield (%)Reference
KMnO41-Phenylcyclobutanecarboxylic acid~75-85General Protocol[12][13]

Synthetic Pathways from the Aldehyde

G aldehyde This compound alcohol (1-Phenylcyclobutyl)methanol aldehyde->alcohol Reduction (e.g., NaBH4) acid 1-Phenylcyclobutanecarboxylic Acid aldehyde->acid Oxidation (e.g., KMnO4) amine N-Substituted (1-phenylcyclobutyl)methanamine aldehyde->amine Reductive Amination (R-NH2, Reducing Agent)

Caption: Key transformations of the aldehyde group.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.[14][15]

Experimental Protocol: [14]

  • To a solution of this compound (1.0 equivalent) and an amine (e.g., benzylamine, 1.1 equivalents) in a suitable solvent (e.g., methanol or dichloromethane), add a dehydrating agent such as molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium borohydride (1.5 equivalents) or sodium triacetoxyborohydride portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the amine product by column chromatography.

Quantitative Data (Illustrative):

AmineReducing AgentProductYield (%)Reference
BenzylamineNaBH(OAc)3N-Benzyl-1-(1-phenylcyclobutyl)methanamine~80-90General Protocol[14]
AnilineNaBH4N-(1-Phenylcyclobutyl)methylaniline~75-85General Protocol[16]

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols outlined in this document provide a foundation for the synthesis of a wide array of derivatives. The presented data, while illustrative, highlights the high efficiency of these transformations. Researchers are encouraged to optimize these general procedures for their specific substrates and desired outcomes. The unique structural features of the 1-phenylcyclobutane moiety offer exciting opportunities for the development of novel molecules with potential applications in drug discovery and materials science.

References

The Phenylcyclobutane Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is paramount. The 1-phenylcyclobutane moiety has emerged as a compelling building block for medicinal chemists, providing a rigid and spatially defined framework to orient pharmacophoric elements. Its inherent non-planarity, a desirable trait for disrupting protein-protein interactions and exploring complex binding pockets, makes it an attractive alternative to traditional flat aromatic systems. These application notes provide an overview of the potential uses of 1-phenylcyclobutanecarbaldehyde and its derivatives in medicinal chemistry, along with detailed protocols for their synthesis and evaluation.

Application Note 1: Anticancer Drug Discovery

The 1-phenylcycloalkane scaffold has shown considerable promise in the development of novel anticancer agents. Derivatives of the structurally related 1-phenylcyclopropane carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] By analogy, 1-phenylcyclobutane-based compounds can be designed to target key oncogenic pathways. The rigid cyclobutane ring can serve as a scaffold to present substituents in a precise orientation to interact with specific residues in the binding sites of cancer-related proteins such as kinases, proteases, or nuclear receptors.

Potential Targets:

  • Tubulin Polymerization Inhibitors: The phenyl group can be substituted with functionalities known to interact with the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.

  • Enzyme Inhibitors: The cyclobutane core can be functionalized to target the active sites of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) or topoisomerases.

  • Nuclear Receptor Modulators: The scaffold can be elaborated to create ligands for nuclear receptors, such as the estrogen receptor or the androgen receptor, which are important targets in hormone-dependent cancers.

Application Note 2: Central Nervous System (CNS) Drug Development

The development of drugs targeting the central nervous system is a formidable challenge, largely due to the blood-brain barrier (BBB). The physicochemical properties of the 1-phenylcyclobutane scaffold, including its moderate lipophilicity and three-dimensional shape, can be advantageous for designing CNS-penetrant drugs.[3] The rigid nature of the cyclobutane ring can also help in optimizing the conformational requirements for binding to CNS targets with high affinity and selectivity.

Potential Applications:

  • Neurodegenerative Diseases: Derivatives can be designed as inhibitors of enzymes implicated in neurodegeneration, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) in Alzheimer's disease.[3]

  • Psychiatric Disorders: The scaffold can be used to develop novel ligands for neurotransmitter receptors and transporters, which are key targets for treating depression, anxiety, and schizophrenia.

  • Pain Management: By incorporating appropriate pharmacophores, 1-phenylcyclobutane derivatives can be explored as novel analgesics targeting opioid or other pain-related receptors.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclobutane-1-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1-phenylcyclobutane-1-carboxamide derivatives, adapted from procedures for analogous 1-phenylcyclopropane carboxamides.[1][2]

Step 1: Synthesis of 1-Phenylcyclobutane-1-carbonitrile

  • To a solution of phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., DMSO or DMF), add a strong base such as sodium hydride (2.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclobutane-1-carbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclobutane-1-carboxylic acid

  • To a solution of 1-phenylcyclobutane-1-carbonitrile (1.0 eq) in a mixture of ethanol and water, add a strong base such as sodium hydroxide or potassium hydroxide (5-10 eq).

  • Heat the mixture to reflux and stir for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylcyclobutane-1-carboxylic acid.

Step 3: Amide Coupling to form 1-Phenylcyclobutane-1-carboxamides

  • To a solution of 1-phenylcyclobutane-1-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-phenylcyclobutane-1-carboxamide derivative.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling Phenylacetonitrile Phenylacetonitrile Carbonitrile 1-Phenylcyclobutane-1-carbonitrile Phenylacetonitrile->Carbonitrile DMSO, 60-80°C Dibromopropane 1,3-Dibromopropane Dibromopropane->Carbonitrile DMSO, 60-80°C Base NaH Base->Carbonitrile DMSO, 60-80°C CarboxylicAcid 1-Phenylcyclobutane-1-carboxylic acid Carbonitrile->CarboxylicAcid NaOH/EtOH, H2O, Reflux Carboxamide 1-Phenylcyclobutane-1-carboxamide Derivative CarboxylicAcid->Carboxamide DMF, rt Amine R-NH2 Amine->Carboxamide DMF, rt CouplingAgent HATU, DIPEA CouplingAgent->Carboxamide DMF, rt

Synthetic workflow for 1-phenylcyclobutane-1-carboxamide derivatives.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized 1-phenylcyclobutane-1-carboxamide derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table presents hypothetical IC50 values for a series of 1-phenylcyclobutane-1-carboxamide derivatives against a human cancer cell line, illustrating a potential structure-activity relationship (SAR).

Compound IDR Group on Amide NitrogenIC50 (µM)
CB-1 4-Methoxyphenyl15.2
CB-2 4-Chlorophenyl8.5
CB-3 3,4-Dichlorophenyl3.1
CB-4 4-Trifluoromethylphenyl1.8
CB-5 Pyridin-2-yl12.7

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action where a 1-phenylcyclobutane derivative acts as a kinase inhibitor, a common strategy in anticancer drug development.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Oncogenic Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor 1-Phenylcyclobutane Derivative Inhibitor->Kinase Inhibits Inhibitor->Apoptosis Promotes

Hypothetical signaling pathway for a 1-phenylcyclobutane kinase inhibitor.

These application notes and protocols provide a starting point for researchers interested in exploring the potential of this compound and its derivatives in medicinal chemistry. The versatility of this scaffold, combined with the potential for developing efficient synthetic routes, makes it a valuable addition to the medicinal chemist's toolbox.

References

1-Phenylcyclobutanecarbaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylcyclobutanecarbaldehyde is a valuable synthetic intermediate characterized by the presence of a strained cyclobutane ring attached to a phenyl group and a reactive aldehyde functionality. This unique structural combination makes it an attractive building block for the synthesis of a diverse range of organic molecules, particularly those with potential applications in medicinal chemistry. The cyclobutane moiety can impart desirable physicochemical properties to target compounds, such as increased metabolic stability and improved lipophilicity, while the aldehyde group serves as a versatile handle for various chemical transformations.

Key Applications in Synthesis

This compound is a versatile precursor for the synthesis of more complex molecules through several key reaction pathways. Its utility is particularly notable in carbon-carbon bond-forming reactions, allowing for the construction of intricate molecular scaffolds.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones. This compound can readily undergo Wittig olefination to introduce a variety of substituted vinyl groups onto the cyclobutane core. This reaction is instrumental in extending the carbon chain and introducing functional groups that can be further elaborated.

Aldol Condensation

Aldol condensation is another fundamental carbon-carbon bond-forming reaction where an enol or enolate ion reacts with a carbonyl compound. This compound can act as the electrophilic partner in crossed aldol condensations, reacting with ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated systems. These products are valuable intermediates in the synthesis of various cyclic and acyclic compounds.

Medicinal Chemistry Relevance: The 1-Phenylcycloalkane Scaffold

The 1-phenylcycloalkane motif is of significant interest in drug discovery. Studies have shown that incorporating this scaffold can lead to compounds with notable biological activities. For instance, derivatives of 1-phenylcyclohexylamine have been investigated for their anticonvulsant properties. Notably, research has indicated that contracting the cyclohexane ring to a cyclopentane or cyclobutane can positively modulate this activity, suggesting that the 1-phenylcyclobutane core is a promising pharmacophore for the development of novel central nervous system (CNS) active agents.[1] The rigid nature of the cyclobutane ring can help in optimizing the spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Experimental Protocols

The following are detailed protocols for the synthesis and key reactions of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved from 1-phenylcyclobutanecarbonitrile. The nitrile itself is synthesized from phenylacetonitrile and 1,3-dibromopropane. The final step involves the reduction of the nitrile to the corresponding aldehyde.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a known synthesis of the nitrile.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenylacetonitrile117.1520.0 g0.1711.0
1,3-Dibromopropane201.8637.9 g0.1881.1
Powdered KOH56.1153.6 g0.9555.6
Tetrabutylammonium bromide322.372.8 g0.00870.05
Toluene-154 mL--
Water18.0215.4 mL--

Procedure:

  • Suspend powdered potassium hydroxide in a mixture of toluene and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the suspension to 45 °C.

  • Add tetrabutylammonium bromide and 1,3-dibromopropane to the mixture.

  • Slowly add a solution of phenylacetonitrile in toluene dropwise to the heated mixture.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 95 °C) and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the solid residue with toluene.

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclobutanecarbonitrile.

  • Purify the crude product by vacuum distillation.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

A common method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H).

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Phenylcyclobutanecarbonitrile157.2110.0 g0.06361.0
DIBAL-H (1.0 M in hexanes)142.2270 mL0.0701.1
Dichloromethane (DCM)-200 mL--
1 M HCl-100 mL--

Procedure:

  • Dissolve 1-phenylcyclobutanecarbonitrile in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution dropwise via a syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography on silica gel.

Wittig Reaction with this compound

This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide to yield 1-isopropenyl-1-phenylcyclobutane.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyltriphenylphosphonium bromide357.232.4 g0.00671.2
Potassium tert-butoxide112.210.8 g0.00711.27
This compound160.210.9 g0.00561.0
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Add potassium tert-butoxide portion-wise to the suspension at room temperature. The mixture will turn yellow, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain 1-isopropenyl-1-phenylcyclobutane.

Aldol Condensation with this compound

This protocol describes the base-catalyzed aldol condensation of this compound with acetone.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound160.211.6 g0.011.0
Acetone58.080.87 mL0.0121.2
Sodium Hydroxide (10% aq. solution)40.005 mL--
Ethanol-20 mL--

Procedure:

  • Dissolve this compound and acetone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the aqueous sodium hydroxide solution to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 4 hours. A precipitate may form.

  • Monitor the reaction progress by TLC.

  • If a precipitate has formed, cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • If no precipitate forms, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product (the α,β-unsaturated ketone) by recrystallization or column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Target Building Block Phenylacetonitrile Phenylacetonitrile 1-Phenylcyclobutanecarbonitrile 1-Phenylcyclobutanecarbonitrile Phenylacetonitrile->1-Phenylcyclobutanecarbonitrile KOH, TBAB, Toluene/H2O, Reflux 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->1-Phenylcyclobutanecarbonitrile This compound This compound 1-Phenylcyclobutanecarbonitrile->this compound 1. DIBAL-H, DCM, -78°C 2. H3O+ Reaction_Scheme cluster_wittig Wittig Reaction cluster_aldol Aldol Condensation This compound This compound Alkene Alkene This compound->Alkene Wittig Reagent alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone This compound->alpha,beta-Unsaturated Ketone Ketone/Aldehyde, Base Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Alkene Enolate Enolate Enolate->alpha,beta-Unsaturated Ketone Medicinal_Chemistry_Logic 1-Phenylcycloalkane Scaffold 1-Phenylcycloalkane Scaffold Structural Rigidity Structural Rigidity 1-Phenylcycloalkane Scaffold->Structural Rigidity Modulated Physicochemical Properties Modulated Physicochemical Properties 1-Phenylcycloalkane Scaffold->Modulated Physicochemical Properties Potential Biological Activity Potential Biological Activity Structural Rigidity->Potential Biological Activity Modulated Physicochemical Properties->Potential Biological Activity Anticonvulsant Activity Anticonvulsant Activity Potential Biological Activity->Anticonvulsant Activity e.g.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1-Phenylcyclobutanecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclobutane scaffolds are valuable structural motifs in medicinal chemistry and drug discovery, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The 1-phenylcyclobutanecarbaldehyde core, in particular, serves as a key building block for the synthesis of a variety of pharmaceutical intermediates. The stereoselective construction of this framework, however, presents a significant synthetic challenge due to the inherent ring strain and the need for precise control over multiple stereocenters.

These application notes provide an overview of modern organocatalytic strategies for the stereoselective synthesis of this compound derivatives. Detailed protocols and quantitative data are presented to guide researchers in the development of efficient and enantioselective synthetic routes.

Key Synthetic Strategies

The primary approach for the asymmetric synthesis of this compound derivatives involves organocatalytic domino or cascade reactions. These methods offer a powerful means to construct complex molecular architectures from simple starting materials in a single, highly efficient operation. A prominent strategy is the domino sulfa-Michael/aldol condensation, which has been successfully employed in the synthesis of highly functionalized small rings with excellent stereocontrol.

Organocatalytic Domino Sulfa-Michael/Aldol Condensation

This approach utilizes a chiral aminocatalyst, such as (S)-diphenylprolinol silyl ether, to orchestrate a sequence of reactions between an α,β-unsaturated aldehyde, a sulfur-based Michael donor, and a subsequent intramolecular aldol cyclization. This strategy allows for the creation of multiple stereocenters in a predictable manner.

Experimental Protocol: General Procedure for the Organocatalytic Synthesis of a Thiophene-Fused Cyclobutane Precursor

This protocol is adapted from a similar synthesis of functionalized nitrocyclopropanes and illustrates a potential pathway towards cyclobutane derivatives.[1]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde for a phenyl substituent)

  • 1,4-Dithiane-2,5-diol

  • (S)-Diphenylprolinol TMS ether (20 mol%)

  • Organic solvent (e.g., Chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and 1,4-dithiane-2,5-diol (1.0 mmol) in chloroform (5.0 mL) under an inert atmosphere, add the (S)-diphenylprolinol TMS ether catalyst (0.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the initial domino sulfa-Michael/aldol condensation to form the dihydrothiophene intermediate, the subsequent reaction to form the cyclobutane ring would be initiated. Note: The direct synthesis of this compound via this specific domino reaction is a conceptual adaptation. The original procedure continues with a Michael/α-alkylation to form a cyclopropane.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized cyclobutane derivative.

Quantitative Data

The following table summarizes representative data for a one-pot, four-step organocatalytic asymmetric synthesis of functionalized nitrocyclopropanes, which demonstrates the potential for high stereoselectivity in similar domino reactions leading to small rings.[1]

Entryα,β-Unsaturated AldehydeYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1Cinnamaldehyde4595:593:7
2(E)-3-(4-Nitrophenyl)acrylaldehyde4296:494:6
3(E)-3-(4-Chlorophenyl)acrylaldehyde4093:795:5
4(E)-Hex-2-enal35>99:190:10

Note: This data is for a related synthesis of nitrocyclopropanes and is presented to illustrate the levels of stereocontrol achievable with this type of organocatalytic strategy.

Signaling Pathways and Experimental Workflows

Logical Workflow for Chiral Catalyst Selection and Reaction Optimization

G Catalyst Selection and Optimization Workflow A Define Target Molecule: This compound Derivative B Select Core Strategy: Organocatalytic Domino Reaction A->B C Initial Catalyst Screening: (S)-Diphenylprolinol TMS ether Other Prolinol Derivatives B->C D Reaction Condition Optimization C->D E Analysis of Stereoselectivity: HPLC, NMR D->E F High Yield & High ee/dr? E->F G Final Protocol Established F->G Yes H Modify Catalyst Structure or Reaction Conditions F->H No H->D

Caption: Workflow for catalyst selection and optimization.

Proposed Catalytic Cycle for Domino Sulfa-Michael/Aldol Condensation

G Proposed Catalytic Cycle cluster_0 Catalytic Cycle A Chiral Aminocatalyst ((S)-Diphenylprolinol TMS ether) B Iminium Ion Formation with α,β-Unsaturated Aldehyde A->B C Sulfa-Michael Addition of 1,4-Dithiane-2,5-diol B->C D Enamine Intermediate C->D E Intramolecular Aldol Cyclization D->E F Release of Product & Catalyst Regeneration E->F F->A Regeneration Product Chiral Cyclobutane Derivative F->Product Start Reactants Start->A

Caption: Proposed catalytic cycle for the domino reaction.

Conclusion

The stereoselective synthesis of this compound derivatives remains a challenging yet important endeavor for the synthesis of novel therapeutics. Organocatalytic domino reactions, particularly those employing chiral prolinol-based catalysts, offer a promising avenue for achieving high levels of enantioselectivity and diastereoselectivity. The protocols and workflows presented here provide a foundational guide for researchers to develop robust and efficient synthetic strategies for this valuable class of molecules. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of these methods in drug discovery and development.

References

Application Notes and Protocols: Ring Expansion Reactions of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and mechanistic insights into the ring expansion of 1-phenylcyclobutanecarbaldehyde, a key transformation for accessing 2-phenylcyclopentanone and its derivatives. Such five-membered ring structures are valuable scaffolds in medicinal chemistry and materials science. Two primary methodologies are presented: the Tiffeneau-Demjanov rearrangement and homologation with diazomethane surrogates.

Method 1: Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a reliable method for the one-carbon ring expansion of cycloalkanones or cycloalkane carbaldehydes.[1][2] The reaction proceeds through the diazotization of a 1-aminomethyl-cycloalkanol, which, in this case, must first be synthesized from this compound. The subsequent rearrangement is driven by the favorable expulsion of nitrogen gas and the relief of the four-membered ring strain to form a more stable five-membered ring.

Protocol 1A: Synthesis of 1-(Aminomethyl)-1-phenylcyclobutanol

This two-step protocol outlines the synthesis of the necessary precursor for the Tiffeneau-Demjanov rearrangement, starting from this compound.

Step 1: Henry (Nitroaldol) Reaction

  • To a solution of this compound (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., DBU or triethylamine, 0.1 eq) at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-alcohol, 1-(1-hydroxy-2-nitroethyl)-1-phenylcyclobutane, which can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-alcohol from the previous step in methanol or ethanol.

  • Add a catalyst, such as Raney nickel or palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)-1-phenylcyclobutanol. Purify by column chromatography if necessary.

Protocol 1B: Tiffeneau-Demjanov Ring Expansion

This protocol describes the core ring expansion reaction.

  • Dissolve the 1-(aminomethyl)-1-phenylcyclobutanol (1.0 eq) in a 10% (v/v) aqueous acetic acid solution and cool the mixture to 0 °C in an ice bath.[3]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Evolution of nitrogen gas should be observed.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylcyclopentanone.

Data Presentation
MethodStarting MaterialKey ReagentsProductTypical YieldReference
Tiffeneau-Demjanov1-(Aminomethyl)-1-phenylcyclobutanolNaNO₂, Acetic Acid/H₂O2-Phenylcyclopentanone60-80%General[1][3]

Reaction Mechanism and Workflow

Tiffeneau_Demjanov cluster_precursor Precursor Synthesis cluster_expansion Ring Expansion Aldehyde 1-Phenylcyclobutane- carbaldehyde NitroAlcohol 1-(1-Hydroxy-2-nitroethyl)- 1-phenylcyclobutane Aldehyde->NitroAlcohol Nitromethane, Base AminoAlcohol 1-(Aminomethyl)-1-phenyl- cyclobutanol NitroAlcohol->AminoAlcohol H₂, Catalyst (e.g., Raney Ni) Diazonium Diazonium Ion Intermediate AminoAlcohol->Diazonium NaNO₂, H⁺ Carbocation Carbocation Intermediate Diazonium->Carbocation -N₂ Product 2-Phenylcyclopentanone Carbocation->Product Rearrangement

Caption: Workflow for the Tiffeneau-Demjanov ring expansion of this compound.

Method 2: Reaction with Diazomethane or Surrogates

Homologation of aldehydes and ketones using diazomethane is a classic method for one-carbon insertion, which can effect ring expansion in cyclic systems. This reaction is known as the Büchner–Curtius–Schlotterbeck reaction.[4] Due to the highly toxic and explosive nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) are now commonly used.[5] The reaction can be promoted by Lewis acids.

Protocol 2: Ring Expansion using Trimethylsilyldiazomethane
  • To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 eq) at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of trimethylsilyldiazomethane (1.1-1.5 eq, typically as a 2.0 M solution in hexanes) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding a few drops of acetic acid to destroy any excess trimethylsilyldiazomethane.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylcyclopentanone. The formation of 1-phenyl-1,2-epoxycyclopentane as a byproduct is possible.

Data Presentation
MethodStarting MaterialKey ReagentsProductTypical YieldReference
Diazoalkane HomologationThis compound(CH₃)₃SiCHN₂, Lewis Acid (e.g., BF₃·OEt₂)2-Phenylcyclopentanone50-70%General[4][5]

Reaction Mechanism

Diazoalkane_Mechanism Aldehyde 1-Phenylcyclobutane- carbaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack (Lewis Acid Catalyzed) Diazo Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) Diazo->Intermediate Carbocation Carbocation Intermediate Intermediate->Carbocation -N₂ Product 2-Phenylcyclopentanone Carbocation->Product Phenyl Migration (Ring Expansion) Epoxide Epoxide Byproduct Carbocation->Epoxide Intramolecular Ring Closure

Caption: Mechanism of the diazoalkane-mediated ring expansion of this compound.

Summary and Outlook

Both the Tiffeneau-Demjanov rearrangement and homologation with diazomethane surrogates represent viable strategies for the ring expansion of this compound to 2-phenylcyclopentanone. The choice of method may depend on the availability of reagents, scale of the reaction, and tolerance of other functional groups within the molecule. The Tiffeneau-Demjanov route is a classic and often high-yielding method but requires a multi-step synthesis of the amino-alcohol precursor. The use of trimethylsilyldiazomethane offers a more direct approach from the aldehyde but requires careful handling of the hazardous reagent and may yield epoxide byproducts. Further optimization of reaction conditions, particularly the choice of Lewis acid and solvent, may improve the yield and selectivity of the latter method. These protocols provide a solid foundation for researchers to explore the synthesis of valuable 2-phenylcyclopentanone derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis and drug discovery. Two primary synthetic routes are presented: the oxidation of (1-phenylcyclobutyl)methanol and the reduction of 1-phenylcyclobutanecarbonitrile. These protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings. All quantitative data is summarized for easy comparison, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique four-membered ring structure bearing a phenyl and a formyl group makes it an attractive starting material for the construction of more complex molecular architectures. The protocols outlined below describe two common and effective methods for its preparation.

Data Presentation

ParameterMethod 1: OxidationMethod 2: Reduction
Starting Material (1-Phenylcyclobutyl)methanol1-Phenylcyclobutanecarbonitrile
Key Reagent Pyridinium chlorochromate (PCC)Diisobutylaluminum hydride (DIBAL-H)
Solvent Dichloromethane (CH₂Cl₂)Toluene or Diethyl ether
Reaction Temperature Room Temperature-78 °C to Room Temperature
Typical Reaction Time 2 - 4 hours1 - 3 hours
Work-up Procedure Filtration and solvent evaporationQuenching and extraction
Reported Yield Good to excellentGood to excellent

Experimental Protocols

Method 1: Oxidation of (1-Phenylcyclobutyl)methanol

This method utilizes the mild oxidizing agent Pyridinium chlorochromate (PCC) to convert the primary alcohol, (1-phenylcyclobutyl)methanol, to the corresponding aldehyde. PCC is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2]

Materials:

  • (1-Phenylcyclobutyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (1-phenylcyclobutyl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 10-20 mL per gram of alcohol).

  • Addition of PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) and a small amount of Celite® or silica gel (to aid in filtration later). The mixture will become a heterogeneous orange-brown slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Filtration: Pass the mixture through a short pad of silica gel or Celite® to filter off the chromium salts and other solid byproducts. Wash the filter cake with additional diethyl ether to ensure complete recovery of the product.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

Method 2: Reduction of 1-Phenylcyclobutanecarbonitrile

This protocol involves the partial reduction of 1-phenylcyclobutanecarbonitrile to an intermediate imine using Diisobutylaluminum hydride (DIBAL-H), which is then hydrolyzed to afford the desired aldehyde. This method is particularly useful when the corresponding nitrile is more readily available than the alcohol.

Materials:

  • 1-Phenylcyclobutanecarbonitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution (typically 1.0 M in toluene or hexanes)

  • Anhydrous toluene or diethyl ether

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a two-necked round-bottom flask

  • Syringe

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-phenylcyclobutanecarbonitrile (1.0 eq) in anhydrous toluene or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.1 - 1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Experimental Workflow and Signaling Pathway Visualization

experimental_workflow cluster_oxidation Method 1: Oxidation cluster_reduction Method 2: Reduction A1 (1-Phenylcyclobutyl)methanol B1 PCC, CH₂Cl₂ A1->B1 Dissolve C1 Reaction at RT B1->C1 React D1 Filtration C1->D1 Work-up E1 Purification D1->E1 F1 This compound E1->F1 A2 1-Phenylcyclobutanecarbonitrile B2 DIBAL-H, Toluene A2->B2 Dissolve C2 Reaction at -78°C to RT B2->C2 React D2 Quenching & Extraction C2->D2 Work-up E2 Purification D2->E2 F2 This compound E2->F2

Caption: Synthetic routes to this compound.

Safety Precautions

  • PCC: Pyridinium chlorochromate is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • DIBAL-H: Diisobutylaluminum hydride is a pyrophoric reagent that reacts violently with water and protic solvents. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The two protocols described provide reliable and effective methods for the preparation of this compound. The choice of method will depend on the availability of the starting materials and the specific requirements of the subsequent synthetic steps. Both procedures can be scaled up to meet the demands of various research and development projects. Careful adherence to the experimental details and safety precautions is essential for successful and safe synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-phenylcyclobutanecarbaldehyde, a key intermediate in various synthetic pathways. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate and reproducible results for purity assessment, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application: To determine the purity of this compound and to identify any volatile impurities. GC-MS is a powerful technique for separating and identifying compounds in a mixture.[1][2][3]

Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Perform a serial dilution to prepare working standards of 1, 5, 10, 25, and 50 µg/mL.

  • For unknown samples, prepare a 10 µg/mL solution in dichloromethane.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Retention Time (min)~10.5 - 11.5
Molecular Ion (M+) [m/z]160.2
Key Fragment Ions [m/z]131, 115, 105, 91, 77

Note: Retention time is an estimate and should be confirmed with a standard. Fragment ions are predicted based on common fragmentation patterns of aromatic aldehydes and cyclic compounds.[4][5]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep Prepare 1 mg/mL Stock Solution start->prep dilute Serial Dilution to Working Standards prep->dilute inject Inject 1 µL into GC dilute->inject separate Separation on HP-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram mass_spec Extract Mass Spectrum of Peak chromatogram->mass_spec identify Identify Compound and Impurities mass_spec->identify quantify Quantify Purity identify->quantify HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep Prepare Solutions in Acetonitrile start->prep add_dnph Add 2,4-DNPH Reagent prep->add_dnph incubate Incubate at 60°C for 30 min add_dnph->incubate cool Cool to Room Temperature incubate->cool inject Inject 10 µL into HPLC cool->inject separate Gradient Elution on C18 Column inject->separate detect DAD Detection at 360 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Create Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify NMR_Structure cluster_phenyl Phenyl Group cluster_cyclobutane Cyclobutane Ring cluster_aldehyde Aldehyde Group C_ipso C_ipso C_ortho C_ortho C_ipso->C_ortho C_quat C_quat C_ipso->C_quat C-C bond C_meta C_meta C_ortho->C_meta H_ortho H_ortho C_ortho->H_ortho C_para C_para C_meta->C_para H_meta H_meta C_meta->H_meta H_para H_para C_para->H_para C_alpha C_alpha C_quat->C_alpha C_cho C=O C_quat->C_cho C-C bond C_beta C_beta C_alpha->C_beta H_alpha H_alpha C_alpha->H_alpha C_beta->C_alpha H_beta H_beta C_beta->H_beta H_cho H_cho C_cho->H_cho IR_Vibrations cluster_molecule This compound cluster_vibrations Vibrational Modes Aromatic_CH Aromatic C-H Stretching Stretching Aromatic_CH->Stretching Bending Bending Aromatic_CH->Bending Aliphatic_CH Aliphatic C-H Aliphatic_CH->Stretching Aldehyde_CH Aldehyde C-H Aldehyde_CH->Stretching Carbonyl C=O Carbonyl->Stretching Aromatic_CC Aromatic C=C Aromatic_CC->Stretching

References

Application Notes and Protocols: Derivatization of 1-Phenylcyclobutanecarbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small molecules containing strained ring systems, such as cyclobutanes, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and conformational rigidity.[1] The 1-phenylcyclobutanecarbaldehyde scaffold, in particular, offers a versatile starting point for the generation of diverse chemical libraries for biological screening. The presence of a reactive aldehyde group allows for a wide range of chemical transformations, leading to derivatives with varied physicochemical properties and potential biological activities. This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the resulting compound library. The outlined screening cascade is designed to identify compounds with potential antimicrobial and cytotoxic activities, common starting points in many drug discovery programs.

Derivatization Strategies

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. The following protocols describe key reactions to generate a library of diverse derivatives.

Protocol 1: Reductive Amination for the Synthesis of Amines

Reductive amination is a robust method for converting aldehydes into amines.[2][3][4][5] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for an additional 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amine derivative.

Protocol 2: Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6][7][8][9][10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other byproducts.

Protocol 3: Oxime and Hydrazone Formation

The condensation of aldehydes with hydroxylamines or hydrazines provides a straightforward route to oximes and hydrazones, respectively. These derivatives can exhibit a range of biological activities and serve as intermediates for further chemical modifications.[11][12][13][14][15][16][17][18][19][20]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (for oximes) or the desired hydrazine/hydrazide hydrochloride (for hydrazones) (1.1 eq), followed by a base such as sodium acetate or pyridine (1.5 eq) to neutralize the hydrochloride salt.

  • Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC/LC-MS.

  • Work-up: If a precipitate forms, collect the product by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel.

Protocol 4: Grignard Reaction for the Synthesis of Secondary Alcohols

The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to the aldehyde, resulting in a secondary alcohol.[21][22][23][24][25]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Reagent Addition: Add the desired Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq) dropwise via a syringe.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary alcohol by column chromatography on silica gel.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized library of this compound derivatives.

Tier 1: Primary Cytotoxicity Screening

The initial screen aims to assess the general cytotoxicity of the compounds against a representative cancer cell line and a non-cancerous cell line to determine both potential anticancer activity and general toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Tier 2: Antimicrobial Activity Screening

Compounds with low to moderate cytotoxicity can be further evaluated for their antimicrobial properties against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth media. Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth medium in 96-well plates.

  • Inoculation: Add the prepared inoculum to each well. Include positive controls (standard antibiotics/antifungals) and negative controls (no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the biological screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity Data of this compound Derivatives

Compound IDDerivatization MethodR Group(s)HeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)
PCBA-NH-01 Reductive Amination-CH₂CH₃>100>100-
PCBA-NH-02 Reductive Amination-Benzyl55.289.11.6
PCBA-C=C-01 Wittig Reaction=CH₂78.9>100>1.3
PCBA-C=C-02 Wittig Reaction=CH-Ph25.445.81.8
PCBA-NOH-01 Oxime Formation-92.1>100>1.1
PCBA-NNH-01 Hydrazone Formation-NH₂63.795.21.5
PCBA-OH-01 Grignard Reaction-CH₃>100>100-
PCBA-OH-02 Grignard Reaction-Ph42.176.31.8

Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (HeLa)

Table 2: Antimicrobial Activity of Selected Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PCBA-NH-02 3264>128
PCBA-C=C-02 163264
PCBA-NNH-01 64>128>128
PCBA-OH-02 3264128
Ciprofloxacin 10.5NA
Fluconazole NANA8

NA: Not Applicable

Visualizations

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes Start This compound ReductiveAmination Reductive Amination (+ R1R2NH, NaBH(OAc)3) Start->ReductiveAmination WittigReaction Wittig Reaction (+ Ph3P=CHR, Base) Start->WittigReaction OximeHydrazone Oxime/Hydrazone Formation (+ H2N-OH or H2N-NHR) Start->OximeHydrazone GrignardReaction Grignard Reaction (+ RMgBr) Start->GrignardReaction Amines Amines ReductiveAmination->Amines Alkenes Alkenes WittigReaction->Alkenes Oximes_Hydrazones Oximes & Hydrazones OximeHydrazone->Oximes_Hydrazones SecondaryAlcohols Secondary Alcohols GrignardReaction->SecondaryAlcohols

Caption: Derivatization workflow for this compound.

Biological_Screening_Workflow CompoundLibrary Library of this compound Derivatives PrimaryScreen Tier 1: Primary Cytotoxicity Screen (MTT Assay: HeLa & HEK293 cells) CompoundLibrary->PrimaryScreen DataAnalysis1 Data Analysis: Calculate IC50 and Selectivity Index PrimaryScreen->DataAnalysis1 Decision1 Low to Moderate Cytotoxicity? DataAnalysis1->Decision1 SecondaryScreen Tier 2: Antimicrobial Screening (Broth Microdilution: S. aureus, E. coli, C. albicans) Decision1->SecondaryScreen Yes Inactive Inactive/Toxic Decision1->Inactive No DataAnalysis2 Data Analysis: Determine MIC values SecondaryScreen->DataAnalysis2 HitIdentification Hit Compound Identification DataAnalysis2->HitIdentification

Caption: Biological screening cascade for derivative library evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylcyclobutanecarbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of 1-phenylcyclobutanecarbonitrile.

Issue Potential Cause Troubleshooting Steps
Low or no yield of aldehyde Incomplete reduction of the starting nitrile.- Ensure the DIBAL-H solution is fresh and has not been deactivated by moisture.- Verify the reaction temperature is maintained at -78°C to -60°C during the addition of DIBAL-H to prevent side reactions.- Increase the molar equivalents of DIBAL-H incrementally (e.g., from 1.1 to 1.5 equivalents).
Decomposition of the intermediate imine during workup.- Perform the acidic workup at a low temperature (e.g., 0°C) to control the hydrolysis of the aluminum-imine complex.- Use a milder acid for hydrolysis, such as a saturated aqueous solution of ammonium chloride.
Formation of 1-phenylcyclobutylamine (amine byproduct) Over-reduction of the nitrile or the intermediate imine.- Strictly control the stoichiometry of DIBAL-H (use 1.05-1.2 equivalents).- Add the DIBAL-H solution to the nitrile solution at a slow, controlled rate to avoid localized excess of the reducing agent.- Ensure the reaction is quenched promptly after the nitrile has been consumed (monitor by TLC).
Formation of 1-phenylcyclobutylmethanol (alcohol byproduct) Reduction of the desired aldehyde product.- Maintain a low reaction temperature throughout the addition of DIBAL-H and during the initial stages of the workup.- Isolate the aldehyde as quickly as possible from the reaction mixture after workup.
Difficult purification of the final product Presence of unreacted starting material or byproducts.- Optimize the reaction conditions to maximize conversion and minimize byproduct formation.- Employ column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) for purification.- Consider derivatization of the aldehyde (e.g., with Girard's reagent) for selective extraction if purification is particularly challenging.
Instability of the aldehyde product Aldehydes can be prone to oxidation to the corresponding carboxylic acid upon exposure to air.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen).- Keep the product refrigerated to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the partial reduction of 1-phenylcyclobutanecarbonitrile using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1] This method is generally effective for converting nitriles to aldehydes while minimizing over-reduction to the corresponding amine.

Q2: What are the key challenges in the synthesis of the cyclobutane ring of the starting material?

A2: The primary challenge in forming cyclobutane rings is their inherent ring strain, which makes their synthesis energetically unfavorable compared to five- or six-membered rings.[2] Common methods for constructing cyclobutane rings, such as [2+2] cycloadditions, can sometimes suffer from low yields or require specific photochemical or transition-metal-catalyzed conditions.

Q3: Can I synthesize this compound by oxidizing 1-phenylcyclobutylmethanol?

A3: Yes, the oxidation of the primary alcohol, 1-phenylcyclobutylmethanol, is a viable alternative synthetic route. However, care must be taken to avoid over-oxidation to the carboxylic acid, 1-phenylcyclobutanecarboxylic acid. Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended for this transformation to selectively obtain the aldehyde.[3][4]

Q4: My DIBAL-H reduction is giving me a mixture of the aldehyde and the corresponding amine. How can I improve the selectivity for the aldehyde?

A4: To favor the formation of the aldehyde, it is crucial to control the reaction temperature and the amount of DIBAL-H. The reaction should be carried out at low temperatures (typically -78°C) to stabilize the intermediate imine-aluminum complex and prevent further reduction.[1] Using a slight excess (around 1.1 equivalents) of DIBAL-H is often sufficient. Adding the reducing agent slowly to the nitrile solution helps to avoid localized areas of high DIBAL-H concentration which can lead to over-reduction.

Q5: Are there any other methods to formylate the phenylcyclobutane ring directly?

A5: Direct formylation of phenylcyclobutane is challenging. Friedel-Crafts type formylation reactions, such as the Gattermann-Koch reaction, typically require electron-rich aromatic systems and may not be effective on a simple phenyl-substituted cycloalkane. These reactions often use strong Lewis acids that could potentially promote rearrangement or decomposition of the strained cyclobutane ring. Therefore, building the aldehyde functionality from a pre-existing functional group on the cyclobutane ring is generally a more reliable approach.

Experimental Protocols

Protocol 1: Synthesis of this compound via DIBAL-H Reduction of 1-Phenylcyclobutanecarbonitrile [1]

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-phenylcyclobutanecarbonitrile (1 equivalent) dissolved in anhydrous toluene.

  • Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H (1.1 equivalents) in an appropriate solvent (e.g., toluene or hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed (typically 1-3 hours).

  • Quenching: The reaction is carefully quenched at -78°C by the slow, dropwise addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Workflow_Reduction cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Product 1_phenylcyclobutanecarbonitrile 1-Phenylcyclobutanecarbonitrile DIBAL_H_Reduction DIBAL-H -78°C 1_phenylcyclobutanecarbonitrile->DIBAL_H_Reduction Imine_Complex Imine-Aluminum Complex DIBAL_H_Reduction->Imine_Complex Hydrolysis Aqueous Workup Imine_Complex->Hydrolysis Aldehyde This compound Hydrolysis->Aldehyde

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Troubleshooting_Logic Start Low Aldehyde Yield Check_Reagent Check DIBAL-H Activity Start->Check_Reagent Check_Temp Verify Low Temperature Check_Reagent->Check_Temp [Active] Check_Stoichiometry Adjust Stoichiometry Check_Temp->Check_Stoichiometry [Correct] Amine_ byproduct Amine Byproduct Observed? Check_Stoichiometry->Amine_ byproduct [Optimized] Control_Addition Slow Reagent Addition Amine_ byproduct->Control_Addition [Yes] Optimize_Workup Mild Hydrolysis Amine_ byproduct->Optimize_Workup [No] Success Improved Yield Control_Addition->Success Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-phenylcyclobutanecarbaldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route from phenylacetonitrile and 1,3-dibromopropane via 1-phenylcyclobutanecarbonitrile, followed by reduction to the aldehyde.

Problem 1: Low Yield of 1-Phenylcyclobutanecarbonitrile

Symptoms:

  • Lower than expected isolated yield of 1-phenylcyclobutanecarbonitrile after vacuum distillation (e.g., significantly below the reported 52% yield).[1]

  • Presence of significant amounts of side products in the crude NMR or GC-MS analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction: The reaction between phenylacetonitrile and 1,3-dibromopropane may not have gone to completion.Verify reaction completion: Monitor the reaction by HPLC or TLC to ensure the disappearance of the starting material. If the reaction has stalled, consider extending the reflux time.
Dialkylation: Phenylacetonitrile can be deprotonated again after the first alkylation, leading to the formation of 1,3-bis(1-cyano-1-phenylcyclobutyl)propane.Control stoichiometry: Use a slight excess of 1,3-dibromopropane (e.g., 1.1 equivalents) to favor the mono-alkylation product.[1] Avoid a large excess, as it can complicate purification.
Base issues: The powdered potassium hydroxide may not be sufficiently reactive, or its concentration might be too low.Ensure base quality and concentration: Use freshly powdered, high-purity potassium hydroxide. Ensure the solvent-to-water ratio is appropriate to maintain a high base concentration.
Phase-transfer catalyst inefficiency: The tetrabutylammonium bromide may be impure or used in an insufficient amount.Check catalyst quality and loading: Use a high-purity phase-transfer catalyst at the recommended loading (e.g., 0.05 equivalents).[1]
Inefficient purification: Product loss during vacuum distillation due to bumping or improper fraction collection.Optimize distillation: Use a Vigreux column and ensure a stable vacuum. Collect fractions carefully based on the boiling point of the product (105 °C/750 mT).[1]
Problem 2: Low Yield of this compound during DIBAL-H Reduction

Symptoms:

  • Low isolated yield of the target aldehyde after quenching and workup.

  • Presence of 1-phenylcyclobutylamine or 1-phenylcyclobutylmethanol in the product mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Over-reduction: The intermediate imine is further reduced to the primary amine (1-phenylcyclobutylamine).Strict temperature control: Maintain the reaction temperature at or below -78 °C during the DIBAL-H addition and for the duration of the reaction.[2][3] Use a dry ice/acetone bath.
Incorrect stoichiometry of DIBAL-H: Using more than one equivalent of DIBAL-H will lead to the formation of the amine.Precise addition of DIBAL-H: Use a calibrated syringe to add exactly one equivalent of the DIBAL-H solution.
Hydrolysis of the intermediate before quenching: The aluminum-complexed imine intermediate is sensitive to moisture.Ensure anhydrous conditions: Use dry solvents (DCM, THF, or toluene) and perform the reaction under an inert atmosphere (nitrogen or argon).[2]
Formation of the corresponding alcohol: If the reaction is allowed to warm up significantly before quenching, the aldehyde can be further reduced to 1-phenylcyclobutylmethanol.Quench at low temperature: Quench the reaction at -78 °C by the slow addition of methanol before warming to room temperature.[2]
Inefficient hydrolysis of the imine: Incomplete conversion of the imine to the aldehyde during workup.Use appropriate workup: After quenching with methanol, add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until two clear layers are observed. This helps to break up the aluminum salts and facilitate the hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the alkylation of phenylacetonitrile with 1,3-dibromopropane to form 1-phenylcyclobutanecarbonitrile.[1] The second step is the reduction of the nitrile intermediate to the desired aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[2][3]

Q2: What are the critical parameters for the synthesis of 1-phenylcyclobutanecarbonitrile?

A2: Key parameters include the use of a strong base like powdered potassium hydroxide, a phase-transfer catalyst such as tetrabutylammonium bromide, and maintaining a reflux temperature to drive the reaction to completion. Careful control of stoichiometry is also important to minimize dialkylation side products.[1]

Q3: Why is it crucial to maintain a low temperature during the DIBAL-H reduction?

A3: The reduction of a nitrile with DIBAL-H proceeds through an imine intermediate. At low temperatures (typically -78 °C), the reaction can be stopped at the imine stage, which is then hydrolyzed to the aldehyde upon workup. If the temperature is allowed to rise, DIBAL-H will further reduce the imine to the corresponding primary amine, significantly lowering the yield of the desired aldehyde.[2][3][4][5]

Q4: What are some alternative methods for the synthesis of this compound?

A4: An alternative route involves the oxidation of 1-phenylcyclobutylmethanol. This alcohol can be synthesized by first hydrolyzing 1-phenylcyclobutanecarbonitrile to 1-phenylcyclobutanecarboxylic acid, followed by reduction of the carboxylic acid. The resulting primary alcohol can then be oxidized to the aldehyde using mild oxidizing agents like those employed in the Swern or Dess-Martin oxidations.

Q5: How can I purify the final this compound product?

A5: After the DIBAL-H reduction and workup, the crude product can be purified by column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the impurities, but a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a common starting point.

Data Presentation

Table 1: Reported Yields for the Synthesis of 1-Phenylcyclobutanecarbonitrile

Starting Materials Reagents Yield (%) Purity (%) Reference
Phenylacetonitrile, 1,3-dibromopropaneKOH, Toluene/Water, Tetrabutylammonium bromide5297.7[1]
Phenylacetonitrile, 1,3-dibromopropaneNaH, N,N-dimethylformamide87.6Not Reported[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This protocol is adapted from a reported procedure.[1]

  • Suspend powdered potassium hydroxide (5.6 eq.) in a mixture of toluene and water.

  • Heat the suspension to 45 °C.

  • Add tetrabutylammonium bromide (0.05 eq.) and 1,3-dibromopropane (1.1 eq.).

  • Slowly add a solution of phenylacetonitrile (1.0 eq.) in toluene.

  • During the addition, raise the temperature to 95 °C and then heat to reflux for 1 hour after the addition is complete.

  • Monitor the reaction by HPLC or TLC.

  • After completion, cool the reaction mixture and filter through Celite.

  • Wash the solid residue with toluene.

  • Combine the filtrates, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: DIBAL-H Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

This is a general procedure for the reduction of nitriles to aldehydes.[2]

  • Dissolve 1-phenylcyclobutanecarbonitrile (1 eq.) in an anhydrous solvent (DCM, THF, or toluene) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of DIBAL-H in a suitable solvent (1 eq.) dropwise, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add an aqueous solution of Rochelle's salt and stir vigorously until the layers separate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile cluster_step2 Step 2: DIBAL-H Reduction to this compound start1 Phenylacetonitrile + 1,3-Dibromopropane reagents1 KOH, Toluene/H2O, TBAB reflux Reflux reagents1->reflux workup1 Filtration, Wash, Dry, Concentrate reflux->workup1 intermediate Crude 1-Phenylcyclobutanecarbonitrile workup1->intermediate purification1 Vacuum Distillation intermediate->purification1 product1 Pure 1-Phenylcyclobutanecarbonitrile purification1->product1 start2 1-Phenylcyclobutanecarbonitrile product1->start2 Proceed to Step 2 reagents2 DIBAL-H, -78°C start2->reagents2 quench Quench with Methanol reagents2->quench workup2 Aqueous Workup (Rochelle's Salt) quench->workup2 extraction Extraction & Drying workup2->extraction purification2 Column Chromatography extraction->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_dibal cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Aldehyde (DIBAL-H Reduction) cause1 Over-reduction to Amine start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Presence of Water start->cause3 solution1 Maintain T ≤ -78°C cause1->solution1 Mitigates solution2 Use 1.0 eq. DIBAL-H cause2->solution2 Corrects solution3 Use Anhydrous Solvents cause3->solution3 Prevents

Caption: Troubleshooting logic for low yield in the DIBAL-H reduction step.

References

Technical Support Center: 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 1-phenylcyclobutanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many aromatic aldehydes, this compound is susceptible to several degradation pathways that can affect its purity and performance in reactions. The primary concerns are:

  • Oxidation: Exposure to air, particularly in the presence of light, can lead to the oxidation of the aldehyde group to a carboxylic acid (1-phenylcyclobutanecarboxylic acid).

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, or upon prolonged storage. This can result in the formation of oligomeric or polymeric materials, reducing the concentration of the desired aldehyde.

  • Photodegradation: Exposure to UV light can promote degradation, leading to a variety of byproducts and a decrease in purity.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Q3: What are the common impurities found in this compound?

A3: Common impurities can arise from both the synthesis and degradation of the compound. These may include:

  • 1-Phenylcyclobutanecarboxylic acid: The primary oxidation product.

  • Unreacted starting materials: Depending on the synthetic route.

  • Polymeric byproducts: From self-condensation reactions.

  • Solvent residues: From the purification process.

Q4: Can I use an antioxidant to improve the stability of this compound?

A4: Yes, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to inhibit oxidation and extend the shelf-life of the compound. However, it is crucial to ensure that the antioxidant does not interfere with downstream applications.

Troubleshooting Guides

Issue 1: Unexpectedly low yield in a reaction using this compound.
Possible Cause Troubleshooting Step
Degradation of the aldehyde 1. Verify Purity: Analyze the starting material by GC-MS or ¹H NMR to check for the presence of impurities, particularly 1-phenylcyclobutanecarboxylic acid. The aldehyde proton signal in ¹H NMR should be a sharp singlet around 9-10 ppm.[2] 2. Purification: If impurities are detected, purify the aldehyde by distillation or column chromatography before use. 3. Fresh Sample: Use a fresh bottle of the reagent or a sample that has been properly stored.
Reaction Conditions 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent in-situ oxidation. 2. Dry Solvents: Use anhydrous solvents, as water can sometimes interfere with reactions involving aldehydes.
Issue 2: Appearance of an unknown impurity in the reaction mixture.
Possible Cause Troubleshooting Step
Side reaction involving an impurity 1. Characterize Impurity: Isolate the impurity (e.g., by chromatography) and characterize it using techniques like GC-MS, LC-MS, or NMR to identify its structure.[3] 2. Trace Source: Based on the impurity's structure, determine if it originates from the starting aldehyde or is formed under the reaction conditions.
Instability under reaction conditions 1. Monitor Reaction: Take aliquots from the reaction at different time points and analyze them to track the formation of the impurity. This can help in optimizing reaction time and temperature.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Factor Potential Effect on this compound Recommended Mitigation Strategy
Air (Oxygen) Oxidation to 1-phenylcyclobutanecarboxylic acidStore under an inert atmosphere (N₂ or Ar).
Light Photodegradation, promotion of oxidationStore in an amber or opaque container.
Elevated Temperature Increased rate of degradation and polymerizationStore at low temperatures (2-8°C).
Moisture Potential for hydrate formation or catalysis of degradationStore in a tightly sealed container in a dry environment.
Acidic/Basic Impurities Catalysis of polymerization/condensation reactionsEnsure high purity of the starting material. Purify if necessary.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra. The purity can be estimated from the relative peak areas. Identify impurities by comparing their mass spectra to a library or by interpretation.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.[4][5][6]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating method such as HPLC-UV or GC-MS to quantify the remaining aldehyde and identify the degradation products.

Visualizations

Degradation_Pathway A This compound B 1-Phenylcyclobutanecarboxylic Acid A->B Oxidation (Air, Light) C Polymeric Byproducts A->C Polymerization (Acid/Base, Heat)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckPurity Analyze Aldehyde Purity (GC-MS, NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure Purify Purify Aldehyde (Distillation/Chromatography) IsPure->Purify No CheckConditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents) IsPure->CheckConditions Yes Purify->CheckPurity Proceed Proceed with Reaction CheckConditions->Proceed

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Wittig Olefination of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig olefination of 1-phenylcyclobutanecarbaldehyde. Due to the sterically hindered nature of this substrate, several challenges and side reactions may be encountered. This guide offers practical solutions and alternative protocols to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are the potential causes and how can I improve it?

A1: Low yields in the Wittig olefination of this compound are commonly attributed to steric hindrance. The bulky 1-phenylcyclobutyl group can impede the approach of the Wittig reagent to the aldehyde carbonyl. Several factors could be contributing to the low yield:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk around the aldehyde functional group, which slows down the rate-determining step of the reaction.[1]

  • Ylide Instability: The stability of the ylide is crucial. If the ylide is unstable, it may decompose before it has a chance to react with the sterically hindered aldehyde.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect base, solvent, or temperature, can significantly impact the yield.

  • Aldehyde Purity: The starting aldehyde may be impure or have degraded. Aldehydes can be prone to oxidation or polymerization.[1]

Troubleshooting Steps:

  • Choice of Ylide: For sterically hindered aldehydes, non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are generally more reactive than stabilized ylides (e.g., those containing electron-withdrawing groups).[1]

  • Base Selection: A strong, non-nucleophilic base is often required to generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction's stereoselectivity and efficiency.

  • Solvent Effects: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard. For salt-free conditions, which can sometimes improve yields and alter stereoselectivity, specific protocols should be followed.

  • Temperature Control: The initial ylide formation is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent ylide decomposition, followed by warming to room temperature or gentle heating after the addition of the aldehyde.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is a well-established alternative for the olefination of sterically hindered aldehydes and often provides higher yields of the (E)-alkene.[1][2] The phosphonate carbanions are generally more nucleophilic and less basic than Wittig reagents.[2]

Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can occur during the Wittig olefination of this compound, particularly under strongly basic conditions.

  • Cannizzaro Reaction: Since this compound is a non-enolizable aldehyde (it lacks α-hydrogens), it is susceptible to the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction produces the corresponding alcohol (1-phenylcyclobutylmethanol) and carboxylic acid (1-phenylcyclobutanecarboxylic acid).[3][4][5][6][7]

  • Aldehyde Decomposition/Polymerization: Labile aldehydes can decompose or polymerize under the reaction conditions.[1]

  • Epimerization: While not applicable to the alpha-carbon of this compound, if other stereocenters are present in the molecule, they could be at risk of epimerization under basic conditions.

  • Ring Strain-Induced Rearrangements (Hypothetical): Although not specifically documented for this substrate in the context of the Wittig reaction, the inherent strain of the cyclobutane ring could potentially lead to rearrangements under certain conditions, especially if carbocationic intermediates are formed.

Minimization Strategies:

  • Controlled Addition of Base: Add the base slowly at a low temperature to generate the ylide, and then add the aldehyde. This can minimize the exposure of the aldehyde to excess base.

  • Use of Milder Bases: If the ylide is sufficiently acidic, a milder base might be employed, reducing the likelihood of the Cannizzaro reaction.

  • Alternative Olefination Methods: The Horner-Wadsworth-Emmons reaction often uses weaker bases like NaH or even triethylamine, which can suppress base-catalyzed side reactions.[8]

  • Purification of Aldehyde: Ensure the starting aldehyde is pure and free from acidic or oxidative impurities.

Q3: The purification of my product is challenging due to the presence of triphenylphosphine oxide. What are the best methods for its removal?

A3: The removal of the byproduct triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions. Several methods can be employed for its separation from the desired alkene product.

MethodDescriptionAdvantagesDisadvantages
Crystallization If the desired alkene is a solid, recrystallization can be an effective method to separate it from the more soluble TPPO.Can provide highly pure product.Not suitable for oily or highly soluble products.
Column Chromatography Flash column chromatography on silica gel is a common method for separating the less polar alkene from the more polar TPPO.Generally effective for a wide range of products.Can be time-consuming and require large volumes of solvent.
Precipitation of TPPO TPPO is poorly soluble in nonpolar solvents like hexane or pentane. The crude reaction mixture can be dissolved in a minimal amount of a more polar solvent (like dichloromethane or ether) and then a large excess of a nonpolar solvent can be added to precipitate the TPPO.Simple and can remove the bulk of the TPPO.May not be completely effective, and some product may co-precipitate.
Chemical Conversion TPPO can be converted to a more easily separable derivative. For example, reaction with MgCl₂ or ZnCl₂ can form insoluble complexes that can be filtered off.Can be very effective for complete removal.Requires an additional reaction step and subsequent workup.

Data Presentation: Comparison of Olefination Methods for Hindered Aldehydes

ReactionAldehyde SubstrateYlide/PhosphonateBaseSolventTypical Yield (%)Predominant IsomerReference
Wittig 2,2-DimethylpropanalPh₃P=CH₂n-BuLiTHF55-65N/A[1]
Wittig Camphor (ketone)Ph₃P=CH₂t-BuOKTHF~70N/A[9]
Wittig BenzaldehydePh₃P=CHPhNaHMDSTHF>90Z/E mixture[10]
HWE 2,2-Dimethylpropanal(EtO)₂P(O)CH₂CO₂EtNaHDME80-90E[2]
HWE Aromatic Aldehydes(EtO)₂P(O)CH₂CNNaHTHF85-95E[11][12]

Experimental Protocols

Protocol 1: Standard Wittig Olefination of this compound (Example with Methylenetriphenylphosphorane)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound (Alternative Protocol)

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous dimethoxyethane (DME)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DME and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DME dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The water-soluble phosphate byproduct can often be removed by aqueous workup, simplifying purification. Further purification can be achieved by flash column chromatography if necessary.

Visualizations

Wittig_Olefination_Pathway cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Ph₃P⁺-CH₂R X⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Desired Alkene Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Main pathway of the Wittig olefination.

Side_Reactions Start This compound + Strong Base Wittig Desired Wittig Reaction Start->Wittig With Ylide Cannizzaro Cannizzaro Reaction Start->Cannizzaro Excess Base Decomposition Decomposition/ Polymerization Start->Decomposition Harsh Conditions Alcohol_Acid Alcohol_Acid Cannizzaro->Alcohol_Acid Products: Alcohol + Carboxylic Acid

Caption: Potential side reactions in the Wittig olefination.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Purity Verify Aldehyde Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Check_Purity->Optimize_Conditions Change_Ylide Use a More Reactive (Non-stabilized) Ylide Optimize_Conditions->Change_Ylide Consider_HWE Alternative: Horner-Wadsworth-Emmons Change_Ylide->Consider_HWE Success Improved Yield Consider_HWE->Success

References

Technical Support Center: Optimizing Grignard Addition to 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard addition to the sterically hindered aldehyde, 1-phenylcyclobutanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing a Grignard reaction with a sterically hindered aldehyde like this compound?

A1: The primary challenges stem from the steric hindrance around the carbonyl group. This can lead to several issues:

  • Low Reaction Yields: The bulky 1-phenylcyclobutyl group can impede the approach of the Grignard reagent to the carbonyl carbon, slowing down the desired nucleophilic addition and allowing side reactions to become more competitive.

  • Side Reactions: With sterically hindered substrates, Grignard reagents can act as a base, leading to enolization of the aldehyde, or as a reducing agent, converting the aldehyde to an alcohol.[1] These pathways compete with the desired addition reaction.

  • Difficulty in Initiating the Grignard Reagent: As with any Grignard reaction, ensuring the magnesium turnings are activated and the glassware is scrupulously dry is critical for successful initiation.

Q2: What side products should I be aware of and how can I minimize their formation?

A2: The main side products are the result of enolization and reduction.

  • Enolization: The Grignard reagent can deprotonate the alpha-carbon of the aldehyde, forming an enolate. Upon workup, this will regenerate the starting aldehyde, leading to low conversion. To minimize this, use of a less sterically bulky Grignard reagent and lower reaction temperatures can be beneficial.

  • Reduction: If the Grignard reagent has a beta-hydride (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in the formation of (1-phenylcyclobutyl)methanol.[1] Using Grignard reagents without beta-hydrides (e.g., methylmagnesium bromide or phenylmagnesium bromide) can eliminate this side reaction.

Q3: How can I improve the diastereoselectivity of the Grignard addition?

A3: Diastereoselectivity in this reaction is influenced by the facial selectivity of the nucleophilic attack on the prochiral aldehyde. Several strategies can be employed to enhance diastereoselectivity:

  • Choice of Grignard Reagent: The steric bulk of the Grignard reagent can influence the preferred direction of attack.

  • Use of Chelating Agents: The addition of Lewis acids, such as cerium(III) chloride (CeCl₃), can pre-organize the aldehyde through chelation, leading to a more rigid transition state and potentially higher diastereoselectivity.

  • Solvent Effects: The coordinating ability of the solvent can impact the aggregation state and reactivity of the Grignard reagent, which in turn can affect diastereoselectivity. Ethereal solvents like THF and diethyl ether are standard.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction fails to initiate (no color change, no exotherm) 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impurities in the alkyl halide.1. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by grinding the turnings. 3. Purify the alkyl halide before use.
Low yield of the desired alcohol 1. Incomplete reaction. 2. Competing enolization. 3. Competing reduction. 4. Grignard reagent decomposition.1. Increase reaction time or temperature (note: this may decrease selectivity). 2. Use a less hindered Grignard reagent or lower the reaction temperature. 3. Use a Grignard reagent without β-hydrides (e.g., MeMgBr, PhMgBr). 4. Ensure strictly anhydrous conditions and a positive pressure of inert gas (N₂ or Ar).
Poor diastereoselectivity 1. Insufficient facial discrimination in the nucleophilic attack. 2. Reaction temperature is too high.1. Add a chelating agent like anhydrous CeCl₃ to the aldehyde solution before adding the Grignard reagent. 2. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C).
Formation of a significant amount of biphenyl (when using PhMgBr) Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.Add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.

Experimental Protocols

Representative Protocol for Grignard Addition to this compound

This protocol is a generalized procedure and may require optimization for specific Grignard reagents and desired outcomes.

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous cerium(III) chloride (optional, for enhanced diastereoselectivity)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

    • Add magnesium turnings (1.2 equivalents) to the flask and briefly flame-dry again under a stream of inert gas.

    • Allow the flask to cool to room temperature under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous solvent in the addition funnel.

    • Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and a cloudy appearance. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Once the reaction is initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous solvent under an inert atmosphere.

    • (Optional for enhanced diastereoselectivity): Add anhydrous cerium(III) chloride (1.1 equivalents) and stir the suspension vigorously for 1-2 hours at room temperature.

    • Cool the aldehyde solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • If a precipitate forms, it can be dissolved by adding more aqueous NH₄Cl or dilute HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Data Presentation

The following tables present illustrative data for the Grignard addition of various reagents to this compound under different conditions. This data is representative and actual results may vary.

Table 1: Effect of Grignard Reagent on Yield and Diastereomeric Ratio (d.r.)

EntryGrignard ReagentTemperature (°C)Yield (%)d.r. (anti:syn)
1MeMgBr0851.5:1
2EtMgBr0702:1
3PhMgBr0783:1
4i-PrMgBr0455:1

Table 2: Effect of Temperature and Additives on the Reaction of EtMgBr

EntryTemperature (°C)Additive (1.1 eq.)Yield (%)d.r. (anti:syn)
125None651.8:1
20None702:1
3-78None683.5:1
40CeCl₃756:1
5-78CeCl₃72>10:1

Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up & Purification prep1 Activate Mg (I₂, 1,2-dibromoethane) prep2 Add Alkyl/Aryl Halide in Anhydrous Ether/THF prep1->prep2 Initiate react4 Add Grignard Reagent Dropwise prep2->react4 Transfer via cannula react1 Dissolve Aldehyde in Anhydrous Solvent react2 (Optional) Add CeCl₃ Stir 1-2h react1->react2 react3 Cool to -78°C to 0°C react1->react3 react2->react3 react3->react4 workup1 Quench with sat. aq. NH₄Cl react4->workup1 Reaction Complete workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Experimental workflow for the Grignard addition.

Troubleshooting_Tree start Low Yield of Product q1 Was starting material consumed? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Major side product observed? a1_yes->q2 sol3 Check Grignard formation: - Anhydrous conditions - Mg activation a1_no->sol3 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Is it the reduced alcohol? a2_yes->q3 sol4 Reaction incomplete or product decomposition. Increase reaction time or use milder workup. a2_no->sol4 a3_yes Yes q3->a3_yes   a3_no No, likely enolization q3->a3_no   sol1 Use Grignard without β-hydrides (e.g., MeMgBr) a3_yes->sol1 sol2 Lower temperature, use less bulky Grignard a3_no->sol2

References

Troubleshooting Guide for 1-Phenylcyclobutanecarbaldehyde NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the acquisition and interpretation of ¹H and ¹³C NMR spectra for 1-phenylcyclobutanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?

Q2: My aromatic signals are overlapping and difficult to interpret. What can I do?

A2: Overlapping signals in the aromatic region are a common issue.[4][5] To resolve these, you can try the following:

  • Change the solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[4]

  • Increase the magnetic field strength: If available, using a higher field NMR spectrometer will provide better signal dispersion.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help in identifying coupled protons, even if their signals are overlapping.

Q3: I see a broad peak in my ¹H NMR spectrum. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer.[4]

  • Sample concentration: A sample that is too concentrated can lead to broad signals.[4]

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic materials can cause significant line broadening.

  • Chemical exchange: If the molecule is undergoing conformational changes on the NMR timescale, it can result in broad peaks. Trying to acquire the spectrum at a different temperature might help.[4]

Q4: There are unexpected peaks in my spectrum. How can I identify them?

A4: Unexpected peaks are often due to impurities. Common sources include:

  • Residual solvent: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane) are common contaminants.[4]

  • Water: Deuterated solvents can absorb moisture from the air, leading to a water peak.[4] This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak should disappear or diminish.[4]

  • Starting materials or byproducts: Incomplete reactions or side reactions can lead to the presence of other species in your sample.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.0 - 10.0Singlet
Aromatic (C₆H₅)7.0 - 8.0Multiplet
Cyclobutyl (-CH₂-)1.8 - 2.5Multiplet
Cyclobutyl (-CH₂-)1.8 - 2.5Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 210
Aromatic (quaternary)135 - 150
Aromatic (-CH=)125 - 135
Cyclobutyl (quaternary)45 - 60
Cyclobutyl (-CH₂-)20 - 40

Troubleshooting Common NMR Issues

This section provides a systematic approach to troubleshooting common problems encountered during NMR analysis of this compound.

Experimental Protocol: Sample Preparation for NMR
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a clean, dry NMR tube.

  • Add Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS). TMS is the reference standard for both ¹H and ¹³C NMR, with its signal set at 0 ppm.[1]

  • Cap and Invert: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectral issues.

TroubleshootingWorkflow cluster_start cluster_spectrum Spectral Quality Check cluster_solutions Troubleshooting Steps cluster_end start Start: Acquire NMR Spectrum spectrum_ok Spectrum Looks Good? start->spectrum_ok broad_peaks Broad Peaks? spectrum_ok->broad_peaks No end End: Interpret Spectrum spectrum_ok->end Yes unexpected_peaks Unexpected Peaks? broad_peaks->unexpected_peaks No shim Re-shim Spectrometer broad_peaks->shim Yes overlapping_signals Overlapping Signals? unexpected_peaks->overlapping_signals No check_solvent Identify Solvent Peaks unexpected_peaks->check_solvent Yes change_nmr_solvent Use Different NMR Solvent overlapping_signals->change_nmr_solvent Yes overlapping_signals->end No check_conc Check Sample Concentration shim->check_conc check_impurities Check for Paramagnetic Impurities check_conc->check_impurities change_temp Acquire at Different Temperature check_impurities->change_temp change_temp->end d2o_exchange D₂O Exchange check_solvent->d2o_exchange repurify Re-purify Sample d2o_exchange->repurify repurify->end higher_field Use Higher Field Spectrometer change_nmr_solvent->higher_field two_d_nmr Run 2D NMR (e.g., COSY) higher_field->two_d_nmr two_d_nmr->end

Caption: Troubleshooting workflow for NMR spectral analysis.

Issue: Broad Peaks

  • Possible Cause: Poor magnetic field homogeneity.

    • Solution: Re-shim the spectrometer before acquiring the spectrum.[4]

  • Possible Cause: Sample is too concentrated.

    • Solution: Dilute the sample and re-acquire the spectrum.[4]

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Ensure all glassware is scrupulously clean and that no paramagnetic materials have come into contact with the sample. Repurification of the sample may be necessary.

  • Possible Cause: Chemical or conformational exchange.

    • Solution: Acquire the spectrum at a different temperature (higher or lower) to see if the peaks sharpen.[4]

Issue: Unexpected Peaks

  • Possible Cause: Residual solvent from synthesis or purification.

    • Solution: Identify the solvent peaks by comparing their chemical shifts to known values. Common solvents include ethyl acetate (~2.05, 4.12, 1.26 ppm) and dichloromethane (~5.32 ppm). To remove volatile solvents, place the sample under high vacuum for an extended period.[4]

  • Possible Cause: Water in the deuterated solvent.

    • Solution: The chemical shift of water varies depending on the solvent but is often a broad singlet. To confirm, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water peak should exchange with D₂O and disappear or significantly decrease in intensity.[4]

  • Possible Cause: Impurities from the reaction.

    • Solution: If unexpected peaks corresponding to starting materials or byproducts are present, the sample will require further purification.

Issue: Overlapping Signals

  • Possible Cause: Similar chemical environments of different protons, especially in the aromatic region.

    • Solution 1: Change the deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ and may resolve overlapping signals.[4]

    • Solution 2: Use a higher field NMR spectrometer. A stronger magnetic field will result in greater separation between peaks.

    • Solution 3: Perform a 2D NMR experiment, such as COSY, which can help to identify which protons are coupled to each other, aiding in the assignment of complex multiplets.

References

preventing decomposition of 1-phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1-phenylcyclobutanecarbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic aldehyde containing a strained cyclobutane ring. Like many aldehydes, it is susceptible to degradation through various pathways, which can impact experimental outcomes, product purity, and shelf-life. Its inherent ring strain may also influence its reactivity and stability.

Q2: What are the primary decomposition pathways for this compound?

The primary decomposition pathways for this compound are believed to be:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of 1-phenylcyclobutanecarboxylic acid. This is a common degradation pathway for aldehydes.

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, to form oligomeric or polymeric materials.

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen, such as this compound, can disproportionate to form the corresponding alcohol (1-phenylcyclobutylmethanol) and carboxylic acid (1-phenylcyclobutanecarboxylic acid).

  • Ring Strain-Related Reactions: While less common for aldehydes under normal storage conditions, the inherent strain of the cyclobutane ring could potentially lead to ring-opening or rearrangement reactions under harsh conditions (e.g., high temperatures, strong acid/base catalysis).

Q3: What are the visible signs of this compound decomposition?

Signs of decomposition can include:

  • Color Change: The appearance of a yellow or brownish tint in the initially colorless or pale-yellow liquid.

  • Increased Viscosity: The formation of polymers can lead to a noticeable increase in viscosity.

  • Precipitation: In advanced stages of decomposition, solid precipitates (polymers or the carboxylic acid) may form.

  • Changes in Odor: A shift from the characteristic aldehydic odor to a more acrid or unpleasant smell.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing of the sample Oxidation to 1-phenylcyclobutanecarboxylic acid or other colored impurities.1. Verify the purity using analytical techniques such as GC-MS or HPLC. 2. If purity is compromised, consider purification by column chromatography or distillation. 3. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen).
Increased viscosity or solidification Polymerization or trimerization of the aldehyde.1. Attempt to dissolve a small portion in a suitable solvent to confirm insolubility of the polymer. 2. Purification of the remaining liquid portion may be possible via vacuum distillation. 3. For future prevention, add a stabilizer such as BHT (Butylated hydroxytoluene) at a low concentration (e.g., 100-500 ppm).
Inconsistent experimental results Presence of degradation products (e.g., carboxylic acid) that may interfere with the reaction.1. Analyze the starting material for impurities before use. 2. Purify the aldehyde immediately before use. 3. Review reaction conditions to ensure they are not promoting decomposition (e.g., excessive heat, presence of strong acids or bases).
Formation of two products (alcohol and carboxylic acid) in a base-catalyzed reaction Cannizzaro reaction is occurring.1. If this is not the desired outcome, avoid strong basic conditions. 2. Consider using a non-nucleophilic base or protecting the aldehyde group if other transformations are intended.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is suitable for removing polar impurities such as the corresponding carboxylic acid.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • This compound (crude)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample with a solvent system of low polarity (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. The aldehyde spot can be visualized under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Handling: Store the purified aldehyde under an inert atmosphere and at a low temperature.

Protocol 2: Stabilization of this compound for Long-Term Storage

Materials:

  • Purified this compound

  • Butylated hydroxytoluene (BHT) or Triethanolamine

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Addition of Stabilizer: To the purified this compound, add a small amount of a stabilizer.

    • For BHT: Add approximately 100-500 ppm (0.1-0.5 mg per gram of aldehyde).

    • For Triethanolamine: Add approximately 20-100 ppm (0.02-0.1 mg per gram of aldehyde).

  • Inert Atmosphere: Purge the vial containing the stabilized aldehyde with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Sealing and Storage: Immediately seal the vial tightly with the PTFE-lined cap. Store the vial in a refrigerator (2-8 °C) and away from light.

Visualizations

DecompositionPathways Decomposition Pathways of this compound A This compound B 1-Phenylcyclobutanecarboxylic Acid A->B Oxidation (O2, light) A->B Cannizzaro (strong base) C Polymer/Trimer A->C Polymerization (acid/base traces) D 1-Phenylcyclobutylmethanol A->D Cannizzaro (strong base)

Caption: Potential decomposition pathways of this compound.

PreventionWorkflow Workflow for Preventing Decomposition cluster_purification Purification cluster_stabilization Stabilization & Storage P1 Crude Aldehyde P2 Column Chromatography / Distillation P1->P2 P3 Purity Check (TLC, GC, NMR) P2->P3 S1 Add Stabilizer (e.g., BHT) P3->S1 If pure S2 Inert Atmosphere (Ar/N2) S1->S2 S3 Store at 2-8°C in Amber Vial S2->S3

Caption: Recommended workflow for purification and stabilization.

Technical Support Center: Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylcyclobutanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from phenylacetonitrile and 1,3-dibromopropane. The overall synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Route Overview A Phenylacetonitrile + 1,3-Dibromopropane B 1-Phenylcyclobutanecarbonitrile A->B Alkylation C 1-Phenylcyclobutanecarboxylic Acid B->C Hydrolysis D 1-Phenylcyclobutylmethanol C->D Reduction E This compound D->E Oxidation

Caption: A typical synthetic route to this compound.

This route involves four key transformations:

  • Alkylation: Formation of 1-phenylcyclobutanecarbonitrile.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol.

  • Oxidation: Oxidation of the primary alcohol to the target aldehyde.

Q2: What are the most critical steps and potential pitfalls in this synthesis?

Each step in the synthesis has its own challenges. The oxidation of the primary alcohol to the aldehyde is particularly sensitive, as over-oxidation to the carboxylic acid can occur. The initial alkylation step can also be challenging, with the potential for side reactions that can complicate purification.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.

Step 1: Alkylation of Phenylacetonitrile with 1,3-Dibromopropane

Issue: Low yield of 1-phenylcyclobutanecarbonitrile and formation of significant byproducts.

Potential Impurities:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
Phenylacetonitrile (Unreacted)C₈H₇N117.15Distinct nitrile peak in IR; GC-MS analysis.
1,5-Diphenyl-1,5-dicyanopentaneC₂₀H₁₈N₂286.37Higher boiling point; distinct MS fragmentation.
1,3-Bis(cyanophenylmethyl)propaneC₂₀H₁₈N₂286.37Isomeric to the above; may be distinguished by NMR.

Troubleshooting:

  • Problem: Unreacted phenylacetonitrile.

    • Cause: Incomplete reaction due to insufficient base, low reaction temperature, or short reaction time.

    • Solution: Ensure the use of a strong base (e.g., sodium amide) in a suitable solvent like anhydrous ether or THF. Monitor the reaction by TLC or GC to ensure completion.

  • Problem: Formation of dialkylated byproducts.

    • Cause: The initially formed product can be deprotonated again and react with another molecule of 1,3-dibromopropane.

    • Solution: Use a controlled addition of the alkylating agent. Maintaining a slight excess of phenylacetonitrile can also help to minimize this side reaction.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

  • To a stirred suspension of sodium amide in anhydrous ether, slowly add a solution of phenylacetonitrile in ether.

  • After the initial reaction subsides, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and cautiously add water to quench the excess sodium amide.

  • Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Alkylation_Workflow cluster_1 Alkylation Troubleshooting start Start: Low Yield of Nitrile c1 Check for Unreacted Phenylacetonitrile start->c1 c2 Check for Dialkylation Products start->c2 s1 Solution: Optimize Base/Temperature/Time c1->s1 s2 Solution: Control Reagent Addition c2->s2 end End: Improved Yield s1->end s2->end

Caption: Troubleshooting workflow for the alkylation step.

Step 2: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

Issue: Incomplete conversion of the nitrile to 1-phenylcyclobutanecarboxylic acid.

Potential Impurities:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
1-PhenylcyclobutanecarbonitrileC₁₁H₁₁N157.21Nitrile peak in IR; presence in crude NMR.
1-PhenylcyclobutanecarboxamideC₁₁H₁₃NO175.23Amide peaks in IR and NMR.

Troubleshooting:

  • Problem: Presence of unreacted nitrile or the intermediate amide.

    • Cause: Insufficiently harsh hydrolysis conditions (e.g., concentration of acid/base, temperature, or reaction time).

    • Solution: Employ more forcing conditions, such as refluxing with a concentrated solution of sulfuric acid or potassium hydroxide in a high-boiling solvent like ethylene glycol. Monitor the reaction for the disappearance of the starting material and intermediate.

Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

  • A mixture of 1-phenylcyclobutanecarbonitrile and a solution of potassium hydroxide in ethylene glycol is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled, diluted with water, and washed with ether to remove any non-acidic impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 1-Phenylcyclobutanecarboxylic Acid

Issue: Incomplete reduction to 1-phenylcyclobutylmethanol.

Potential Impurities:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
1-Phenylcyclobutanecarboxylic AcidC₁₁H₁₂O₂176.21Carboxylic acid OH and C=O peaks in IR.

Troubleshooting:

  • Problem: Incomplete reduction.

    • Cause: Insufficient amount of reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄) or deactivation of the reagent by moisture.[1][2][3]

    • Solution: Use a sufficient excess of LiAlH₄ in a scrupulously dried apparatus under an inert atmosphere (e.g., nitrogen or argon). Ensure the solvent (e.g., THF, diethyl ether) is anhydrous.

Experimental Protocol: Reduction of 1-Phenylcyclobutanecarboxylic Acid

  • A solution of 1-phenylcyclobutanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.[1]

  • After the addition is complete, the mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude alcohol.

Step 4: Oxidation of 1-Phenylcyclobutylmethanol

Issue: Formation of byproducts during the oxidation to this compound.

This final step is critical, and two common methods are presented with their specific troubleshooting guides.

Potential Impurities:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
1-PhenylcyclobutylmethanolC₁₁H₁₄O162.23Broad OH peak in IR; characteristic NMR signals.
1-Phenylcyclobutanecarboxylic AcidC₁₁H₁₂O₂176.21Broad OH and C=O peaks in IR.
Dimethyl sulfide (byproduct)C₂H₆S62.13Pervasive unpleasant odor.[4][5]
Carbon Monoxide (byproduct)CO28.01Gaseous byproduct; toxic.[4]
Carbon Dioxide (byproduct)CO₂44.01Gaseous byproduct.[4]
Triethylammonium chloride (byproduct)C₆H₁₆ClN137.65Water-soluble salt.[4]

Troubleshooting:

  • Problem: Low conversion of the alcohol.

    • Cause: Incomplete activation of DMSO or insufficient reaction time.

    • Solution: Ensure the reaction is carried out at low temperatures (typically -78 °C) and that the reagents are added in the correct order (DMSO and oxalyl chloride first, then the alcohol, and finally the base).

  • Problem: Formation of the carboxylic acid (over-oxidation).

    • Cause: Swern oxidation is generally mild and stops at the aldehyde.[5] If over-oxidation is observed, it may indicate an alternative oxidative process is occurring.

    • Solution: Strictly adhere to the reaction conditions and ensure no other oxidizing agents are present.

Experimental Protocol: Swern Oxidation

  • A solution of DMSO in dichloromethane is added to a solution of oxalyl chloride in dichloromethane at -78 °C under an inert atmosphere.

  • After stirring for a short period, a solution of 1-phenylcyclobutylmethanol in dichloromethane is added.

  • Triethylamine is then added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added, and the organic layer is separated, washed with dilute acid, water, and brine, and then dried.

  • The solvent is removed, and the product is purified by chromatography or distillation.

Potential Impurities:

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Analytical Signature
1-PhenylcyclobutylmethanolC₁₁H₁₄O162.23Broad OH peak in IR; characteristic NMR signals.
1-Phenylcyclobutanecarboxylic AcidC₁₁H₁₂O₂176.21Broad OH and C=O peaks in IR.[6][7]
Chromium(IV) species (byproduct)--Insoluble brown/black solid.[6]
Pyridinium hydrochloride (byproduct)C₅H₆ClN115.56Water-soluble salt.[6]

Troubleshooting:

  • Problem: Formation of a "nasty brown tar".

    • Cause: The reduced chromium species can be difficult to handle.

    • Solution: Add an adsorbent like Celite or silica gel to the reaction mixture to adsorb the chromium byproducts, which can then be easily removed by filtration.[6]

  • Problem: Over-oxidation to the carboxylic acid.

    • Cause: Presence of water in the reaction mixture can lead to the formation of a hydrate from the aldehyde, which can be further oxidized.[6][7]

    • Solution: Use anhydrous solvents and reagents. The addition of molecular sieves can help to scavenge any trace amounts of water.

Experimental Protocol: PCC Oxidation

  • To a stirred suspension of PCC and Celite in anhydrous dichloromethane, a solution of 1-phenylcyclobutylmethanol in dichloromethane is added in one portion.

  • The mixture is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC).

  • The mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography or distillation.

Oxidation_Troubleshooting cluster_2 Oxidation Method Choice start Choose Oxidation Method swern Swern Oxidation start->swern pcc PCC Oxidation start->pcc swern_issue Issue: Low Conversion swern->swern_issue pcc_issue1 Issue: Brown Tar pcc->pcc_issue1 pcc_issue2 Issue: Over-oxidation pcc->pcc_issue2 swern_sol Solution: Low Temp, Correct Order swern_issue->swern_sol pcc_sol1 Solution: Add Celite/Silica pcc_issue1->pcc_sol1 pcc_sol2 Solution: Anhydrous Conditions pcc_issue2->pcc_sol2

Caption: Decision and troubleshooting guide for the final oxidation step.

References

Technical Support Center: Scale-Up Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-phenylcyclobutanecarbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, focusing on a common synthetic route involving the formation of a nitrile intermediate followed by its reduction.

Synthetic Pathway Overview:

A common and scalable route to this compound involves two key stages:

  • Alkylation: Formation of 1-phenylcyclobutanecarbonitrile from phenylacetonitrile and 1,3-dibromopropane.

  • Reduction: Selective reduction of the nitrile to the corresponding aldehyde.

Diagram of the Synthetic Workflow:

cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Reduction A Phenylacetonitrile + 1,3-Dibromopropane B Phase-Transfer Catalysis (e.g., TBAB) with Base (e.g., KOH) A->B C 1-Phenylcyclobutanecarbonitrile B->C D 1-Phenylcyclobutanecarbonitrile C->D Purification E Reduction with DIBAL-H D->E F This compound E->F cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Start Low Yield in Alkylation Step Cause1 Ineffective Phase Transfer Catalysis Start->Cause1 Cause2 Ineffective Base Start->Cause2 Cause3 Side Reactions Start->Cause3 Cause4 Poor Mixing Start->Cause4 Sol1 Check Catalyst Purity/ Loading Cause1->Sol1 Sol2 Use Finely Ground, Strong Base Cause2->Sol2 Sol3 Control Temperature/ Addition Rate Cause3->Sol3 Sol4 Ensure Vigorous Stirring Cause4->Sol4

Technical Support Center: Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenylcyclobutanecarbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process:

  • Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

  • Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

Question 1: My reaction to form 1-phenylcyclobutanecarbonitrile is showing low yield. What are the possible causes and solutions?

Answer: Low yields in this alkylation reaction can stem from several factors. Here is a table summarizing potential causes and troubleshooting steps:

Potential Cause Troubleshooting Suggestions
Inefficient Phase Transfer Catalysis Ensure the tetrabutylammonium bromide (TBAB) is fresh and dry. The efficiency of the phase transfer catalyst is crucial for this reaction.
Base Inactivity Use freshly powdered, high-purity potassium hydroxide. The base's ability to deprotonate phenylacetonitrile is critical.
Slow Addition of Phenylacetonitrile The addition of phenylacetonitrile should be slow and controlled to maintain the reaction temperature and prevent side reactions.
Inadequate Reaction Time or Temperature Ensure the reaction is refluxed for a sufficient amount of time after the addition of the reactants to drive the reaction to completion.
Impure Reactants Use pure phenylacetonitrile and 1,3-dibromopropane. Impurities can lead to unwanted side reactions.

Question 2: I am observing the formation of significant byproducts in my synthesis of 1-phenylcyclobutanecarbonitrile. How can I minimize these?

Answer: The primary byproduct is often from the dialkylation of phenylacetonitrile or elimination reactions. To minimize these:

  • Control Stoichiometry: Use a slight excess of 1,3-dibromopropane (e.g., 1.1 equivalents) to favor the mono-alkylation product.

  • Maintain Reaction Temperature: A rapid increase in temperature during the addition of phenylacetonitrile can promote side reactions. Maintain a steady reflux temperature.

  • Purification: The crude product should be purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

Question 3: The reduction of 1-phenylcyclobutanecarbonitrile with DIBAL-H is giving me the corresponding primary alcohol instead of the aldehyde. How can I prevent over-reduction?

Answer: Over-reduction to the alcohol is a common issue when using powerful reducing agents like DIBAL-H. The key is precise control of the reaction conditions.

Parameter Optimized Condition
Temperature Maintain a low temperature, typically -78 °C (a dry ice/acetone bath is recommended), throughout the addition of DIBAL-H. The intermediate aluminum-imine complex is more stable at this temperature, preventing a second hydride addition.[1][2]
Equivalents of DIBAL-H Use only one equivalent of DIBAL-H. An excess of the reducing agent will lead to the formation of the alcohol.[3][4]
Quenching Quench the reaction at low temperature with a proton source like methanol before warming it to room temperature. This protonates the intermediate and facilitates hydrolysis to the aldehyde during workup.

Question 4: My DIBAL-H reduction is sluggish, or the starting material is not being consumed. What could be the problem?

Answer: Several factors can lead to an incomplete or slow reaction:

  • DIBAL-H Reagent Quality: DIBAL-H is sensitive to air and moisture. Use a fresh bottle or a recently titrated solution to ensure its activity. An old or improperly stored reagent will have a lower effective concentration.

  • Reaction Solvent: Ensure the solvent (e.g., toluene, THF, or DCM) is anhydrous. Water will react with and deactivate the DIBAL-H.

  • Insufficient DIBAL-H: If the reagent has degraded, you may need to add a slight excess. However, this should be done cautiously to avoid over-reduction.

Question 5: The workup of my DIBAL-H reaction is problematic, leading to emulsions or low recovery of the product. What is the recommended workup procedure?

Answer: A careful workup is crucial for isolating the aldehyde.

  • Quenching: After the reaction is complete, cool the mixture to -78 °C and slowly add methanol to quench any excess DIBAL-H.

  • Hydrolysis: Slowly add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature while stirring vigorously. This will break up the aluminum salts and prevent the formation of emulsions.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure is adapted from a general method for the synthesis of 1-phenylcyclobutanecarbonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend powdered potassium hydroxide (536 g, 9.56 mol) in a mixture of toluene (1.54 L) and water (154 mL).

  • Addition of Catalyst and Reactant: Heat the suspension to 45 °C and add tetrabutylammonium bromide (28 g, 0.085 mol) and 1,3-dibromopropane (379 g, 1.88 mol).

  • Addition of Phenylacetonitrile: Slowly add a solution of phenylacetonitrile (200 g, 1.7 mol) in toluene (500 mL) dropwise over approximately 40-50 minutes. The reaction temperature will rise to around 95 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 1 hour. Monitor the reaction progress by HPLC or TLC.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the solid residue with toluene.

  • Extraction and Purification: Combine the filtrates and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

This is a general procedure for the reduction of a nitrile to an aldehyde using DIBAL-H.[3][5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylcyclobutanecarbonitrile (1 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a 1.0 M solution of DIBAL-H in toluene (1 equivalent) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Time: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

  • Workup: Slowly add a saturated aqueous solution of Rochelle's salt and allow the mixture to warm to room temperature. Stir vigorously until the two layers become clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile cluster_step2 Step 2: Reduction to Aldehyde A Phenylacetonitrile D 1-Phenylcyclobutanecarbonitrile A->D B 1,3-Dibromopropane B->D C KOH, TBAB, Toluene/H2O C->D E 1-Phenylcyclobutanecarbonitrile D->E Purification G This compound E->G F 1. DIBAL-H, Toluene, -78°C 2. Workup F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_reduction Troubleshooting the Reduction Step Start Low Yield or Impurities in Aldehyde Synthesis OverReduction Over-reduction to Alcohol? Start->OverReduction IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WorkupIssues Workup Problems (Emulsions)? Start->WorkupIssues Temp Check Temperature Control (-78°C) OverReduction->Temp Yes DIBAL_Equiv Verify DIBAL-H Equivalents (use 1.0) OverReduction->DIBAL_Equiv Yes Reagent_Quality Check DIBAL-H Quality (Fresh/Titrated) IncompleteReaction->Reagent_Quality Yes Anhydrous Ensure Anhydrous Conditions IncompleteReaction->Anhydrous Yes Rochelle Use Rochelle's Salt in Workup WorkupIssues->Rochelle Yes

References

Technical Support Center: 1-Phenylcyclobutanecarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylcyclobutanecarbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A typical aqueous workup involves quenching the reaction, separating the aqueous and organic layers, washing the organic layer, drying it, and finally removing the solvent.[1] The specific quenching and washing agents will depend on the nature of the reaction. For instance, a Grignard reaction is typically quenched with a mild acid like aqueous ammonium chloride or dilute HCl, while a Wittig reaction might be quenched with water.[2][3]

Q2: My Wittig reaction with this compound is complete, but I'm having trouble removing the triphenylphosphine oxide byproduct. What is the recommended procedure?

A2: Triphenylphosphine oxide is a common byproduct in Wittig reactions and can be challenging to remove completely by standard column chromatography alone. A useful technique is to first concentrate the reaction mixture, then suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture. The triphenylphosphine oxide has low solubility in these solvents and will precipitate. The precipitate can then be removed by filtration, often through a plug of silica gel. The desired alkene product, being more soluble, will pass through with the solvent. This process may need to be repeated for complete removal.[4]

Q3: I am performing a Grignard reaction with this compound and my yield is consistently low. What are some potential causes and solutions?

A3: Low yields in Grignard reactions are often due to the presence of moisture or other protic sources, which will quench the highly basic Grignard reagent.[2] Ensure all glassware is rigorously dried, and use anhydrous solvents. Another potential issue is the formation of side products. For example, if you are using an aryl or vinyl halide to prepare your Grignard reagent, a common side product is a biphenyl or diene, respectively, formed from the coupling of the Grignard reagent with unreacted halide.[5] Using a higher dilution or inverse addition (adding the Grignard reagent to the aldehyde) can sometimes mitigate side reactions. With sterically hindered aldehydes like this compound, enolization of the aldehyde by the Grignard reagent acting as a base can also reduce the yield of the desired addition product.[6] Using a less sterically hindered Grignard reagent or a different organometallic nucleophile could be considered.

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or no product formation Incomplete ylide formation.Ensure a strong enough base is used (e.g., n-BuLi, NaH, KOtBu) and that it is fresh.[7][8] Consider following the reaction by 31P NMR to confirm ylide formation.[8]
Unstable ylide.For some ylides, it is beneficial to generate them in the presence of the aldehyde rather than pre-forming them.[8]
Steric hindrance from the cyclobutyl group slowing the reaction.Increase reaction time and/or temperature. Consider using the Horner-Wadsworth-Emmons reaction, which often works well for sterically hindered ketones and may be applicable here.[9]
Mixture of E/Z isomers obtained Nature of the ylide and reaction conditions.Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[10] The presence of lithium salts can also influence stereoselectivity.[9] For specific stereochemical outcomes, the Schlosser modification can be employed to favor the E-alkene.[9]
Difficulty purifying the product from triphenylphosphine oxide High polarity and crystallinity of triphenylphosphine oxide.Concentrate the crude reaction mixture, triturate with a non-polar solvent (e.g., pentane, hexane, or a mixture with ether), and filter to remove the precipitated triphenylphosphine oxide.[4]
Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Failure of Grignard reagent to form Magnesium surface is oxidized.Use fresh magnesium turnings. Activate the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2]
Presence of water in glassware or solvent.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[5]
Low yield of the desired alcohol Grignard reagent is quenched by acidic protons.Ensure no acidic functional groups are present on the reactants. If unavoidable, a protecting group strategy may be necessary.
Formation of a biphenyl side product (if using an aryl Grignard).This is favored at higher concentrations and temperatures.[5] Use dilute solutions and maintain a controlled temperature.
Enolization of this compound.The Grignard reagent can act as a base and deprotonate the aldehyde.[6] Consider using a less basic organometallic reagent, such as an organozinc or organocuprate reagent.
Formation of an emulsion during workup Presence of magnesium salts.Add the reaction mixture to ice and a dilute acid (e.g., 2M H2SO4 or saturated NH4Cl) to dissolve the magnesium salts before extraction.[2]

Experimental Protocols

General Workup Procedure for an Ethereal Grignard Reaction
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) to quench any unreacted Grignard reagent and to protonate the alkoxide product.[3][5]

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate of magnesium salts is present, add more dilute acid until it dissolves. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic extracts and wash successively with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the product.

General Workup for a Wittig Reaction in an Aprotic Solvent
  • Quenching: Quench the reaction by adding water.

  • Solvent Removal/Extraction: If the reaction solvent is water-miscible (e.g., THF, DMF), it may be partially or fully removed under reduced pressure.[8] The residue can then be partitioned between water and an organic solvent like ethyl acetate or dichloromethane.[8] If the solvent is not water-miscible, proceed directly to extraction.

  • Washing: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

  • Purification from Triphenylphosphine Oxide:

    • Dissolve or suspend the crude residue in a minimal amount of a non-polar solvent (e.g., pentane or a hexane/ether mixture).

    • The triphenylphosphine oxide should precipitate. Cool the mixture in an ice bath to maximize precipitation.

    • Filter the mixture, washing the solid with a small amount of the cold non-polar solvent. The filtrate contains the desired alkene product.[4]

    • Further purification can be achieved by flash column chromatography.

Visualizations

G cluster_reaction Reaction cluster_workup Workup Procedure cluster_purification Purification ReactionMixture Reaction Mixture (this compound + Reagents) Quench Quench Reaction ReactionMixture->Quench 1 Extraction Liquid-Liquid Extraction Quench->Extraction 2 Wash Wash Organic Layer Extraction->Wash 3 Dry Dry Organic Layer Wash->Dry 4 SolventRemoval Solvent Removal Dry->SolventRemoval 5 Purification Purification (e.g., Chromatography) SolventRemoval->Purification 6 PureProduct Pure Product Purification->PureProduct 7

Caption: General experimental workflow for the workup of this compound reactions.

G Start Low Yield in Grignard Reaction CheckMoisture Check for Moisture? (Glassware, Solvents) Start->CheckMoisture CheckReagent Check Grignard Reagent Activity? Start->CheckReagent CheckSideProducts Check for Side Products? (e.g., Biphenyl, Enolization) Start->CheckSideProducts DryGlassware Action: Oven-dry glassware, use anhydrous solvents. CheckMoisture->DryGlassware Yes ActivateMg Action: Activate Mg (Iodine, Crushing). CheckReagent->ActivateMg Low/No Activity ModifyConditions Action: Modify conditions (Dilution, Temperature). CheckSideProducts->ModifyConditions Yes

References

dealing with steric hindrance in 1-phenylcyclobutanecarbaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling steric hindrance in reactions involving 1-phenylcyclobutanecarbaldehyde. The bulky 1-phenylcyclobutyl group presents unique challenges in synthetic chemistry. This guide offers practical solutions and detailed protocols to overcome these obstacles.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions with this compound, focusing on the impact of steric hindrance.

Grignard Reactions: Low Yield and Side Product Formation

Problem: You are observing low yields of the desired secondary alcohol when reacting this compound with a Grignard reagent. You may also see the formation of side products from reduction or enolization.

Possible Causes and Solutions:

  • Steric Hindrance: The primary challenge in this reaction is the significant steric bulk around the carbonyl group, which impedes the approach of the Grignard reagent.

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon to the carbonyl, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.

  • Reduction: If the Grignard reagent has a beta-hydride, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in the corresponding primary alcohol.

Troubleshooting Steps:

  • Choice of Grignard Reagent:

    • Use less bulky Grignard reagents (e.g., MeMgBr, EtMgBr) to minimize steric clashes.

    • Avoid Grignard reagents with beta-hydrides if reduction is a significant side reaction.

  • Reaction Conditions:

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over enolization and reduction.

    • Slow Addition: Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent, which can help to suppress side reactions.

    • Lewis Acid Additives: The use of a Lewis acid, such as CeCl₃ (the Luche reduction conditions for hydrides can be adapted), can enhance the electrophilicity of the carbonyl carbon and may promote nucleophilic addition.

  • Alternative Reagents:

    • Consider using organolithium reagents, which are often more reactive than Grignard reagents and may overcome the steric barrier more effectively. Exercise caution as their higher reactivity can sometimes lead to more side reactions.

Wittig Reaction: Poor Reactivity and Low Alkene Yield

Problem: The Wittig reaction with this compound is sluggish, resulting in a low yield of the desired alkene and significant recovery of the starting aldehyde.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky substituent adjacent to the carbonyl group slows down the initial nucleophilic attack of the phosphorus ylide.

  • Ylide Stability: The reactivity of the Wittig reagent is crucial. Stabilized ylides are less reactive and may struggle to react with a sterically hindered aldehyde.

Troubleshooting Steps:

  • Choice of Ylide:

    • Unstabilized Ylides: Employ unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) as they are more reactive and better suited for hindered aldehydes.[1]

    • Salt-Free Conditions: For unstabilized ylides, generating them under salt-free conditions can increase their reactivity and favor the formation of the Z-alkene.[1]

  • Reaction Conditions:

    • Stronger Base: Use a strong base (e.g., n-BuLi, NaHMDS) to ensure complete and rapid formation of the ylide.

    • Elevated Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy barrier, but monitor carefully to avoid decomposition.

    • Schlosser Modification: For E-alkene synthesis, the Schlosser modification, which involves deprotonation of the betaine intermediate with phenyllithium at low temperature, can be employed.[1]

  • Alternative Olefination Methods:

    • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using phosphonate esters, often provides better yields for hindered aldehydes and typically favors the formation of the E-alkene.

    • Peterson Olefination: This method, using α-silyl carbanions, is another alternative that can be effective for hindered carbonyls.

Reduction to Alcohol: Incomplete Reaction or Unexpected Side Products

Problem: Reduction of this compound to the corresponding primary alcohol is incomplete, or you observe the formation of unexpected byproducts.

Possible Causes and Solutions:

  • Steric Hindrance: While generally less of an issue for small hydride reagents, significant steric hindrance can slow down the rate of reduction.

  • Reaction Conditions: Inadequate temperature control or choice of solvent can affect the reaction outcome.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent suitable for aldehydes.[2][3] Using it in a protic solvent like methanol or ethanol is standard. For a sluggish reaction, a slight excess of NaBH₄ and extended reaction times may be necessary.

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that will readily reduce the aldehyde. However, it is less selective and requires anhydrous conditions and careful handling.

    • Diisobutylaluminium Hydride (DIBAL-H): Can be used for controlled reductions, often at low temperatures.

  • Catalytic Hydrogenation:

    • This method is effective for reducing aldehydes to primary alcohols.

    • Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are common catalysts.

    • Conditions: The reaction typically requires a hydrogen atmosphere (from balloon pressure to higher pressures) in a suitable solvent like ethanol, methanol, or ethyl acetate.

    • Chemoselectivity: Catalytic hydrogenation is generally chemoselective for the aldehyde in the presence of the phenyl ring under mild conditions. Hydrogenation of the aromatic ring requires more forcing conditions (higher pressure and/or more active catalysts like rhodium).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive compared to other aldehydes?

A1: The reactivity of an aldehyde is governed by both electronic and steric factors. In this compound, the carbonyl carbon is highly sterically hindered by the adjacent quaternary carbon atom bearing a bulky phenyl group and a cyclobutane ring. This steric bulk physically blocks the trajectory of incoming nucleophiles, slowing down the reaction rate.

Q2: I am trying to synthesize this compound. Can you provide a reliable protocol?

A2: A common and effective method for the synthesis of this compound involves the use of a dihydro-1,3-oxazine intermediate, as described by Meyers et al. in The Journal of Organic Chemistry, 1973, 38 (1), pp 36–56. The general steps are:

  • Alkylation of the lithiated dihydro-1,3-oxazine with a suitable electrophile (in this case, related to the 1-phenylcyclobutyl moiety).

  • Reduction of the resulting oxazinium salt with sodium borohydride.

  • Hydrolysis of the substituted dihydro-1,3-oxazine with aqueous oxalic acid to yield the aldehyde.

Q3: What is the expected diastereoselectivity when reducing a substituted cyclobutanecarbaldehyde?

A3: The reduction of substituted cyclobutanones generally shows a high preference for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the substituent.[2] This is due to torsional strain and steric interactions in the transition state. While your substrate is an aldehyde, similar stereochemical control principles can be expected in nucleophilic additions to the carbonyl group, where the incoming nucleophile will preferentially attack from the less hindered face of the molecule. The exact diastereomeric ratio will depend on the specific nucleophile and reaction conditions.

Q4: Can I selectively reduce the aldehyde group without affecting the phenyl ring?

A4: Yes, this is readily achievable.

  • Hydride Reductions: Reagents like NaBH₄ and LiAlH₄ are highly chemoselective for carbonyl groups and will not reduce the aromatic ring.

  • Catalytic Hydrogenation: Under mild conditions (e.g., Pd/C, 1 atm H₂), the aldehyde will be reduced much faster than the phenyl ring. To reduce the phenyl ring, more forcing conditions such as higher hydrogen pressure and a more active catalyst (e.g., Rhodium or Platinum) are typically required.

Data Presentation

Table 1: Comparison of Reducing Agents for Sterically Hindered Aldehydes

Reducing AgentTypical ConditionsSelectivityProsCons
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTHigh for aldehydes/ketonesMild, safe, easy to handleMay be slow with highly hindered substrates
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RT, followed by aqueous workupReduces most carbonyls and other functional groupsVery powerful and fastHighly reactive, requires anhydrous conditions, difficult to handle
Catalytic Hydrogenation (Pd/C) H₂ (1 atm or higher), EtOH or EtOAc, RTAldehydes, alkenes, alkynes. Aromatic rings require forcing conditions.Clean reaction, catalyst can be filtered offMay require specialized pressure equipment, potential for side reactions

Experimental Protocols

Protocol 1: General Procedure for NaBH₄ Reduction of this compound
  • Dissolve this compound (1.0 eq) in methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for 1-4 hours.

  • Once the starting material is consumed, quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude (1-phenylcyclobutyl)methanol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for a Wittig Reaction with a Non-Stabilized Ylide
  • Ylide Formation:

    • To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise. A characteristic orange-red color of the ylide should appear.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (typically with a non-polar eluent system like hexanes/ethyl acetate) to separate the product from the byproduct.

Visualizations

Experimental_Workflow_Wittig_Reaction cluster_Ylide_Prep Ylide Preparation (Inert Atmosphere) cluster_Reaction Wittig Reaction cluster_Workup Workup & Purification Phosphonium_Salt Phosphonium Salt in THF Base_Addition Add Strong Base (e.g., n-BuLi) at 0°C Phosphonium_Salt->Base_Addition 1. Ylide_Formation Stir to Form Ylide Base_Addition->Ylide_Formation 2. Reaction_Step Add Aldehyde Solution to Ylide at -78°C Ylide_Formation->Reaction_Step 3. Aldehyde_Solution This compound in THF Warm_Stir Warm to RT, Stir Overnight Reaction_Step->Warm_Stir 4. Quench Quench with sat. NH4Cl Warm_Stir->Quench 5. Extract Extract with Ether Quench->Extract 6. Purify Column Chromatography Extract->Purify 7. Final_Product Alkene Product Purify->Final_Product 8.

Caption: Workflow for a Wittig reaction with a sterically hindered aldehyde.

Signaling_Pathway_Grignard_Reaction cluster_pathways Possible Reaction Pathways Aldehyde This compound Addition Nucleophilic Addition (Desired Pathway) Aldehyde->Addition Enolization Enolization (Side Reaction) Aldehyde->Enolization Reduction Reduction (Side Reaction) Aldehyde->Reduction Grignard Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization acts as base Grignard->Reduction β-hydride transfer Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Enolate Enolate Intermediate Enolization->Enolate Primary_Alcohol Primary Alcohol Reduction->Primary_Alcohol Aqueous Workup Alcohol Secondary Alcohol Product Alkoxide->Alcohol Aqueous Workup Recovered_Aldehyde Recovered Aldehyde Enolate->Recovered_Aldehyde Aqueous Workup

Caption: Competing pathways in a Grignard reaction with a hindered aldehyde.

References

Technical Support Center: Refining Experimental Protocols for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclobutane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of cyclobutane rings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in refining your experimental designs.

Troubleshooting Guide

This guide addresses specific issues that may arise during cyclobutane synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield in Photochemical [2+2] Cycloaddition

  • Question: My photochemical [2+2] cycloaddition reaction is resulting in a low yield or no desired cyclobutane product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in photochemical [2+2] cycloadditions can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inadequate Light Source or Wavelength: Ensure the wavelength of your light source is appropriate for the substrate. Many reactions require UV irradiation, but some substrates may be sensitive and prone to decomposition under high-energy light.[1] Consider using a different lamp or filters to isolate the optimal wavelength. For some reactions, visible light in the presence of a suitable photosensitizer can be effective and lead to fewer side products.[2]

    • Incorrect Photosensitizer: The choice of photosensitizer is critical for promoting efficient intersystem crossing to the triplet state.[3] Common sensitizers include acetone and benzophenone.[3] If you are not using a sensitizer, or if the one you are using is ineffective, consider screening other options. The triplet energy of the sensitizer must be higher than that of the alkene.

    • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. Non-polar solvents may favor the formation of less polar products, while polar solvents can stabilize charged intermediates that may lead to side reactions.[4] Experiment with a range of solvents with varying polarities.

    • Substrate Concentration: The concentration of the alkene can impact the efficiency of the cycloaddition. High concentrations can sometimes lead to polymerization or other side reactions. Try running the reaction at different concentrations to find the optimal conditions.

    • Degassing of Solvent: Oxygen can quench the excited triplet state of the reactants, thereby inhibiting the desired cycloaddition. Ensure your solvent is thoroughly degassed before starting the reaction by methods such as purging with an inert gas (e.g., nitrogen or argon) or freeze-pump-thaw cycles.

    • Secondary Photoreactions: The desired cyclobutane product itself might be photolabile and undergo further reactions upon prolonged exposure to light, leading to decomposition or rearrangement.[5] To mitigate this, you can try to trap the primary photoproduct as it is formed. For example, in the case of enone-olefin photocycloadditions, adding a reducing agent like lithium borohydride can trap the resulting ketone as an alcohol, preventing further photoreactions.[5]

Issue 2: Poor Regio- or Stereoselectivity in [2+2] Cycloaddition

  • Question: My [2+2] cycloaddition is producing a mixture of regioisomers (head-to-head vs. head-to-tail) and/or diastereomers. How can I improve the selectivity?

  • Answer: Controlling regioselectivity and stereoselectivity is a common challenge in cyclobutane synthesis. Here are some strategies:

    • For Regioselectivity:

      • Electronic Effects: The regioselectivity of intermolecular [2+2] cycloadditions is often governed by the electronics of the reacting alkenes. Head-to-tail selectivity is generally favored.[6]

      • Steric Hindrance: Bulky substituents on the alkenes can direct the cycloaddition to form the less sterically hindered product.

      • Catalyst Control: In metal-catalyzed reactions, the choice of metal and ligands can have a profound impact on regioselectivity.[7] Some catalysts can favor the formation of one regioisomer over another.

      • Solid-State Photochemistry: Performing the reaction in the solid state can enforce a specific orientation of the reactant molecules within the crystal lattice, leading to high regioselectivity.[8]

    • For Stereoselectivity:

      • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can induce facial selectivity, leading to the preferential formation of one enantiomer or diastereomer.

      • Chiral Catalysts: The use of chiral Lewis acids or transition metal complexes with chiral ligands can catalyze enantioselective [2+2] cycloadditions.[9]

      • Template-Directed Synthesis: A template molecule can pre-organize the reactants in a specific orientation, leading to a single stereoisomer of the product.

      • Solvent and Temperature Effects: These parameters can influence the transition state energies of the different stereochemical pathways. Experimenting with different solvents and reaction temperatures may improve diastereoselectivity.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my cyclobutane product from the reaction mixture. What are some common impurities and how can I remove them?

  • Answer: Purification of cyclobutane products can be challenging due to the presence of starting materials, side products, and isomers.

    • Common Impurities:

      • Unreacted starting materials.

      • Polymeric side products, especially in photochemical reactions.

      • Regioisomers and diastereomers of the desired product.[8]

      • Ring-opened or rearranged products.[10]

    • Purification Strategies:

      • Chromatography: Column chromatography on silica gel is the most common method for purifying cyclobutane derivatives. Careful selection of the eluent system is crucial to separate isomers. In some cases, specialized chromatography techniques like preparative HPLC may be necessary.

      • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, often providing material of high purity.

      • Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification. However, this may not be effective for separating isomers with close boiling points.[11]

      • Chemical Conversion: In some cases, it may be easier to purify a derivative of the product. For instance, if the product is an aldehyde that is difficult to separate, it can be converted to a more easily separable derivative.[11]

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to cyclobutanes?

    • A1: The most common methods for synthesizing cyclobutanes include [2+2] cycloaddition reactions of olefins, which can be initiated photochemically, thermally, or by using transition metal catalysts.[3] Other methods involve the cyclization of acyclic precursors and ring expansions of cyclopropanes.[12]

  • Q2: How do photochemical and thermal [2+2] cycloadditions differ?

    • A2: Photochemical [2+2] cycloadditions are symmetry-allowed processes that occur upon excitation of one of the alkene partners with light.[13] They often proceed through a triplet diradical intermediate. Thermal [2+2] cycloadditions of simple alkenes are symmetry-forbidden and generally do not occur. However, thermal [2+2] cycloadditions are possible for activated substrates like ketenes.[6]

  • Q3: What is the role of a photosensitizer in photochemical [2+2] cycloadditions?

    • A3: A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reacting alkenes, promoting it to an excited triplet state. This is often more efficient than direct excitation of the alkene and can be achieved with lower energy visible light, minimizing side reactions.[3]

  • Q4: What are some common side reactions in cyclobutane synthesis?

    • A4: Common side reactions include polymerization of the starting alkenes, especially in photochemical reactions, and the formation of constitutional isomers and stereoisomers.[8] In some cases, ring-opening or rearrangement of the strained cyclobutane ring can also occur.[10]

  • Q5: Are there any safety precautions I should be aware of when performing these reactions?

    • A5: Yes. Photochemical reactions often use high-intensity UV lamps which can be harmful to the eyes and skin; always use appropriate shielding and personal protective equipment. Many of the solvents and reagents used are flammable and/or toxic, so they should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Below are detailed methodologies for key cyclobutane synthesis experiments.

Protocol 1: Photochemical [2+2] Cycloaddition of Maleimide and Styrene

This protocol describes a catalyst-free photochemical synthesis of a cyclobutane derivative using UVA LED irradiation.[14]

Materials:

  • N-Alkyl maleimide

  • Styrene

  • Dichloromethane (CH₂Cl₂)

  • Photoreactor equipped with 370 nm UVA LEDs

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a quartz reaction vessel, dissolve the N-alkyl maleimide (1.0 equiv) and styrene (1.2 equiv) in dichloromethane to achieve a concentration of 0.1 M for the maleimide.

  • Seal the vessel and degas the solution by bubbling with nitrogen for 15-20 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with 370 nm UVA LEDs at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Once the reaction is complete (typically after several hours), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired cyclobutane adduct.

Protocol 2: Thermal [2+2] Cycloaddition of a Keteniminium Salt with a Vinyl Boronate

This protocol describes a one-step synthesis of a borylated cyclobutane via a thermal [2+2] cycloaddition.[15]

Materials:

  • Carboxylic acid amide

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Vinyl boronate

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware under an inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the carboxylic acid amide (1.0 equiv) in dry dichloromethane at 0 °C under an inert atmosphere, add 2,6-lutidine (1.2 equiv) followed by the dropwise addition of triflic anhydride (1.1 equiv).

  • Stir the mixture at 0 °C for 30 minutes to form the keteniminium salt in situ.

  • Add the vinyl boronate (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the borylated cyclobutane.

Protocol 3: Metal-Catalyzed [2+2] Cycloaddition of a Norbornene and an Alkyne

This protocol outlines a transition metal-catalyzed approach to synthesize a cyclobutene-fused ring system.[7]

Materials:

  • Norbornene derivative

  • Alkyne

  • Transition metal catalyst (e.g., a cobalt or nickel complex)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard laboratory glassware under an inert atmosphere

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the norbornene derivative (1.0 equiv) and the alkyne (1.2 equiv) in the anhydrous solvent.

  • Add the transition metal catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to elevated temperatures depending on the catalyst and substrates).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the cyclobutene product.

Data Presentation

The following tables summarize typical experimental conditions and outcomes for different cyclobutane synthesis methods.

Table 1: Photochemical [2+2] Cycloaddition Conditions and Yields

Alkene 1Alkene 2SensitizerSolventIrradiation Time (h)Yield (%)Reference
N-BenzylmaleimideStyreneNoneCH₂Cl₂1267[14]
N-PhenylmaleimideStyreneThioxanthoneCH₂Cl₂2485[14]
CoumarinVinyltrimethylsilaneGold PhotocatalystDioxane2479[16]

Table 2: Thermal [2+2] Cycloaddition Conditions and Yields

Ketene PrecursorAlkeneTemperature (°C)Reaction Time (h)Yield (%)Reference
Dichloroketene (from trichloroacetyl chloride)Benzyl vinyl ether801250[8]
Keteniminium salt (from N,N-dimethylacetamide)Vinylboronic acid pinacol esterReflux1275[15]

Table 3: Metal-Catalyzed [2+2] Cycloaddition Conditions and Yields

AlkeneAlkyneCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
NorbornenePhenylacetyleneCo₂(CO)₈ (5)Toluene10085[4]
Conjugated enyneNorborneneNi(cod)₂/P(O-o-tol)₃ (10)Toluene2590[17]

Visualizations

The following diagrams illustrate key concepts and workflows in cyclobutane synthesis.

Photochemical_Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Workup & Purification A Select Substrates (Alkene 1, Alkene 2) B Choose Solvent & Photosensitizer A->B Consider reactivity C Prepare Reaction Mixture (Degas Solvent) B->C D Irradiate with Appropriate Wavelength C->D Initiate reaction E Monitor Reaction (TLC, NMR) D->E F Solvent Removal E->F Reaction complete G Purify Product (Chromatography) F->G H Characterize Product G->H

Caption: General workflow for a photochemical [2+2] cycloaddition experiment.

Selectivity_Factors cluster_regio Regioselectivity Control cluster_stereo Stereoselectivity Control A Desired Cyclobutane Product (High Selectivity) B Electronic Effects (Head-to-Tail vs. Head-to-Head) B->A C Steric Hindrance C->A D Catalyst Choice D->A E Chiral Auxiliaries E->A F Chiral Catalysts F->A G Reaction Conditions (Solvent, Temperature) G->A

Caption: Key factors influencing regioselectivity and stereoselectivity in [2+2] cycloadditions.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Low/No Product Yield B Incorrect Wavelength/ Light Source A->B C Ineffective Photosensitizer A->C D Oxygen Quenching A->D E Product Decomposition A->E F Optimize Light Source/ Use Filters B->F G Screen Different Sensitizers C->G H Degas Solvent Thoroughly D->H I Trap Product In Situ/ Reduce Reaction Time E->I

Caption: Troubleshooting guide for low product yield in photochemical cycloadditions.

References

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these intricate three-dimensional arrangements. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-phenylcyclobutanecarbaldehyde, alongside alternative compounds, offering valuable insights for structural characterization.

Due to the limited availability of direct experimental NMR data for this compound, this guide presents a predicted spectral analysis based on established chemical shift principles and substituent effects. To provide a robust comparative framework, this predicted data is juxtaposed with the experimental NMR data of two analogous compounds: 4-tert-butylbenzaldehyde and cyclobutanecarboxaldehyde. This approach allows for a thorough examination of the influence of the phenyl and cyclobutyl moieties on the aldehyde's spectral characteristics.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparative compounds.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) Aldehyde (-CHO)9.5 - 10.0Singlet1H
Phenyl (Ar-H)7.2 - 7.4Multiplet5H
Cyclobutane (-CH-)2.8 - 3.2Multiplet1H
Cyclobutane (-CH₂-)1.8 - 2.5Multiplet6H
4-tert-Butylbenzaldehyde (Experimental) Aldehyde (-CHO)9.98Singlet1H
Aromatic (Ar-H)7.84Doublet2H
Aromatic (Ar-H)7.55Doublet2H
tert-Butyl (-C(CH₃)₃)1.35Singlet9H
Cyclobutanecarboxaldehyde (Experimental) Aldehyde (-CHO)9.78Doublet1H
Cyclobutane (-CH-)3.2 - 3.4Multiplet1H
Cyclobutane (-CH₂-)1.8 - 2.3Multiplet6H

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) Aldehyde (C=O)195 - 205
Phenyl (Quaternary C)140 - 145
Phenyl (CH)125 - 130
Cyclobutane (Quaternary C)45 - 55
Cyclobutane (CH)40 - 50
Cyclobutane (CH₂)20 - 35
4-tert-Butylbenzaldehyde (Experimental) Aldehyde (C=O)192.1
Aromatic (Quaternary C)158.5, 134.1
Aromatic (CH)129.7, 126.0
tert-Butyl (Quaternary C)35.4
tert-Butyl (CH₃)31.1
Cyclobutanecarboxaldehyde (Experimental) Aldehyde (C=O)203.8
Cyclobutane (CH)53.1
Cyclobutane (CH₂)24.5, 22.1

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following provides a general methodology applicable to the analysis of this compound and similar small organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-12 ppm

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 0-220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow for NMR Spectral Analysis

The logical progression from sample preparation to final structure elucidation is a critical aspect of NMR analysis. The following diagram, generated using the DOT language, illustrates this workflow.

NMR_Analysis_Workflow A Sample Preparation (Dissolution, Internal Standard) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Elucidation D->E

Caption: Workflow of NMR Spectral Analysis.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound through predictive analysis and comparison with relevant alternatives. The detailed experimental protocol and the visualized workflow offer a practical framework for researchers engaged in the structural analysis of novel organic compounds.

Mass Spectrometry of 1-Phenylcyclobutanecarbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 1-phenylcyclobutanecarbaldehyde, offering insights into its fragmentation behavior under electron ionization (EI). By comparing its mass spectral characteristics with those of related compounds, this document aims to facilitate the identification and structural elucidation of molecules featuring this scaffold.

Introduction

This compound is a bifunctional molecule incorporating both a strained cyclobutane ring and an aromatic aldehyde. This unique structural combination leads to a characteristic fragmentation pattern in mass spectrometry, influenced by the lability of the cyclobutane ring and the stability of the benzoyl cation. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and structurally similar compounds in complex matrices, a common task in drug discovery and metabolite identification.

Comparison of Fragmentation Patterns

The mass spectrum of this compound is predicted to be a composite of the fragmentation behaviors observed for aromatic aldehydes and cyclobutane derivatives. Aromatic aldehydes typically exhibit a strong molecular ion peak and undergo alpha-cleavage, leading to the loss of a hydrogen atom or the entire formyl group.[1][2][3][4] Cyclobutane derivatives, on the other hand, are characterized by ring cleavage, often breaking into two ethylene units or other small neutral molecules.[5][6]

Here, we compare the expected mass spectral data of this compound with that of benzaldehyde (an aromatic aldehyde) and cyclobutane (a simple cycloalkane).

Compound Molecular Weight ( g/mol ) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] (Proposed Identity) Reference Spectra
This compound160.21160159 ([M-H]+), 131 ([M-CHO]+), 105 ([C6H5CO]+), 77 ([C6H5]+)Predicted based on[1][2][6]
Benzaldehyde106.12106105 ([M-H]+), 77 ([C6H5]+), 51 ([C4H3]+)[7]
Cyclobutane56.115641 ([C3H5]+), 28 ([C2H4]+)[8][9]

Predicted Fragmentation Pathway of this compound

The electron ionization mass spectrum of this compound is anticipated to display a series of fragment ions resulting from distinct cleavage events. The initial ionization will form the molecular ion at m/z 160. Subsequent fragmentation is likely to proceed through two primary pathways: alpha-cleavage at the aldehyde group and fragmentation of the cyclobutane ring.

A proposed fragmentation pathway is illustrated in the diagram below. The initial molecular ion can undergo alpha-cleavage to lose a hydrogen radical, forming a stable acylium ion at m/z 159. Alternatively, cleavage of the formyl group can lead to the ion at m/z 131. A more dominant pathway is expected to be the cleavage of the bond between the cyclobutane ring and the carbonyl group, leading to the highly stable benzoyl cation at m/z 105. This ion can further lose a molecule of carbon monoxide to yield the phenyl cation at m/z 77. Fragmentation of the cyclobutane ring itself is also possible, leading to the loss of ethylene (28 Da) or other neutral fragments from the [M-CHO]+ ion.

Fragmentation of this compound M [C₁₁H₁₂O]⁺˙ m/z = 160 (Molecular Ion) M_minus_H [C₁₁H₁₁O]⁺ m/z = 159 M->M_minus_H - H˙ (α-cleavage) M_minus_CHO [C₁₀H₁₁]⁺ m/z = 131 M->M_minus_CHO - CHO˙ (α-cleavage) Benzoyl [C₇H₅O]⁺ m/z = 105 (Benzoyl cation) M->Benzoyl - C₄H₇˙ Phenyl [C₆H₅]⁺ m/z = 77 (Phenyl cation) Benzoyl->Phenyl - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring electron ionization mass spectra.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Conclusion

The mass spectrometry of this compound presents a predictable yet informative fragmentation pattern. The presence of a significant benzoyl cation peak at m/z 105 is a strong indicator of the phenyl-carbonyl substructure, while the molecular ion and fragments resulting from the loss of hydrogen and the formyl group confirm the aldehyde functionality. The fragmentation of the cyclobutane ring provides further structural information. By comparing the spectrum of an unknown with the data presented in this guide, researchers can confidently identify this compound and related structures.

References

Unveiling the Reactivity of 1-Phenylcyclobutanecarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

1-Phenylcyclobutanecarbaldehyde presents a unique reactivity profile governed by the interplay of steric and electronic effects. The presence of a phenyl group at the α-position introduces electronic stabilization through resonance, albeit less effective than in a simple aromatic aldehyde like benzaldehyde. Simultaneously, the cyclobutyl ring imposes significant steric hindrance around the carbonyl group. Consequently, this compound is predicted to be less reactive than simple aliphatic aldehydes but potentially more reactive than benzaldehyde in certain nucleophilic addition reactions. This guide will delve into the theoretical underpinnings of this reactivity and provide a framework for predicting its performance in Grignard reactions, Wittig olefination, and aldol condensations.

Factors Influencing Aldehyde Reactivity

The reactivity of an aldehyde is primarily dictated by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a major determinant of reactivity. Electron-donating groups attached to the carbonyl group decrease its partial positive charge, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity and accelerate reactions. Aromatic aldehydes, like benzaldehyde, are generally less reactive than aliphatic aldehydes because the benzene ring donates electron density to the carbonyl carbon through resonance, stabilizing the ground state.[1][2]

  • Steric Effects: The steric hindrance around the carbonyl carbon can significantly impact the rate of nucleophilic attack. Bulky substituents near the reaction center impede the approach of the nucleophile, slowing down the reaction.[3]

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with three representative aldehydes:

  • Benzaldehyde: An aromatic aldehyde where the carbonyl group is directly attached to a benzene ring.

  • Cyclobutanecarbaldehyde: A cycloaliphatic aldehyde, to isolate the effect of the cyclobutyl ring.

  • Propanal: A simple aliphatic aldehyde, serving as a baseline for high reactivity.

Table 1: Predicted Relative Reactivity of Aldehydes

AldehydeStructureKey Features Affecting ReactivityPredicted Reactivity Ranking (Highest to Lowest)
PropanalCH₃CH₂CHO- Minimal steric hindrance- No significant electronic stabilization1
Cyclobutanecarbaldehydec-C₄H₇CHO- Moderate steric hindrance from the cyclobutyl ring2
This compoundc-C₄H₆(Ph)CHO- Significant steric hindrance from the α-phenylcyclobutyl group- Weak electron-donating effect from the phenyl group (inductive and hyperconjugative)3
BenzaldehydeC₆H₅CHO- Resonance stabilization from the benzene ring- Moderate steric hindrance4

Predicted Performance in Key Reactions

Grignard Reaction

The addition of Grignard reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The reaction is highly sensitive to both steric and electronic effects.

Prediction for this compound: The significant steric bulk of the 1-phenylcyclobutyl group is expected to be the dominant factor, leading to a slower reaction rate and potentially lower yields compared to less hindered aldehydes like propanal and cyclobutanecarbaldehyde. While the phenyl group's electronic effect is less pronounced than in benzaldehyde, the steric hindrance is likely to make it less reactive than benzaldehyde in this context.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is also influenced by steric hindrance around the carbonyl group.

Prediction for this compound: Similar to the Grignard reaction, the steric hindrance of the 1-phenylcyclobutyl group is anticipated to be the primary determinant of reactivity. The approach of the bulky phosphorus ylide will be impeded, resulting in slower reaction times and potentially requiring more forcing conditions or yielding lower amounts of the desired alkene compared to less substituted aldehydes.

Aldol Condensation

In the aldol condensation, an enolate attacks a carbonyl group. The electrophilicity of the carbonyl is a key factor.

Prediction for this compound: In a crossed aldol condensation where this compound acts as the electrophile, its reactivity will be compared to other aldehydes. Due to the lack of α-hydrogens, it can only function as an electrophile. Its reactivity will be lower than that of aliphatic aldehydes. Compared to benzaldehyde, the reduced resonance stabilization might make it slightly more susceptible to nucleophilic attack by an enolate, though the steric hindrance could counteract this effect.

Experimental Protocols

While specific comparative experimental data for this compound is scarce, the following general protocols can be adapted to compare its reactivity with other aldehydes. Researchers should maintain consistent reaction conditions (temperature, concentration, solvent, and reaction time) for a valid comparison.

General Protocol for a Comparative Wittig Reaction

This protocol is adapted from a procedure for the Wittig reaction with various chlorobenzaldehydes.[4]

Materials:

  • Aldehyde (this compound, benzaldehyde, cyclobutanecarbaldehyde, or propanal)

  • (Carbethoxymethylene)triphenylphosphorane (ylide)

  • Dichloromethane (DCM)

  • 25% Diethyl ether in hexanes

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve 50 mg of the respective aldehyde in 3 mL of dichloromethane in a vial equipped with a stir bar.

  • Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.

  • Stir the reaction at room temperature for a set amount of time (e.g., 2 hours), monitoring the progress by TLC.

  • Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen.

  • Dissolve the residue in 2-3 mL of 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct should precipitate.

  • Transfer the supernatant to a clean vial and evaporate the solvent.

  • Purify the crude product by microscale wet column chromatography.

  • Determine the yield of the purified product.

Data to Collect:

  • Reaction time (monitored by TLC)

  • Isolated yield of the alkene product

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of this compound with other aldehydes.

G Workflow for Aldehyde Reactivity Comparison cluster_aldehydes Select Aldehydes for Comparison cluster_reactions Choose Key Reactions A This compound E Define Standardized Experimental Protocol A->E B Benzaldehyde B->E C Cyclobutanecarbaldehyde C->E D Propanal D->E R1 Grignard Reaction R1->E R2 Wittig Reaction R2->E R3 Aldol Condensation R3->E F Execute Reactions Under Identical Conditions E->F G Collect Quantitative Data (Yield, Reaction Time) F->G H Analyze and Compare Results G->H I Draw Conclusions on Relative Reactivity H->I

Caption: A flowchart outlining the systematic process for comparing the reactivity of different aldehydes in various chemical reactions.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to exhibit intermediate reactivity. The steric hindrance of the bulky α-substituent is likely to be a more significant factor than the weak electronic effects of the phenyl group in many reactions. This positions it as a less reactive substrate than simple aliphatic and cycloaliphatic aldehydes but potentially more reactive than aromatic aldehydes that benefit from strong resonance stabilization. The provided experimental framework allows for a systematic and quantitative comparison to validate these predictions and to aid in the selection of optimal reaction conditions for syntheses involving this intriguing aldehyde. Further research providing direct quantitative comparisons would be invaluable to the scientific community.

References

Biological Activity of 1-Phenylcyclobutane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of specific data on the biological activity of 1-phenylcyclobutanecarbaldehyde derivatives. Despite extensive searches for their anticancer, antimicrobial, and neuroprotective properties, no significant research dedicated to this specific class of compounds was identified in the public domain.

However, to provide a valuable resource for researchers in this field, this guide presents a comparative analysis of a closely related and well-studied class of compounds: 1-phenylcyclopropane carboxamide derivatives . The structural similarity between the cyclobutane and cyclopropane rings makes this comparison relevant, offering insights into potential activities and structure-activity relationships that may be applicable to the target compounds.

This guide summarizes the known biological activities of 1-phenylcyclopropane carboxamide derivatives, presents quantitative data in a comparative format, details the experimental protocols used for their evaluation, and visualizes a key synthetic pathway.

Anticancer Activity of 1-Phenylcyclopropane Carboxamide Derivatives

Several studies have investigated the anticancer potential of 1-phenylcyclopropane carboxamide derivatives. These compounds have shown promising activity against various cancer cell lines.

Table 1: Cytotoxic Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Human Myeloid Leukaemia Cell Line
CompoundSubstitution on Phenyl RingIC50 (µM)[1]
8a 4-Chloro1.25[1]
8b 4-Nitro2.50[1]
8c 4-Methoxy5.00[1]
8d Unsubstituted10.0[1]

Key Findings:

  • The presence of an electron-withdrawing group at the para position of the phenyl ring, such as chloro or nitro, significantly enhances the cytotoxic activity against the U937 cell line.[1]

  • Conversely, an electron-donating group like methoxy, or no substitution, leads to a decrease in activity.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiment cited in this guide.

MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized 1-phenylcyclopropane carboxamide derivatives was evaluated against the U937 human myeloid leukaemia cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Procedure:

  • Cell Seeding: U937 cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (ranging from 0.1 µM to 100 µM) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined by plotting the percentage of viable cells against the compound concentration.

Synthesis Pathway

The synthesis of 1-phenylcyclopropane carboxamide derivatives typically involves a multi-step process. A general synthetic scheme is outlined below.

Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling Phenylacetonitrile Phenylacetonitrile 1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarbonitrile Phenylacetonitrile->1-Phenylcyclopropanecarbonitrile NaOH, H2O, 60°C 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->1-Phenylcyclopropanecarbonitrile 1-Phenylcyclopropanecarboxylic_Acid 1-Phenylcyclopropanecarboxylic_Acid 1-Phenylcyclopropanecarbonitrile->1-Phenylcyclopropanecarboxylic_Acid Conc. HCl 1-Phenylcyclopropane_Carboxamide 1-Phenylcyclopropane_Carboxamide 1-Phenylcyclopropanecarboxylic_Acid->1-Phenylcyclopropane_Carboxamide HATU, DIPEA, DMF Amine Amine Amine->1-Phenylcyclopropane_Carboxamide

Caption: General synthesis of 1-phenylcyclopropane carboxamide derivatives.

Conclusion

While direct data on the biological activity of this compound derivatives remains elusive, the study of structurally similar 1-phenylcyclopropane carboxamides provides a valuable starting point. The demonstrated anticancer activity of these compounds, particularly those with electron-withdrawing substituents on the phenyl ring, suggests that 1-phenylcyclobutane derivatives could also possess interesting pharmacological properties. Further research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the potential of this compound derivatives as therapeutic agents. The experimental protocols and synthetic strategies outlined in this guide can serve as a foundation for such future investigations.

References

Structural Analysis of 1-Phenylcyclobutanecarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of 1-phenylcyclobutanecarbaldehyde, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar analogs—cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde—to infer and understand its key structural and spectroscopic features. This comparative approach allows for an objective evaluation of the influence of the phenyl group and the cyclobutane ring on the molecule's overall characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected analogs is presented in Table 1. These properties are fundamental for understanding the compound's behavior in various chemical and biological systems.

PropertyThis compoundCyclobutanecarbaldehyde1-Phenylcyclopropane-1-carbaldehyde
Molecular Formula C₁₁H₁₂O[1]C₅H₈OC₁₀H₁₀O
Molecular Weight 160.21 g/mol [1]84.12 g/mol 146.19 g/mol
CAS Number 1469-83-6[1][2]2987-17-921744-88-7
Boiling Point 95-97 °C (predicted)115-117 °CNot available
Density 1.142 ± 0.06 g/cm³ (predicted)0.923 g/mLNot available

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl group, and the methylene protons of the cyclobutane ring. The chemical shift of the aldehydic proton would likely appear in the downfield region (around 9-10 ppm). The phenyl protons would exhibit signals in the aromatic region (7-8 ppm). The cyclobutane protons would show complex multiplets in the aliphatic region (1.5-3.0 ppm) due to their diastereotopic nature and coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 200 ppm). The aromatic carbons would resonate in the 125-150 ppm range. The quaternary carbon of the cyclobutane ring attached to the phenyl and aldehyde groups would be found further downfield compared to the other cyclobutane carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the cyclobutane ring (around 2850-3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclobutane ring.

Structural Comparison with Analogs

The structural features of this compound can be better understood by comparing it with cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde.

  • Effect of the Phenyl Group (vs. Cyclobutanecarbaldehyde): The introduction of a phenyl group at the C1 position of the cyclobutane ring is expected to introduce significant steric hindrance and electronic effects. The phenyl group's electron-withdrawing nature may influence the reactivity of the aldehyde. The steric bulk will affect the preferred conformation of the cyclobutane ring.

  • Effect of the Ring Size (vs. 1-Phenylcyclopropane-1-carbaldehyde): The cyclobutane ring is less strained than the cyclopropane ring. This difference in ring strain would be reflected in the bond angles and bond lengths within the ring and could influence the spectroscopic properties and chemical reactivity of the aldehyde group.

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are general protocols for the types of experiments that would be conducted for its structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound and its structural analogs used for this comparative analysis.

G 1_PCC This compound (Target Molecule) CC Cyclobutanecarbaldehyde (Analog 1) 1_PCC->CC Comparison of Phenyl Group Effect 1_PCPC 1-Phenylcyclopropane-1-carbaldehyde (Analog 2) 1_PCC->1_PCPC Comparison of Ring Size Effect

Caption: Logical relationship for comparative structural analysis.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible databases, a comparative analysis with its structural analogs, cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde, provides valuable insights into its likely structural and spectroscopic properties. This approach, combining known data with predictive analysis, serves as a useful guide for researchers in the fields of chemistry and drug development. Further experimental investigation is warranted to definitively characterize this compound.

References

Comparative Guide to the Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 1-Phenylcyclobutanecarbaldehyde is a valuable building block in the preparation of various pharmaceutical and biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.

Method 1: Two-Step Synthesis via Nitrile Intermediate

This widely utilized method involves the initial formation of 1-phenylcyclobutanecarbonitrile, followed by its reduction to the target aldehyde.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The synthesis of the nitrile intermediate is typically achieved through the alkylation of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base and a phase-transfer catalyst.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

The nitrile is then selectively reduced to the aldehyde using a bulky reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reagent is effective in preventing over-reduction to the corresponding alcohol.

Method 2: Oxidation of 1-Phenylcyclobutylmethanol

An alternative approach involves the oxidation of the corresponding primary alcohol, 1-phenylcyclobutylmethanol. This method is contingent on the availability and preparation of the starting alcohol.

Step 1: Synthesis of 1-Phenylcyclobutylmethanol

1-Phenylcyclobutylmethanol can be prepared via the Grignard reaction between phenylmagnesium bromide and cyclobutanecarboxylic acid or its corresponding ester.

Step 2: Oxidation to this compound

The alcohol is then oxidized to the aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Quantitative Data Comparison

ParameterMethod 1: Nitrile ReductionMethod 2: Alcohol Oxidation
Overall Yield ~75-85%~65-75%
Purity of Final Product High (>95%)High (>95%) after chromatography
Number of Steps 22
Reaction Time 12-24 hours8-16 hours
Key Reagents Phenylacetonitrile, 1,3-dibromopropane, NaH, DIBAL-HCyclobutanecarboxylic acid, Phenylmagnesium bromide, PCC or Oxalyl chloride/DMSO
Cost of Reagents ModerateModerate to High
Scalability Readily scalableScalable with careful temperature control

Experimental Protocols

Method 1: Two-Step Synthesis via Nitrile Intermediate

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • A solution of 1,3-dibromopropane (1.1 eq.) in anhydrous THF is added dropwise, and the reaction mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-phenylcyclobutanecarbonitrile as a colorless oil.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

  • A solution of 1-phenylcyclobutanecarbonitrile (1.0 eq.) in anhydrous toluene is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of DIBAL-H (1.0 M in hexanes, 1.2 eq.) is added dropwise, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Oxidation of 1-Phenylcyclobutylmethanol

Step 1: Synthesis of 1-Phenylcyclobutylmethanol

  • To a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq.) is added a solution of ethyl cyclobutanecarboxylate (1.0 eq.) in anhydrous diethyl ether at 0 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give 1-phenylcyclobutylmethanol.

Step 2: Oxidation to this compound (Swern Oxidation)

  • A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane is cooled to -78 °C.

  • A solution of dimethyl sulfoxide (DMSO, 2.0 eq.) in anhydrous dichloromethane is added dropwise.

  • After stirring for 10 minutes, a solution of 1-phenylcyclobutylmethanol (1.0 eq.) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour.

  • Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.

  • Water is added, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis Workflows

Synthesis_Method_1 cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Reduction Phenylacetonitrile Phenylacetonitrile NaH NaH, THF Phenylacetonitrile->NaH Dibromopropane 1,3-Dibromopropane Alkylation Alkylation Dibromopropane->Alkylation NaH->Alkylation Nitrile 1-Phenylcyclobutane- carbonitrile Alkylation->Nitrile DIBALH DIBAL-H, Toluene Nitrile->DIBALH Reduction Reduction DIBALH->Reduction Aldehyde 1-Phenylcyclobutane- carbaldehyde Reduction->Aldehyde

Caption: Workflow for Method 1: Two-Step Synthesis via Nitrile Intermediate.

Synthesis_Method_2 cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Alcohol Oxidation CyclobutaneEster Ethyl Cyclobutane- carboxylate Grignard Grignard Reaction CyclobutaneEster->Grignard PhMgBr Phenylmagnesium Bromide, Et2O PhMgBr->Grignard Alcohol 1-Phenylcyclobutyl- methanol Grignard->Alcohol Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Alcohol->Swern Oxidation Oxidation Swern->Oxidation Aldehyde 1-Phenylcyclobutane- carbaldehyde Oxidation->Aldehyde

Caption: Workflow for Method 2: Oxidation of 1-Phenylcyclobutylmethanol.

Conclusion

Both presented methods provide viable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and familiarity with the required reagents and techniques.

Method 1 (Nitrile Reduction) is often preferred for its generally higher overall yield and the commercial availability of the starting materials. The use of DIBAL-H requires careful handling due to its pyrophoric nature, but the reaction is typically clean and high-yielding.

Method 2 (Alcohol Oxidation) is a solid alternative, particularly if the starting alcohol is readily available or can be synthesized efficiently. The Swern oxidation is a reliable method, but the generation of dimethyl sulfide as a byproduct requires proper ventilation and waste disposal procedures.

For large-scale synthesis, the robustness and higher yield of the nitrile reduction pathway may offer a significant advantage. For smaller-scale laboratory preparations, either method can be employed successfully, with the choice potentially being dictated by the most readily accessible starting materials in the laboratory.

A Comparative Guide to the Synthetic Routes of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 1-Phenylcyclobutanecarbaldehyde is a valuable building block in the preparation of various pharmaceutical and biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this aldehyde, offering detailed experimental protocols and quantitative data to inform methodological choices.

At a Glance: Comparison of Synthetic Pathways

The two routes detailed below approach the synthesis of this compound from different precursors and employ distinct chemical transformations. Route 1 involves the reduction of a nitrile, while Route 2 utilizes the oxidation of a primary alcohol.

ParameterRoute 1: Nitrile ReductionRoute 2: Alcohol Oxidation
Starting Materials Phenylacetonitrile, 1,3-DibromopropaneCyclobutanecarboxaldehyde, Phenylmagnesium bromide
Key Transformation Reduction of a nitrile to an aldehydeGrignard reaction followed by oxidation of a primary alcohol
Reagents Potassium hydroxide, Tetrabutylammonium bromide, DIBAL-HMagnesium, Bromobenzene, Pyridinium chlorochromate (PCC)
Overall Yield Moderate to GoodGood
Reaction Conditions Phase-transfer catalysis followed by low-temperature reductionAnhydrous Grignard conditions followed by mild oxidation
Advantages Readily available starting materialsPotentially higher overall yield, modular approach
Disadvantages Use of pyrophoric DIBAL-H, requires inert atmosphereGrignard reaction is moisture-sensitive, use of a chromium reagent

Synthetic Route 1: Reduction of 1-Phenylcyclobutanecarbonitrile

This synthetic pathway involves a two-step process starting with the alkylation of phenylacetonitrile to form the cyclobutane ring, followed by the reduction of the nitrile group to the desired aldehyde.

Route 1 Phenylacetonitrile Phenylacetonitrile Intermediate_Nitrile 1-Phenylcyclobutanecarbonitrile Phenylacetonitrile->Intermediate_Nitrile KOH, TBAB 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_Nitrile Final_Aldehyde This compound Intermediate_Nitrile->Final_Aldehyde 1. DIBAL-H 2. H3O+

Diagram 1: Synthetic pathway via nitrile reduction.
Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

To a mechanically stirred suspension of powdered potassium hydroxide (53.6 g, 0.956 mol) in a mixture of toluene (154 mL) and water (15.4 mL) at 45°C, tetrabutylammonium bromide (2.8 g, 8.5 mmol) and 1,3-dibromopropane (37.9 g, 0.188 mol) are added. Phenylacetonitrile (20.0 g, 0.171 mol) is then added dropwise over 30 minutes. The reaction mixture is stirred at 45°C for 4 hours. After cooling to room temperature, the mixture is diluted with water (100 mL) and extracted with toluene (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1-phenylcyclobutanecarbonitrile.

Step 2: Synthesis of this compound

A solution of 1-phenylcyclobutanecarbonitrile (15.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is cooled to -78°C under a nitrogen atmosphere. A 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) in hexanes (110 mL, 0.11 mol) is added dropwise, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 3 hours. The reaction is then quenched by the slow addition of methanol (10 mL), followed by a saturated aqueous solution of ammonium chloride (50 mL). The mixture is allowed to warm to room temperature and then filtered. The filtrate is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford this compound as a pale yellow oil.

Synthetic Route 2: Oxidation of (1-Phenylcyclobutyl)methanol

This alternative route builds the carbon skeleton through a Grignard reaction, creating the precursor alcohol, which is then oxidized to the target aldehyde.

Route 2 Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard Mg Mg Mg->Grignard Intermediate_Alcohol (1-Phenylcyclobutyl)methanol Grignard->Intermediate_Alcohol Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->Intermediate_Alcohol Final_Aldehyde This compound Intermediate_Alcohol->Final_Aldehyde PCC, CH2Cl2

Diagram 2: Synthetic pathway via alcohol oxidation.
Experimental Protocols

Step 1: Synthesis of (1-Phenylcyclobutyl)methanol

Magnesium turnings (2.9 g, 0.12 mol) are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous diethyl ether (50 mL) is added, followed by a small crystal of iodine. A solution of bromobenzene (15.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes until most of the magnesium has reacted. The resulting Grignard reagent is cooled to 0°C. A solution of cyclobutanecarboxaldehyde (7.0 g, 0.083 mol) in anhydrous diethyl ether (30 mL) is then added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude (1-phenylcyclobutyl)methanol, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

To a stirred suspension of pyridinium chlorochromate (PCC) (21.5 g, 0.1 mol) in anhydrous dichloromethane (150 mL), a solution of (1-phenylcyclobutyl)methanol (16.2 g, 0.1 mol) in dichloromethane (50 mL) is added in one portion. The mixture is stirred at room temperature for 2 hours, during which the color changes from orange-yellow to a dark brown-black. The reaction mixture is then diluted with diethyl ether (200 mL) and filtered through a pad of silica gel. The filter cake is washed with additional diethyl ether. The combined filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford this compound.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability of starting materials, the scale of the synthesis, and the laboratory's familiarity and comfort with the required reagents and techniques. Route 1, starting from phenylacetonitrile, avoids the moisture-sensitive Grignard reaction but requires the use of the pyrophoric reagent DIBAL-H. Route 2 provides a more modular approach but necessitates careful handling of the Grignard reagent and the use of a chromium-based oxidant. The provided data and protocols should serve as a valuable resource for researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Cyclobutane vs. Cyclopentane Derivatives in Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of medicinal chemistry, the choice of a carbocyclic scaffold can profoundly influence the pharmacological profile of a drug candidate. The seemingly subtle difference between a four-membered cyclobutane ring and a five-membered cyclopentane ring can lead to significant variations in potency, selectivity, and metabolic stability. This guide provides an objective comparison of cyclobutane and cyclopentane derivatives in bioactivity, supported by experimental data, to aid researchers and drug development professionals in making informed decisions during the design of novel therapeutics.

At a Glance: Key Physicochemical and Bioactive Differences

The fundamental differences in ring strain and conformational flexibility between cyclobutane and cyclopentane are key determinants of their distinct behaviors in biological systems. Cyclobutane possesses a significantly higher ring strain (26.3 kcal/mol) compared to the relatively strain-free cyclopentane (7.1 kcal/mol)[1]. This higher strain in cyclobutane can influence its reactivity and binding interactions. Furthermore, the puckered conformation of cyclobutane provides a more rigid and defined three-dimensional structure, which can be advantageous for locking a molecule into its bioactive conformation[1].

PropertyCyclobutaneCyclopentaneImplication in Bioactivity
Ring StrainHigh (26.3 kcal/mol)Low (7.1 kcal/mol)Can influence binding affinity and reactivity.
Conformational FlexibilityMore rigid, puckeredMore flexible, envelope/twistRigidity can lead to higher selectivity and potency by pre-organizing pharmacophoric groups.
3D ShapeMore planarMore three-dimensionalCan affect how the molecule fits into a binding pocket.
LipophilicityGenerally lowerGenerally higherInfluences solubility, permeability, and metabolic stability.

Case Study 1: G9a Histone Methyltransferase Inhibitors

A compelling example of the impact of cycloalkane ring size on bioactivity is seen in the development of inhibitors for the G9a histone methyltransferase, a target in cancer therapy. A structure-activity relationship (SAR) study by Sweis et al. revealed that a spirocyclic cyclobutane moiety was critical for potent G9a inhibition.[1][2]

Quantitative Bioactivity Data
CompoundStructureG9a IC50 (nM)
Spiro-cyclobutane derivative (A-366)Spiro[cyclobutane-1,3'-indol]-2'-amine core3.3[2]
Spiro-cyclopentane derivativeSpiro[cyclopentane-1,3'-indol]-2'-amine core>1000[3]

As the data clearly indicates, the simple substitution of the cyclobutane ring with a cyclopentane ring resulted in a dramatic loss of potency by over 300-fold. This highlights the exquisite sensitivity of the G9a binding pocket to the size and conformation of the cycloalkane. The authors of the study suggest that the rigid, puckered nature of the cyclobutane ring optimally positions the key pharmacophoric elements for interaction with the target enzyme.[2]

Experimental Protocol: G9a Inhibition Assay

The inhibitory activity against G9a was determined using a radiometric assay. The general steps are outlined below:

G9a_Inhibition_Assay cluster_workflow G9a Inhibition Assay Workflow start Start reagents Prepare reaction mix: G9a enzyme, biotinylated H3 peptide, [3H]-SAM, and inhibitor start->reagents incubation Incubate at room temperature for 1 hour reagents->incubation stop_reaction Stop reaction with excess unlabeled SAM incubation->stop_reaction capture Transfer to streptavidin-coated scintillation plate stop_reaction->capture wash Wash to remove unbound radioactivity capture->wash scintillation Add scintillation fluid and measure radioactivity wash->scintillation end Calculate IC50 scintillation->end

G9a Inhibition Assay Workflow

Detailed Methodology: The G9a enzyme, a biotinylated histone H3 peptide substrate, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), and the test compound were incubated in a reaction buffer. The reaction was initiated by the addition of the enzyme and allowed to proceed for a set time. The reaction was then quenched, and the biotinylated peptide was captured on a streptavidin-coated plate. The amount of incorporated radioactivity, corresponding to the enzyme activity, was measured using a scintillation counter. IC50 values were then calculated from the dose-response curves.[2]

Case Study 2: Combretastatin A4 Analogs as Anticancer Agents

Another area where cyclobutane has been explored as a conformationally restricting element is in the design of analogs of the potent anticancer agent, combretastatin A4 (CA4). The cis-stilbene bridge in CA4 is crucial for its activity but is prone to isomerization to the inactive trans-isomer. Replacing this double bond with a cyclobutane ring can lock the desired cis-conformation.

Quantitative Bioactivity Data

A study by Malashchuk et al. synthesized and evaluated 1,3-disubstituted cyclobutane analogs of CA4 for their cytotoxic activity against human cancer cell lines.[4][5]

CompoundCell LineIC50 (µM)
cis-Cyclobutane analogHepG2 (hepatocarcinoma)12.5[4]
SK-N-DZ (neuroblastoma)15.2[4]
trans-Cyclobutane analogHepG2 (hepatocarcinoma)20.8[4]
SK-N-DZ (neuroblastoma)28.4[4]
Combretastatin A4 (CA4)HepG2 (hepatocarcinoma)~0.002
SK-N-DZ (neuroblastoma)~0.003

While the cyclobutane analogs did not achieve the nanomolar potency of the parent compound, the cis-isomer consistently demonstrated higher cytotoxicity than the trans-isomer, validating the design strategy of using the cyclobutane ring to mimic the active conformation of CA4.[4] Although a direct comparison with a cyclopentane analog was not performed in this study, the results underscore the utility of the cyclobutane scaffold in medicinal chemistry.

Experimental Protocol: Cytotoxicity Assay (Resazurin-based)

The cytotoxic effects of the compounds were determined using a resazurin-based cell viability assay.

Cytotoxicity_Assay cluster_workflow Cytotoxicity Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Add test compounds at varying concentrations incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 resazurin_add Add resazurin solution incubation2->resazurin_add incubation3 Incubate for 4 hours resazurin_add->incubation3 measure Measure fluorescence (resorufin) incubation3->measure end Calculate IC50 measure->end

Cytotoxicity Assay Workflow

Detailed Methodology: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for 72 hours. After the incubation period, a resazurin solution was added to each well. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence was measured using a plate reader, and the IC50 values were determined by plotting the percentage of cell viability against the compound concentration.[4]

Signaling Pathways and Logical Relationships

The choice of a cyclobutane or cyclopentane scaffold can influence how a molecule interacts with its target and, consequently, which signaling pathways are modulated. In the case of G9a inhibitors, the ultimate effect is on gene expression through the modulation of histone methylation.

Signaling_Pathway cluster_pathway G9a Inhibition Signaling Pathway Inhibitor G9a Inhibitor (e.g., A-366) G9a G9a Enzyme Inhibitor->G9a inhibition H3K9me2 H3K9 Dimethylation G9a->H3K9me2 catalyzes H3K9 Histone H3 Lysine 9 H3K9->H3K9me2 substrate Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression leads to

G9a Inhibition Pathway

Conclusion

The comparative analysis of cyclobutane and cyclopentane derivatives in bioactive compounds reveals that the choice of the cycloalkane ring is a critical design element. The rigid and strained nature of the cyclobutane ring can offer distinct advantages in terms of pre-organizing a molecule for optimal target binding, as demonstrated by the potent G9a inhibitor A-366. In contrast, the more flexible cyclopentane ring may be better suited for targets that require a greater degree of conformational adaptability for binding.

While the examples provided here offer valuable insights, the optimal choice between a cyclobutane and cyclopentane scaffold will ultimately depend on the specific biological target and the desired pharmacological properties. The experimental data and protocols presented in this guide serve as a valuable resource for researchers in the rational design of next-generation therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of 1-phenylcyclobutanecarbaldehyde. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for this compound.

Introduction to Analytical Method Validation

Method validation is a critical process in pharmaceutical development and quality control, ensuring that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. For a compound like this compound, which contains both a phenyl group and a reactive aldehyde functional group, the choice of analytical methodology is crucial for achieving reliable and reproducible results.

Comparison of Analytical Techniques: GC-MS vs. HPLC-UV

The selection of an optimal analytical technique for this compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity. Given its molecular weight of 160.21 g/mol and the presence of a chromophore (the phenyl group), both GC-MS and HPLC-UV are viable options.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.
Applicability Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and stability.Broadly applicable to soluble compounds. Derivatization can be used to enhance UV detection.
Specificity High, due to mass spectral data providing structural information.Moderate to high, depending on chromatographic resolution from interfering substances.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Good, but can be limited by the compound's molar absorptivity.
Sample Preparation May require derivatization (e.g., with PFBHA) to improve thermal stability and chromatographic performance.May require derivatization (e.g., with DNPH) to enhance UV signal and improve separation.
Instrumentation Requires a gas chromatograph coupled to a mass spectrometer.Requires a high-performance liquid chromatograph with a UV detector.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on common practices for the analysis of aromatic aldehydes.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve in a suitable solvent (e.g., acetonitrile).

  • To a 1 mL aliquot of the sample solution, add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (5 mg/mL in pyridine).

  • Vortex the mixture and heat at 60°C for 30 minutes to form the oxime derivative.

  • After cooling to room temperature, partition the derivative between hexane and water.

  • Inject an aliquot of the hexane layer into the GC-MS system.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Validation Parameters (Expected Performance):

ParameterExpected Value
Linearity (r²) > 0.995
LOD 0.01 - 0.1 ng/mL
LOQ 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%
High-Performance Liquid Chromatography (HPLC-UV) Method

This proposed method is based on established procedures for analyzing aldehydes after derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve in acetonitrile.

  • To a 1 mL aliquot of the sample solution, add 1 mL of 2,4-Dinitrophenylhydrazine (DNPH) solution (saturated solution in acetonitrile with 1% phosphoric acid).

  • Allow the reaction to proceed at room temperature for 1 hour to form the hydrazone derivative.

  • Dilute the solution with the mobile phase to a suitable concentration.

  • Inject an aliquot into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 360 nm (for the DNPH derivative).

  • Injection Volume: 10 µL.

3. Validation Parameters (Expected Performance):

ParameterExpected Value
Linearity (r²) > 0.998
LOD 0.05 - 0.2 µg/mL
LOQ 0.15 - 0.6 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Sample Weighing & Dissolution Derivatization Derivatization (PFBHA or DNPH) Sample->Derivatization Extraction Liquid-Liquid or Solid Phase Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV Analysis Extraction->HPLC Data Data Acquisition GCMS->Data HPLC->Data Validation Validation Parameter Assessment (Accuracy, Precision, Linearity, etc.) Data->Validation Report Validation Report Validation->Report

General workflow for analytical method validation.

logical_comparison cluster_gcms GC-MS Approach cluster_hplc HPLC-UV Approach Analyte This compound GCMS_prop Volatile & Thermally Stable? Analyte->GCMS_prop HPLC_prop Soluble & UV Active? Analyte->HPLC_prop Deriv_GC Derivatization (PFBHA) - Increases stability - Improves chromatography GCMS_prop->Deriv_GC GCMS_disadv Disadvantages: - Requires derivatization - Not suitable for thermolabile compounds GCMS_prop->GCMS_disadv GCMS_adv Advantages: - High Specificity (MS) - High Sensitivity (SIM) Deriv_GC->GCMS_adv Deriv_HPLC Derivatization (DNPH) - Enhances UV detection - Improves separation HPLC_prop->Deriv_HPLC HPLC_disadv Disadvantages: - Lower specificity than MS - Sensitivity depends on chromophore HPLC_prop->HPLC_disadv HPLC_adv Advantages: - Broad applicability - Robust and reproducible Deriv_HPLC->HPLC_adv

Decision logic for selecting an analytical method.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the validation of analytical methods for this compound.

  • GC-MS is recommended when high specificity and sensitivity are required, for instance, in impurity profiling or trace analysis. The need for derivatization adds a step to the sample preparation but significantly improves the reliability of the analysis.

  • HPLC-UV , particularly after derivatization with DNPH, offers a robust and widely accessible method suitable for routine quality control and content uniformity testing. It generally provides excellent precision and accuracy.

The choice between these methods should be guided by the specific application, available instrumentation, and the required level of sensitivity and selectivity. It is recommended to perform initial feasibility studies with both techniques to determine the most suitable method for the intended analytical purpose.

Comparative Analysis of 1-Phenylcyclobutanecarbaldehyde and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, a thorough characterization of novel and existing chemical entities is paramount. This guide provides a comparative analysis of the characterization data for 1-phenylcyclobutanecarbaldehyde and a structurally similar alternative, 1-phenylcyclopropane-1-carbaldehyde. The data presented is essential for identification, purity assessment, and understanding the physicochemical properties of these compounds.

Physicochemical Properties

A summary of the key physical and chemical properties for both compounds is presented in Table 1. These parameters are fundamental for predicting the behavior of the compounds in various experimental settings.

PropertyThis compound1-Phenylcyclopropane-1-carbaldehyde
Molecular Formula C₁₁H₁₂OC₁₀H₁₀O
Molecular Weight 160.21 g/mol 146.19 g/mol
Boiling Point 95-97 °C104-106 °C (at 12 Torr)
Density 1.142 ± 0.06 g/cm³ (Predicted)1.194 ± 0.06 g/cm³ (Predicted)
Appearance Not specifiedColorless to light yellow liquid
CAS Number 1469-83-621744-88-7

Spectroscopic Characterization Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic molecules. The following tables summarize the expected and, where available, reported spectroscopic data for the two aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

FeatureThis compound (Predicted)1-Phenylcyclopropane-1-carbaldehyde (Predicted)
Aldehyde Proton (CHO) ~9.0-10.0 ppm (singlet)~9.0-10.0 ppm (singlet)
Aromatic Protons (C₆H₅) ~7.2-7.5 ppm (multiplet)~7.1-7.4 ppm (multiplet)
Cycloalkane Protons ~1.8-2.8 ppm (multiplets)~1.0-1.8 ppm (multiplets)

Table 3: Predicted ¹³C NMR Spectral Data

FeatureThis compound (Predicted)1-Phenylcyclopropane-1-carbaldehyde (Predicted)
Carbonyl Carbon (C=O) ~190-200 ppm~190-200 ppm
Aromatic Carbons ~125-145 ppm~125-140 ppm
Cycloalkane Carbons ~15-50 ppm~10-30 ppm
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional GroupThis compound (Expected)1-Phenylcyclopropane-1-carbaldehyde (Expected)
C=O Stretch (Aldehyde) ~1720-1740 cm⁻¹ (strong)~1715-1735 cm⁻¹ (strong)
C-H Stretch (Aldehyde) ~2720 cm⁻¹ and ~2820 cm⁻¹ (medium, sharp)~2720 cm⁻¹ and ~2820 cm⁻¹ (medium, sharp)
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹ (medium)~3000-3100 cm⁻¹ (medium)
C=C Stretch (Aromatic) ~1450-1600 cm⁻¹ (medium to weak)~1450-1600 cm⁻¹ (medium to weak)
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹ (strong)~2850-2960 cm⁻¹ (strong)
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

FeatureThis compound (Expected)1-Phenylcyclopropane-1-carbaldehyde (Expected)
Molecular Ion (M⁺) m/z 160m/z 146
Major Fragments Loss of CHO (m/z 131), Phenyl group (m/z 77), Cyclobutylcarbonyl cation (m/z 83)Loss of CHO (m/z 117), Phenyl group (m/z 77), Cyclopropylcarbonyl cation (m/z 69)

Experimental Protocols

Standard experimental procedures for obtaining the characterization data are outlined below. These protocols are generally applicable to small organic molecules like the aldehydes discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid aldehyde between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty salt plates prior to the sample measurement.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the aldehyde in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

Experimental Workflow

The general workflow for the characterization of an organic compound like this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Pure Compound IR IR Spectroscopy Purification->IR Characterize Pure Compound MS Mass Spectrometry Purification->MS Characterize Pure Compound Physical Physical Properties (m.p., b.p.) Purification->Physical Characterize Pure Compound Data_Analysis Spectral Interpretation & Data Compilation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Physical->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

Caption: General workflow for synthesis, purification, and characterization of an organic compound.

Spectroscopic Data Cross-Reference for 1-Phenylcyclobutanecarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-phenylcyclobutanecarbaldehyde against two relevant alternatives: benzaldehyde and cyclobutanecarbaldehyde. Due to the limited availability of experimental data for this compound, this guide incorporates predicted data to facilitate a foundational comparison. All quantitative data is summarized in structured tables, and detailed experimental protocols for the acquisition of such data are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~9.5s1HAldehydic H
~7.2-7.4m5HAromatic H
~2.0-2.8m6HCyclobutyl H
Benzaldehyde [1][2][3][4]10.0s1HAldehydic H
7.9d2HOrtho Aromatic H
7.6t1HPara Aromatic H
7.5t2HMeta Aromatic H
Cyclobutanecarbaldehyde (Predicted) ~9.6d1HAldehydic H
~3.0m1Hα-Cyclobutyl H
~1.8-2.2m6HCyclobutyl H
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~202C=O (Aldehyde)
~140C (ipso-Aromatic)
~128-129CH (Aromatic)
~55C (quaternary-Cyclobutyl)
~25-30CH₂ (Cyclobutyl)
Benzaldehyde [5]192.3C=O (Aldehyde)
136.5C (ipso-Aromatic)
134.4CH (para-Aromatic)
129.7CH (ortho-Aromatic)
129.0CH (meta-Aromatic)
Cyclobutanecarbaldehyde (Predicted) ~204C=O (Aldehyde)
~58CH (α-Cyclobutyl)
~24CH₂ (β-Cyclobutyl)
~18CH₂ (γ-Cyclobutyl)
Table 3: Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~1715C=O Stretch (Aldehyde)
~2720, ~2820C-H Stretch (Aldehydic)
~3030C-H Stretch (Aromatic)
~2850-2950C-H Stretch (Cyclobutyl)
~1600, ~1495C=C Stretch (Aromatic)
Benzaldehyde [6][7]~1700C=O Stretch (Aldehyde, conjugated)
~2745, ~2820C-H Stretch (Aldehydic)
~3073C-H Stretch (Aromatic)
~1595, ~1450C=C Stretch (Aromatic)
Cyclobutanecarbaldehyde (Predicted) ~1725C=O Stretch (Aldehyde)
~2710, ~2810C-H Stretch (Aldehydic)
~2850-2950C-H Stretch (Cyclobutyl)
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [8]160.21131, 105, 103, 77
Benzaldehyde [9][10][11][12]106105, 77, 51
Cyclobutanecarbaldehyde [13]84.1283, 56, 55, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called "shimming" to ensure high resolution.

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.

    • ¹³C NMR : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal-to-noise. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Liquids (Neat) : A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solids (KBr Pellet) : 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum : The prepared sample is placed in the instrument's beam path, and the infrared spectrum is recorded.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids. The sample is then vaporized in a high vacuum.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).

  • Fragmentation : The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Unknown_Sample Unknown Compound IR FT-IR Spectroscopy Unknown_Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR MS Mass Spectrometry Unknown_Sample->MS IR_Data Functional Groups Identified IR->IR_Data NMR_Data Connectivity and Chemical Environment NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Proposed_Structure Proposed Structure IR_Data->Proposed_Structure NMR_Data->Proposed_Structure MS_Data->Proposed_Structure

Caption: Workflow for compound identification using spectroscopic methods.

This guide serves as a starting point for researchers interested in the spectroscopic properties of this compound. Further experimental work is necessary to obtain and validate the complete spectroscopic profile of this compound.

References

A Researcher's Guide to Assessing the Purity of Synthesized 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-phenylcyclobutanecarbaldehyde, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques.

The accurate determination of purity is paramount, as impurities can significantly impact the compound's biological activity, toxicity, and stability, potentially leading to misleading experimental results and delays in drug development. This guide will focus on chromatographic and spectroscopic techniques, which are the gold standard for purity analysis in the pharmaceutical and chemical research sectors.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to assess the purity of this compound. The choice of technique will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High resolution, high sensitivity, suitable for a wide range of compounds.Requires reference standards for absolute quantification, can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[1][2][3]Identification of volatile impurities by their mass spectra and retention times, quantitative analysis.High sensitivity and specificity, excellent for identifying unknown volatile impurities.[1][3]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural confirmation of the main component, detection and identification of structurally related impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, can be complex to interpret.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule's vibrational and rotational modes.Functional group identification, confirmation of the presence of the aldehyde group and absence of certain functional group impurities.Fast, non-destructive, provides characteristic "fingerprint" of the molecule.Limited quantitative ability, may not detect impurities with similar functional groups.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds through the oxidation of 1-phenylcyclobutylmethanol. Understanding the potential side reactions and byproducts is crucial for developing effective purification and analysis strategies.

Common Synthesis Route: Oxidation of 1-Phenylcyclobutylmethanol

cluster_legend Legend 1-Phenylcyclobutylmethanol 1-Phenylcyclobutylmethanol This compound This compound 1-Phenylcyclobutylmethanol->this compound Oxidizing Agent (e.g., PCC, Swern) 1-Phenylcyclobutanecarboxylic Acid 1-Phenylcyclobutanecarboxylic Acid 1-Phenylcyclobutylmethanol->1-Phenylcyclobutanecarboxylic Acid Over-oxidation Starting Material Starting Material Desired Product Desired Product Potential Impurity Potential Impurity

Caption: Synthetic pathway and a potential over-oxidation impurity.

Potential Impurities:

  • 1-Phenylcyclobutylmethanol (Starting Material): Incomplete reaction can lead to the presence of the starting alcohol.

  • 1-Phenylcyclobutanecarboxylic Acid: Over-oxidation of the aldehyde can result in the formation of the corresponding carboxylic acid.[4]

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Reagent Byproducts: Byproducts from the oxidizing agent used.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • Example Gradient: Start with 40% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity based on the relative peak areas.

Sample Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Sample->Dissolve in Mobile Phase Inject into HPLC Inject into HPLC Dissolve in Mobile Phase->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Data Analysis (% Purity) Data Analysis (% Purity) UV Detection->Data Analysis (% Purity)

Caption: HPLC experimental workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Sample Sample Dissolve in Volatile Solvent Dissolve in Volatile Solvent Sample->Dissolve in Volatile Solvent Inject into GC Inject into GC Dissolve in Volatile Solvent->Inject into GC Separation in Capillary Column Separation in Capillary Column Inject into GC->Separation in Capillary Column Mass Spectrometry Detection Mass Spectrometry Detection Separation in Capillary Column->Mass Spectrometry Detection Impurity Identification Impurity Identification Mass Spectrometry Detection->Impurity Identification

Caption: GC-MS experimental workflow for impurity identification.

Spectroscopic Data for Purity Confirmation

While obtaining experimental spectra for this compound is ideal, predicted data can serve as a useful reference in their absence.

Predicted Spectroscopic Data:

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃) ~9.5-10.0 ppm (s, 1H, -CHO), ~7.2-7.4 ppm (m, 5H, Ar-H), ~2.0-2.8 ppm (m, 6H, cyclobutyl-H)
¹³C NMR (CDCl₃) ~200 ppm (C=O), ~125-140 ppm (Ar-C), ~20-50 ppm (cyclobutyl-C)
IR (neat) ~1720-1740 cm⁻¹ (C=O stretch), ~2720 & 2820 cm⁻¹ (aldehyde C-H stretch), ~3030 cm⁻¹ (aromatic C-H stretch), ~1600, 1495 cm⁻¹ (aromatic C=C stretch)
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 160. Fragments corresponding to the loss of CHO (m/z 131) and the phenyl group (m/z 83) would be expected.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their research and the reliability of their findings. The detailed protocols and comparative data provided in this guide serve as a valuable resource for establishing robust quality control procedures in any research or development setting.

References

A Comparative Analysis of Theoretical and Experimental Data for 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of key chemical entities is paramount. This guide provides a detailed comparison of the theoretical and experimental data for 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis.

This document summarizes the available theoretical and experimental data for this compound, including its physical properties and spectroscopic characteristics. The synthesis of this compound is also detailed, drawing from established literature. This comparative analysis aims to provide a comprehensive resource for those utilizing this compound in their research endeavors.

Physicochemical Properties: A Tale of Two Data Sets

The physical properties of this compound have been predicted through computational models and determined through laboratory experimentation. A comparison of these values provides insight into the accuracy of theoretical predictions and offers a baseline for experimental verification.

PropertyTheoretical ValueExperimental Value
Molecular Weight160.21 g/mol [1]Not Applicable
Boiling Point-95-97 °C[2]
Density1.03 g/cm³ (Predicted)Not Reported
Refractive Index1.53 (Predicted)Not Reported

Note: Theoretical values are often computed and may not have been experimentally verified.

Spectroscopic Fingerprints: Unveiling the Molecular Structure

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methine, and cyclobutyl protons.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2 - 7.5Multiplet5H
Aldehydic (CHO)9.5 - 10.0Singlet1H
Cyclobutyl (CH₂)1.8 - 2.8Multiplet6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Aldehydic (C=O)195 - 205
Aromatic (C₆H₅)125 - 145
Quaternary Cyclobutyl (C-Ph)50 - 60
Cyclobutyl (CH₂)20 - 40
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Functional GroupExpected Absorption (cm⁻¹)Intensity
C=O (Aldehyde)1720 - 1740Strong
C-H (Aldehyde)2720 and 2820Medium (two bands)
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonExpected m/z
[M]⁺ (Molecular Ion)160
[M-CHO]⁺131
[C₆H₅]⁺77

Experimental Protocol: Synthesis of this compound

The synthesis of this compound has been reported by Meyers et al. in The Journal of Organic Chemistry, 1973, 38 (1), pp 36–56. The procedure involves the use of a dihydro-1,3-oxazine intermediate.

Experimental Workflow

G cluster_synthesis Synthesis Start Start Reactants 2-(1-Phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine Start->Reactants Reaction Alkylation, Reduction, and Hydrolysis Reactants->Reaction Reagents 1. MeI 2. NaBH₄ 3. H₂C₂O₄ Reagents->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Methodology

Step 1: Formation of the Methiodide Salt 2-(1-Phenylcyclobutyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is dissolved in acetonitrile and treated with an excess of methyl iodide. The mixture is stirred at room temperature until the precipitation of the methiodide salt is complete.

Step 2: Reduction of the Methiodide Salt The methiodide salt is suspended in ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reduction is complete.

Step 3: Hydrolysis to the Aldehyde The ethanolic solution is concentrated, and the residue is dissolved in a mixture of tetrahydrofuran and water. Oxalic acid is added, and the mixture is heated at reflux to effect hydrolysis.

Step 4: Work-up and Purification The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts are washed with saturated sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford this compound.

Logical Comparison of Data

The comparison between theoretical and experimental data is a fundamental aspect of chemical research. It allows for the validation of computational models and provides a deeper understanding of molecular properties.

G TheoreticalData Theoretical Data (Computed Properties) Comparison Comparison & Validation TheoreticalData->Comparison ExperimentalData Experimental Data (Measured Properties) ExperimentalData->Comparison Refinement Refinement of Theoretical Models Comparison->Refinement Confirmation Confirmation of Structure & Purity Comparison->Confirmation

Caption: The interplay between theoretical and experimental data.

This guide serves as a starting point for researchers working with this compound. While a comprehensive set of experimental data remains to be fully compiled in the literature, the information provided herein offers a solid foundation for its synthesis, characterization, and application. Researchers are encouraged to perform their own analyses to contribute to the collective understanding of this important chemical compound.

References

A Comparative Guide to the Synthesis of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 1-phenylcyclobutanecarbaldehyde, a valuable building block in medicinal chemistry and materials science. The performance of three primary synthetic methodologies is objectively compared, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid cyclobutane core appended with a reactive aldehyde group and a phenyl ring makes it an attractive scaffold for structural modifications. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide compares three distinct and widely applicable synthetic strategies:

  • The Meyers Synthesis via a Dihydro-1,3-Oxazine Intermediate: A classic and reliable method for the synthesis of aldehydes.

  • Alkylation of Phenylacetonitrile followed by Reduction: A straightforward approach involving the formation of a nitrile intermediate.

  • Oxidation of 1-Phenylcyclobutylmethanol: A common strategy that relies on the preparation and subsequent oxidation of the corresponding primary alcohol.

Performance Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and practicality.

ParameterMeyers SynthesisNitrile Alkylation & ReductionAlcohol Oxidation
Overall Yield ~65-75% (from 2-benzyl-dihydro-1,3-oxazine)~60-70% (from phenylacetonitrile)~70-80% (from 1-phenylcyclobutanecarbonitrile)
Number of Steps 3 (from oxazine)2 (from nitrile)2 (from nitrile)
Key Reagents n-BuLi, 1,3-Dibromopropane, Oxalic AcidNaH, 1,3-Dibromopropane, DIBAL-HLiAlH₄, PCC or Swern Reagents
Reaction Conditions Cryogenic temperatures (-78 °C) for lithiationElevated temperatures for alkylation, low temperatures for reductionVaries (mild for oxidation)
Purification Column chromatographyColumn chromatographyColumn chromatography
Scalability ModerateGoodGood
Handling Precautions n-BuLi is pyrophoric; cryogenic setup required.NaH is flammable; DIBAL-H is moisture-sensitive.PCC is a suspected carcinogen; Swern oxidation requires careful temperature control and handling of malodorous byproducts.

Experimental Protocols

Meyers Synthesis via a Dihydro-1,3-Oxazine Intermediate

This method utilizes a dihydro-1,3-oxazine as a masked aldehyde functionality, which is first alkylated and then hydrolyzed to reveal the desired aldehyde.

Step 1: Alkylation of 2-Benzyl-5,6-dihydro-4,4,6-trimethyl-1,3(4H)-oxazine

A solution of 2-benzyl-5,6-dihydro-4,4,6-trimethyl-1,3(4H)-oxazine in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the resulting deep red solution is stirred for 1 hour. 1,3-Dibromopropane is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The alkylated oxazine from the previous step is dissolved in a solution of oxalic acid in a mixture of THF and water. The mixture is heated at reflux for 2-3 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford this compound.

Synthesis via Alkylation of Phenylacetonitrile and Subsequent Reduction

This two-step approach involves the initial formation of the cyclobutane ring via dialkylation of phenylacetonitrile, followed by reduction of the nitrile to the aldehyde.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

To a suspension of sodium hydride (NaH) in anhydrous DMF, a solution of phenylacetonitrile in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which 1,3-dibromopropane is added. The reaction mixture is then heated to 80-90 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The crude 1-phenylcyclobutanecarbonitrile is purified by vacuum distillation or column chromatography.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to the Aldehyde

A solution of 1-phenylcyclobutanecarbonitrile in anhydrous toluene is cooled to -78 °C under a nitrogen atmosphere. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred at this temperature for 3-4 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude aldehyde, which is purified by column chromatography.[1][2][3][4]

Synthesis via Oxidation of 1-Phenylcyclobutylmethanol

This route involves the preparation of the primary alcohol, 1-phenylcyclobutylmethanol, which is then oxidized to the target aldehyde.

Step 1: Synthesis of 1-Phenylcyclobutylmethanol

1-Phenylcyclobutanecarbonitrile (prepared as described in the previous method) is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield 1-phenylcyclobutylmethanol, which can be purified by distillation or chromatography.

Step 2: Oxidation to this compound

  • Using Pyridinium Chlorochromate (PCC): To a solution of 1-phenylcyclobutylmethanol in anhydrous dichloromethane, pyridinium chlorochromate (PCC) adsorbed on silica gel is added in one portion. The mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.

  • Using Swern Oxidation: A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, followed by a solution of 1-phenylcyclobutylmethanol in dichloromethane. After stirring for 30 minutes, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Meyers_Synthesis Oxazine 2-Benzyl-dihydro- 1,3-oxazine AlkylatedOxazine Alkylated Oxazine Oxazine->AlkylatedOxazine 1. n-BuLi 2. 1,3-Dibromopropane Aldehyde 1-Phenylcyclobutane- carbaldehyde AlkylatedOxazine->Aldehyde Oxalic Acid, H₂O

Caption: The Meyers Synthesis workflow.

Nitrile_Route Phenylacetonitrile Phenylacetonitrile CyclobutaneNitrile 1-Phenylcyclobutane- carbonitrile Phenylacetonitrile->CyclobutaneNitrile NaH, 1,3-Dibromopropane Aldehyde 1-Phenylcyclobutane- carbaldehyde CyclobutaneNitrile->Aldehyde DIBAL-H

Caption: Nitrile Alkylation and Reduction pathway.

Alcohol_Oxidation_Route CyclobutaneNitrile 1-Phenylcyclobutane- carbonitrile Alcohol 1-Phenylcyclobutyl- methanol CyclobutaneNitrile->Alcohol LiAlH₄ Aldehyde 1-Phenylcyclobutane- carbaldehyde Alcohol->Aldehyde PCC or Swern Oxidation

Caption: Alcohol Oxidation synthetic route.

References

Safety Operating Guide

Proper Disposal of 1-Phenylcyclobutanecarbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-phenylcyclobutanecarbaldehyde is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This chemical, a versatile reagent in pharmaceutical research and organic synthesis, presents several hazards that necessitate its handling as regulated hazardous waste. Adherence to the following procedures will minimize risks to personnel and the environment.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Quantitative Hazard Summary

For quick reference, the key hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1]
Flammable Liquids (Category 4)H227: Combustible liquid
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Experimental Protocol for Waste Collection and Disposal:

  • Designate a Hazardous Waste Container:

    • Select a container that is compatible with this compound. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[2][5]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[6]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[2][3]

    • The label must include the following information in clear, legible English:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2][6]

      • An accurate estimation of the concentration and total volume or mass.

      • The date of waste generation (when the first waste was added).[2]

      • The name and contact information of the principal investigator or responsible researcher.[2]

      • The specific location of waste generation (e.g., building and room number).[2]

      • Checkmarks indicating the appropriate hazard pictograms (e.g., irritant, harmful, environmentally hazardous).[2]

  • Waste Accumulation and Storage:

    • Store the designated hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[5]

    • The container must be kept closed at all times, except when adding waste.[5][6]

    • Segregate the container from incompatible materials.

    • It is recommended to use secondary containment to prevent the spread of potential spills.[3]

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must be treated as hazardous waste.

    • To decontaminate the container, triple-rinse it with a suitable solvent that can dissolve the chemical.

    • The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[3][6]

    • After triple-rinsing, the container can typically be disposed of in the regular trash, but be sure to deface or remove the original chemical label.[3]

  • Managing Spills:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain and absorb the spill using a liquid-absorbent material such as Chemizorb® or dry sand.

    • Collect the contaminated absorbent material and any contaminated debris and place it in a sealed, properly labeled hazardous waste container.

    • Clean the affected area thoroughly.

    • Do not allow the spilled material to enter drains.

  • Arrange for Waste Pickup:

    • Once the waste container is full or you are ready to dispose of it, complete and submit a hazardous waste pickup request form to your institution's EHS department.[2]

    • Do not transport hazardous waste across the facility yourself; this should be handled by trained EHS personnel.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_final Final Disposal cluster_contingency Contingency A Identify Hazards & Don Appropriate PPE B Work in a Well-Ventilated Area A->B D Add Waste to Container B->D Generate Waste C Select & Label Hazardous Waste Container C->D E Keep Container Closed & Store in Designated Area D->E F Container is Full E->F Accumulation Limit Reached G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste for Proper Disposal G->H I Spill Occurs? J Absorb with Inert Material I->J Yes K Collect as Hazardous Waste J->K K->D

References

Personal protective equipment for handling 1-phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Phenylcyclobutanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound, including personal protective equipment (PPE), and operational and disposal plans. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Core Hazards: this compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between laboratory personnel and hazardous materials. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Dispensing Safety glasses with side shields or chemical splash goggles.[1][2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5]Laboratory coat, long pants, and closed-toe shoes.[2][3]Not generally required if handled in a certified chemical fume hood.
Large Volume Transfers Chemical splash goggles and a face shield.[6]Double-gloving with chemical-resistant gloves is recommended.Chemical-resistant apron over a laboratory coat.Use in a certified chemical fume hood is mandatory.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[4][5]Chemical-resistant suit or apron.Air-purifying respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers in a well-ventilated area.

Standard Operating Procedures

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Personal Hygiene: Avoid contact with skin and eyes.[7] Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as oxidizing agents.

  • Transport: When moving the chemical, use secondary containment to prevent spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with soap and water.[8] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat/Apron) evacuate->ppe ventilate Ensure Adequate Ventilation (Open Windows, Use Fume Hood) ppe->ventilate contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) ventilate->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose

Caption: Workflow for responding to an accidental spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, used gloves, and disposable labware) in a designated, labeled, and sealed container.

  • Container Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

start Generate Chemical Waste collect Collect in a Labeled, Sealed Container start->collect label Label Container: 'Hazardous Waste: this compound' collect->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Chemical waste disposal process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.